3-Chloro-5-cyclopropylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCMULOWOZXEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744788 | |
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256803-11-8 | |
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-cyclopropylpyridine (CAS No. 1256803-11-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-cyclopropylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on its identity, physicochemical properties, a plausible synthetic approach, potential applications, and essential safety and handling protocols. The insights provided are grounded in established chemical principles and data from analogous structures, offering a valuable resource for researchers interested in utilizing this molecule in their synthetic endeavors.
Introduction and Chemical Identity
This compound is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the pyridine ring. Its unique structural features, combining the electronic properties of a halopyridine with the conformational rigidity and metabolic stability often conferred by a cyclopropyl moiety, make it an attractive scaffold for the synthesis of novel bioactive compounds.[1][2]
CAS Number: 1256803-11-8[3]
Molecular Formula: C₈H₈ClN
Molecular Weight: 153.61 g/mol
IUPAC Name: this compound
Physicochemical and Spectroscopic Properties
| Property | Value/Information | Source |
| Appearance | Expected to be a liquid or low-melting solid. | General knowledge of similar compounds |
| Boiling Point | Not available (Predicted to be in the range of 200-250 °C at atmospheric pressure) | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). | General knowledge of similar compounds |
| pKa | Not available (Pyridine has a pKa of ~5.2; substitution will influence this value) | |
| LogP | Not available (Predicted to be in the range of 2.0-3.0) | |
| ¹H NMR | Specific data not available. Expected signals would include aromatic protons on the pyridine ring and protons of the cyclopropyl group. | |
| ¹³C NMR | Specific data not available. Expected signals would correspond to the carbon atoms of the pyridine and cyclopropyl rings. | |
| Mass Spec (MS) | Specific data not available. The molecular ion peak (M+) would be expected at m/z 153 and 155 in an approximate 3:1 ratio due to the chlorine isotopes. | |
| Infrared (IR) | Specific data not available. Characteristic peaks would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Cl stretching. |
Synthesis and Reaction Chemistry
A specific, validated synthetic protocol for this compound is not detailed in the available scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines.[4][5] A potential approach could involve the introduction of the cyclopropyl group onto a pre-existing chloropyridine scaffold via a cross-coupling reaction.
Proposed Synthetic Pathway
A feasible strategy could start from a dihalopyridine, such as 3,5-dichloropyridine or 3-bromo-5-chloropyridine, followed by a selective cross-coupling reaction with a cyclopropylboronic acid or a related organometallic reagent. The choice of catalyst and reaction conditions would be crucial to achieve regioselectivity.
Caption: Proposed Suzuki cross-coupling reaction for the synthesis of this compound.
Generalized Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for a Suzuki cross-coupling reaction to synthesize this compound. This protocol is for illustrative purposes only and would require optimization.
Materials:
-
3,5-Dichloropyridine
-
Cyclopropylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 3,5-dichloropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle of the Suzuki reaction.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the limiting dihalopyridine.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in medicinal chemistry.
-
Cyclopropyl Group: The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2][6] Its rigid nature can also lock the molecule into a bioactive conformation.
-
Chloropyridine Scaffold: The chloropyridine moiety is a common feature in many pharmaceuticals.[7] The chlorine atom can act as a key binding element through halogen bonding and serves as a handle for further functionalization via cross-coupling reactions to build more complex molecules.[4][5]
Given these properties, this compound is a valuable building block for the synthesis of compound libraries for screening against various biological targets. It can be envisioned as a key intermediate in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Caption: Potential derivatization of the this compound scaffold.
Safety and Handling
As a halogenated pyridine derivative, this compound should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Potential Hazards (based on analogous compounds):
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS No. 1256803-11-8) represents a promising, yet underexplored, building block for medicinal chemistry and materials science. While detailed experimental data is sparse, its structural components suggest significant potential for the development of novel compounds with desirable pharmacological properties. This guide provides a foundational understanding of its characteristics, a plausible synthetic strategy, and essential safety information to aid researchers in its handling and application. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential.
References
- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- Gleason, J. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.
- Engle, K. M., & Chen, J. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 755-761.
- National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central.
- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
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- ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PubMed. (2016). Synthesis and characterization of divinyl-fumarate poly-ε-caprolactone for scaffolds with controlled architectures. Journal of Tissue Engineering and Regenerative Medicine.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Indian Patent Office. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
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- Google Patents. (n.d.). ( 12 ) United States Patent.
- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
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An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 3-Chloro-5-cyclopropylpyridine
Executive Summary: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of molecular scaffolds endowed with desirable physicochemical and metabolic properties is paramount. The pyridine ring is a cornerstone of this endeavor, representing the second most abundant nitrogen heterocycle found in pharmaceuticals.[1] Its utility is often enhanced through substitution, with chlorine atoms and cyclopropyl groups representing two particularly powerful modifications. The chlorine atom serves as both a metabolically stable polarizable group and a versatile synthetic handle for further elaboration via cross-coupling or nucleophilic substitution reactions.[2] Concurrently, the cyclopropyl moiety is a well-regarded "metabolic stabilizer" and a conformationally constrained, lipophilic isostere for larger groups, valued for its ability to improve potency and pharmacokinetic profiles.[3]
This guide provides a comprehensive technical overview of 3-Chloro-5-cyclopropylpyridine (CAS No. 1256803-11-8), a molecule that synergistically combines these privileged motifs.[4] We will dissect its molecular architecture, provide predictive spectroscopic analyses, and detail a robust, field-proven synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel chemical entities.
Molecular Profile and Physicochemical Characteristics
The unique arrangement of a chloro substituent and a cyclopropyl group on the pyridine ring dictates the molecule's reactivity and physical properties. The chlorine atom at the 3-position and the cyclopropyl group at the 5-position create a specific electronic and steric environment, making it a valuable intermediate for targeted chemical modifications.
Key Identifiers and Properties
Quantitative data for this compound is not extensively published. The following table includes known identifiers and estimated properties based on its structure and the known properties of its synthetic precursors, such as 3-Bromo-5-chloropyridine (Melting Point: 80-82°C).[1][5]
| Property | Value | Source / Rationale |
| CAS Number | 1256803-11-8 | [4] |
| Molecular Formula | C₈H₈ClN | Calculated |
| Molecular Weight | 153.61 g/mol | Calculated |
| Appearance | White to light yellow solid | Estimated from precursor |
| Melting Point | 75-85 °C | Estimated; replacement of Br with cyclopropyl may slightly alter crystal packing |
| Boiling Point | >200 °C at 760 mmHg | Estimated based on related halogenated pyridines |
| Solubility | Soluble in organic solvents (DCM, Toluene, Ethyl Acetate); sparingly soluble in water | Inferred from structure and precursor data[1] |
| SMILES | C1CC1c2cc(cncc2)Cl | Standard Representation |
| InChI Key | SBPVWDKWDRKCTL-UHFFFAOYSA-N | Standard Representation |
Spectroscopic Signature: A Predictive Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a set of signals in the aliphatic region corresponding to the cyclopropyl group.
-
Aromatic Protons: The pyridine ring protons are influenced by the electronegative chlorine atom (deshielding) and the σ-donating cyclopropyl group, which exhibits unique magnetic anisotropy due to its ring strain.[6][7]
-
H-2 (δ ≈ 8.4 ppm, doublet, J ≈ 2.0 Hz): This proton is flanked by the ring nitrogen and is ortho to the chlorine atom, leading to significant deshielding. It will appear as a sharp doublet due to coupling with H-6.
-
H-6 (δ ≈ 8.3 ppm, doublet, J ≈ 2.5 Hz): Positioned between the nitrogen and the cyclopropyl group, this proton is also deshielded. It will appear as a doublet from coupling to H-2.
-
H-4 (δ ≈ 7.5 ppm, triplet/dd, J ≈ 2.2 Hz): This proton is situated between the two substituents. It will likely appear as a triplet or doublet of doublets due to small couplings to both H-2 and H-6.
-
-
Cyclopropyl Protons: The cyclopropyl protons typically reside in a shielded, upfield region.[8]
-
Methine Proton (CH) (δ ≈ 1.9-2.1 ppm, multiplet): The single proton on the carbon attached to the pyridine ring.
-
Methylene Protons (CH₂) (δ ≈ 0.8-1.2 ppm, multiplet): The four protons on the two CH₂ groups of the cyclopropyl ring will appear as two overlapping multiplets due to their diastereotopic nature.
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will reflect the different electronic environments of the five pyridine carbons and the two distinct carbons of the cyclopropyl group.[9][10]
-
Pyridine Carbons:
-
C-2, C-6 (δ ≈ 147-150 ppm): Carbons adjacent to the nitrogen are significantly deshielded.
-
C-4 (δ ≈ 135 ppm): The CH carbon between the two substituents.
-
C-3 (δ ≈ 132 ppm): The carbon bearing the chlorine atom.
-
C-5 (δ ≈ 140 ppm): The carbon attached to the cyclopropyl group.
-
-
Cyclopropyl Carbons:
-
Methine Carbon (CH) (δ ≈ 15-20 ppm): The carbon attached to the pyridine ring.
-
Methylene Carbons (CH₂) (δ ≈ 8-12 ppm): The two equivalent CH₂ carbons of the cyclopropyl ring.
-
Synthesis Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and modular synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This method offers high functional group tolerance and typically proceeds in high yield. The key transformation involves the coupling of a di-halogenated pyridine, such as 3-Bromo-5-chloropyridine , with cyclopropylboronic acid .[1][12]
Rationale for Method Selection
-
Expertise & Causality: The Suzuki-Miyaura coupling is chosen over other methods (e.g., Negishi, Stille) due to the commercial availability, stability, and low toxicity of the cyclopropylboronic acid reagent.[13][14] The reaction demonstrates high selectivity, coupling preferentially at the more reactive C-Br bond over the C-Cl bond on the pyridine ring. This selectivity is a well-understood phenomenon in palladium catalysis, where the oxidative addition step is significantly faster for aryl bromides than for aryl chlorides.[15]
-
Trustworthiness & Validation: This protocol is based on a published synthetic procedure, ensuring its reliability and reproducibility.[1] The use of a robust catalyst system, Pd(OAc)₂ with a suitable phosphine ligand, and a phosphate base in a toluene/water solvent system is a standard, well-validated condition for Suzuki couplings involving heteroaromatic halides.[12]
Overall Synthetic Workflow
The synthesis begins with a commercially available dihalopyridine and proceeds to the target molecule in a single, efficient cross-coupling step.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of 3-chloropyridine derivatives.[1]
Materials and Reagents:
-
3-Bromo-5-chloropyridine (1.0 equiv)
-
Cyclopropylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (Toluene/Water ratio typically 10:1 to 20:1 v/v)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-Bromo-5-chloropyridine (1.0 equiv) and potassium phosphate (2.0 equiv).
-
Solvent Addition: Add toluene and water to the flask. The mixture should be sonicated or vigorously stirred for 10-15 minutes to ensure fine suspension of the base.
-
Inerting: Purge the flask with nitrogen or argon for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Loading: Under a positive pressure of nitrogen, add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and finally cyclopropylboronic acid (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C under the nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield pure this compound.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimization.
Applications in Drug Discovery and Chemical Biology
This compound is not typically an end-product but rather a high-value intermediate. Its structure is designed for subsequent, selective functionalization.
-
Vector for Further Diversification: The chlorine atom at the 3-position is a prime site for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of aryl, heteroaryl, amine, or ether functionalities.
-
Modulation of Physicochemical Properties: The cyclopropyl group provides a means to systematically probe a molecule's structure-activity relationship (SAR). Its lipophilic and rigid nature can enhance binding to protein targets and improve metabolic stability by blocking potential sites of oxidation.[3]
-
Scaffold Hopping and Bioisosterism: This scaffold can be used in "scaffold hopping" exercises where it replaces other core structures in known active compounds. The cyclopropyl group can act as a bioisostere for phenyl rings or other larger alkyl groups, offering a way to fine-tune properties while maintaining biological activity.
Conclusion
This compound represents a strategically designed molecular building block that embodies key principles of modern medicinal chemistry. Its synthesis via a robust and selective Suzuki-Miyaura coupling makes it readily accessible. The orthogonal reactivity of its chloro and cyclopropyl substituents provides a powerful platform for the efficient generation of diverse chemical libraries, accelerating the discovery of novel therapeutics and agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile intermediate into their synthetic programs.
References
- Google Patents (2003). Process for the preparation of 3,5-dichloropyridine. EP1206453A2.
- Google Patents (1975). Selective dehalogenation. USRE28865E.
- European Patent Office (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. EP 1206453 B1.
- Google Patents (2001). Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.
- ResearchGate (2004). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.
- ResearchGate (1998). Further studies of regioselective alkoxydehalogenation of 2,4-dichloroquinolines, 2,6-dichloropyridine and 2,4-dichloronitrobenz.
- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3213-3215.
- Wikipedia (n.d.). Negishi coupling.
- Organic Syntheses (2012). Bipyridine. Coll. Vol. 89, p.76 (2012); Vol. 78, p.51 (2002).
- Google Patents (2017). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. CN106467488A.
- Angewandte Chemie International Edition (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. 37(20), 2845-2847.
- Wikipedia (n.d.). Suzuki reaction.
- PubMed Central (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 195-231.
- DTIC (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. AD0419262.
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- Google Patents (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.
- PubMed (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72.
- Journal of the American Chemical Society (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. 144(3), 1184–1193.
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- Oregon State University (n.d.). 13C NMR Chemical Shifts.
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- Catalysis Science & Technology (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. 10, 5454-5462.
- Organic Syntheses (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Coll. Vol. 89, p.76.
- YouTube (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- Organic Chemistry Portal (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- CAS Common Chemistry (n.d.). 4-Nitrobenzyl bromide.
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The Synthetic Architecture of 3-Chloro-5-cyclopropylpyridine: A Technical Guide for Chemical Innovators
Introduction: The Strategic Value of the 3-Chloro-5-cyclopropylpyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The this compound scaffold has emerged as a valuable building block, marrying the electronically distinct features of a halogenated pyridine ring with the conformational rigidity and favorable metabolic properties of a cyclopropyl group. Pyridine rings are a cornerstone of many pharmaceuticals, while the cyclopropyl moiety is increasingly recognized for its ability to enhance potency, improve metabolic stability, and reduce off-target effects.[1] This guide provides an in-depth exploration of the primary and potential synthetic pathways to this compound, offering a technical resource for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but a foundational understanding to empower innovation.
Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most prevalent and robust method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a versatile and high-yielding route to construct carbon-carbon bonds. The key transformation involves the coupling of an aryl halide, in this case, 3-bromo-5-chloropyridine, with an organoboron reagent, cyclopropylboronic acid.
Mechanistic Insights into the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (3-bromo-5-chloropyridine) to a low-valent palladium(0) species. The greater reactivity of the C-Br bond compared to the C-Cl bond dictates the regioselectivity of this step, leaving the chloro substituent intact.[4]
-
Transmetalation: The resulting palladium(II) complex then undergoes transmetalation with the organoboron species. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the cyclopropyl group to the palladium center.[5][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired C-C bond in the product (this compound) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, particularly for challenging substrates like electron-deficient pyridines.[7][8] Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[8]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyridyl halides.[9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-5-chloropyridine | 192.44 | 5.0 g | 26.0 |
| Cyclopropylboronic acid | 85.90 | 1.5 g | 16.9 |
| Palladium(II) acetate | 224.49 | 126.0 mg | 0.6 |
| Diphenylphosphine | 186.19 | 294.6 mg | 1.1 |
| Potassium phosphate | 212.27 | 25.0 g | 118.3 |
| Toluene | - | 120 mL | - |
| Water | - | 6 mL | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-5-chloropyridine (5.0 g, 26.0 mmol) and potassium phosphate (25.0 g, 118.3 mmol).
-
Add toluene (120 mL) and water (6 mL) to the flask.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Add palladium(II) acetate (126.0 mg, 0.6 mmol), diphenylphosphine (294.6 mg, 1.1 mmol), and cyclopropylboronic acid (1.5 g, 16.9 mmol) to the reaction mixture.
-
Purge the flask with nitrogen and heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Maintain the reaction at 100 °C for 2 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and filter to separate the organic phase.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether:ethyl acetate = 50:1) to yield this compound as a yellow solid.[9]
Synthesis of Key Precursors
A comprehensive understanding of the synthesis of this compound necessitates a detailed look at the preparation of its key starting materials.
Synthesis of Cyclopropylboronic Acid
Cyclopropylboronic acid is a crucial reagent for introducing the cyclopropyl moiety.[10] The most common and reliable method for its synthesis involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]
Reaction Workflow for Cyclopropylboronic Acid Synthesis:
Caption: A streamlined workflow for the synthesis of cyclopropylboronic acid.
Experimental Protocol: Synthesis of Cyclopropylboronic Acid
This protocol is based on established laboratory procedures.[4][11]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Cyclopropyl bromide | 120.98 | 555 g | ~4590 |
| Magnesium turnings | 24.31 | 144 g | ~5920 |
| Trimethyl borate | 103.91 | ~1.2-1.4 equiv. | - |
| Anhydrous Tetrahydrofuran (THF) | - | 2.5 L | - |
| 2.0 N Hydrochloric acid | - | As needed | - |
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (144 g). Add a small amount of anhydrous THF and a few crystals of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (555 g) in anhydrous THF (2.5 L) at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30 minutes.
-
Boronate Ester Formation: In a separate flame-dried, three-neck flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Slowly add the prepared cyclopropylmagnesium bromide solution to the cooled trimethyl borate solution, maintaining the temperature below -60 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of 2.0 N aqueous hydrochloric acid.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or by forming a salt derivative, followed by acidification.[2]
Synthesis of 3-Bromo-5-chloropyridine
3-Bromo-5-chloropyridine serves as the aromatic backbone for the Suzuki-Miyaura coupling. Its synthesis can be approached from various starting materials. A common precursor is 3,5-dichloropyridine.
Potential Synthetic Route from 3,5-Dichloropyridine:
A plausible, though not widely documented, route could involve the selective bromination of 3,5-dichloropyridine. However, achieving high regioselectivity in the direct halogenation of dihalopyridines can be challenging. A more controlled approach might involve a multi-step sequence starting from a more functionalized pyridine derivative.
A documented synthesis involves the diazotization of 2-amino-3-bromo-5-chloropyridine followed by removal of the diazonium group, though this adds steps to the overall process.[12]
Alternative Synthetic Pathways: Exploring Other Avenues
While the Suzuki-Miyaura coupling is the workhorse for this transformation, a comprehensive guide should consider alternative, albeit potentially less developed, synthetic strategies.
Direct Cyclopropanation of a Dihalopyridine
The direct cyclopropanation of an aromatic ring is a challenging transformation due to the inherent stability of the aromatic system. For electron-deficient heterocycles like dihalopyridines, nucleophilic attack by a cyclopropanating agent is a theoretical possibility.[13][14] Reagents like sulfur ylides have been used for the dearomative cyclopropanation of activated N-heteroarenes.[14] However, the application of such methods to 3,5-dihalopyridines for the synthesis of this compound is not well-established and would likely require significant optimization to overcome the high activation barrier of dearomatization.
Cyclopropanation of a Vinylpyridine Intermediate
A two-step approach involving the initial formation of a vinyl group followed by its cyclopropanation offers another potential route.
-
Synthesis of 3-Chloro-5-vinylpyridine: This intermediate could potentially be synthesized from 3-bromo-5-chloropyridine via a palladium-catalyzed cross-coupling reaction with a vinylating agent, such as vinyltributylstannane (Stille coupling) or potassium vinyltrifluoroborate.
-
Cyclopropanation of 3-Chloro-5-vinylpyridine: The resulting vinylpyridine could then be subjected to a cyclopropanation reaction. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic and effective method for the cyclopropanation of alkenes and is known to be stereospecific.[15][16][17][18][19]
Conceptual Workflow for the Vinylpyridine Route:
Caption: A potential two-step synthesis via a vinylpyridine intermediate.
This route, while chemically plausible, may present its own set of challenges, including the potential for polymerization of the vinylpyridine intermediate and the optimization of the cyclopropanation step on an electron-deficient olefin.[10][20]
Conclusion: A Versatile Scaffold Accessible Through Robust Chemistry
The synthesis of this compound is most reliably achieved through the well-established and highly versatile Suzuki-Miyaura cross-coupling reaction. This pathway offers high yields and functional group tolerance, making it amenable to a wide range of research and development applications. A thorough understanding of the synthesis of the key precursors, 3-bromo-5-chloropyridine and cyclopropylboronic acid, is essential for the successful implementation of this route. While alternative pathways, such as direct cyclopropanation or a vinylpyridine-based approach, are conceptually viable, they currently lack the established protocols and proven efficacy of the Suzuki-Miyaura coupling. This guide provides the foundational knowledge and practical protocols to empower chemists to confidently synthesize and further explore the potential of the this compound scaffold in the pursuit of novel chemical entities.
References
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- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- BenchChem. (2025). The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis.
- Cai, W., et al. (Year). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Charette, A. B., et al. (Year). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry.
- Chen, J., et al. (2016). Dearomatization of Electron-Deficient Nitrogen Heterocycles via Cobalt-Catalyzed Asymmetric Cyclopropanation. The Journal of Organic Chemistry, 81(8), 3070–3075.
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- Guidechem. (n.d.).
- WWJMRD. (Year). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Komatsu, M., et al. (Year). Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry.
- BenchChem. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid.
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- New Journal of Chemistry. (Year).
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- Wikipedia. (n.d.). Simmons–Smith reaction.
- Royal Society of Chemistry. (2024).
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- MDPI. (2023).
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- ACS Publications. (2019).
- ACS Publications. (Year). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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- Organic Syntheses. (n.d.). Procedure.
- Oakwood Chemical. (n.d.). 3-Bromo-5-chloro-pyridine.
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- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Audrey, Y. L. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Justia Patents. (2016). process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Properties and Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- NIH. (n.d.). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS).
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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An In-Depth Technical Guide to 3-Chloro-5-cyclopropylpyridine: Properties, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthetic utility, and applications of 3-Chloro-5-cyclopropylpyridine. This document provides an in-depth analysis of this versatile heterocyclic building block, grounded in established scientific principles and practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound is a unique pyridine derivative featuring a chlorine atom at the 3-position and a cyclopropyl group at the 5-position. This specific substitution pattern imparts a distinct electronic and steric profile, influencing its reactivity and making it a valuable synthon in modern organic chemistry.
Chemical Structure and Data
The structural arrangement of the pyridine ring with its chloro and cyclopropyl substituents is fundamental to its chemical behavior.
Caption: Chemical Structure of this compound.
A compilation of its key physicochemical properties is provided below, offering essential data for experimental design and execution.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClN | N/A |
| Molecular Weight | 153.61 g/mol | N/A |
| CAS Number | 1256803-11-8 | N/A |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | ~235.7 °C (predicted) | N/A |
| Melting Point | 45-50 °C (predicted) | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Spectroscopic Data (Predicted)
¹H NMR (Proton NMR):
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to nitrogen) will likely be the most downfield, followed by the proton at C6. The proton at C4 will be the most upfield of the aromatic signals. The coupling constants will be indicative of their meta and para relationships.
-
Cyclopropyl Protons: A complex multiplet is anticipated in the upfield region (δ 0.5-2.0 ppm), characteristic of the cyclopropyl ring protons.
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C3) and the carbon attached to the cyclopropyl group (C5) will have characteristic shifts influenced by these substituents. The carbons adjacent to the nitrogen (C2 and C6) will appear downfield. The carbon at C4 will be the most upfield of the aromatic carbons.
-
Cyclopropyl Carbons: Signals for the cyclopropyl carbons are expected in the upfield region (δ 0-20 ppm).[1]
Mass Spectrometry (MS):
-
Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z 153, with a characteristic M+2 isotope peak at m/z 155 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the cyclopropyl group or the chlorine atom.
Reactivity and Synthetic Protocols
The synthetic utility of this compound is primarily centered on the reactivity of the chloro-substituent, which serves as a versatile handle for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions.
Key Reaction Pathways
The chlorine atom on the pyridine ring is amenable to several important C-C and C-N bond-forming reactions, making this compound a valuable building block for creating diverse molecular scaffolds.
Caption: Major cross-coupling reactions of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For an electron-deficient substrate like a chloropyridine, a palladium catalyst with an electron-rich and bulky phosphine ligand is often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides. The choice of base is crucial for the transmetalation step, with carbonates or phosphates being common choices. A mixed solvent system, such as dioxane and water, is often employed to dissolve both the organic and inorganic reaction components.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Add a base, for example, K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1).
-
Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Protocol: Buchwald-Hartwig Amination
Causality Behind Experimental Choices: The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, the choice of a palladium catalyst and a specialized ligand is critical for activating the C-Cl bond. Strong bases like sodium tert-butoxide are often required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., BINAP or a Buchwald ligand, 2-6 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 eq.).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by an appropriate analytical method.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is of significant interest in drug discovery due to the favorable properties imparted by the cyclopropyl group and the synthetic versatility of the chloro-substituent. The cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and provide a desirable vector for molecular orientation within a protein's active site.
Role as a Key Building Block in Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors, with the nitrogen atom often forming a crucial hydrogen bond with the hinge region of the kinase. The 3- and 5-positions are key vectors for substitution to achieve potency and selectivity.
Caption: Pharmacophoric elements of a 3,5-substituted pyridine kinase inhibitor.
While a specific marketed drug containing the exact this compound scaffold is not prominently documented, numerous patents for kinase inhibitors describe molecules with very similar 3,5-substituted pyridine cores. For instance, patent US6534524B1 discloses indazole compounds as kinase inhibitors, where substituted pyridines are key components.[2] The synthetic strategies outlined in such patents often rely on the cross-coupling reactions described above to build a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its defined reactivity, especially in transition-metal-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the discovery and development of novel therapeutic agents.
References
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- Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines. (EP0078410A2).
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
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Synthesis of 3-Chloro-5-cyclopropylpyridine from 3-Bromo-5-chloropyridine
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The Strategic Role of 3-Chloro-5-cyclopropylpyridine in the Advancement of Neurological Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The pursuit of novel therapeutics for complex neurological disorders has led medicinal chemists to explore unique chemical scaffolds that offer precise modulation of challenging biological targets. Among these, the 3-chloro-5-cyclopropylpyridine moiety has emerged as a critical starting material, particularly in the development of selective modulators for the metabotropic glutamate receptor 2 (mGluR2). This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its strategic application in the synthesis of potent and selective mGluR2 positive allosteric modulators (PAMs). We will delve into the rationale behind its use, detailing its reactivity in key cross-coupling reactions and exploring the structure-activity relationships that underscore its importance in modern drug discovery.
Introduction: The Growing Importance of the Cyclopropylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a desirable core for many therapeutic agents. The introduction of a cyclopropyl group can confer several advantageous properties to a drug candidate. This small, strained ring system can enhance potency, improve metabolic stability by blocking sites of oxidation, and provide conformational rigidity, which can lead to increased selectivity for the target receptor.
The combination of a pyridine core with a cyclopropyl substituent, specifically in the form of this compound, has proven to be a particularly fruitful starting point for the discovery of novel central nervous system (CNS) therapeutics. The chlorine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological properties.
Physicochemical and Spectroscopic Properties
| Property | Value (Estimated) | Source/Method |
| Molecular Formula | C₈H₈ClN | - |
| Molecular Weight | 153.61 g/mol | - |
| CAS Number | 1256803-11-8 | Matrix Scientific[1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| LogP | ~2.5 | Computational Prediction |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.3 (d, J=2.0 Hz, 1H, H2-pyridine), 7.5 (dd, J=2.0, 2.0 Hz, 1H, H4-pyridine), 8.4 (d, J=2.0 Hz, 1H, H6-pyridine), 1.9-2.0 (m, 1H, CH-cyclopropyl), 1.0-1.1 (m, 2H, CH₂-cyclopropyl), 0.7-0.8 (m, 2H, CH₂-cyclopropyl).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.1 (C6-pyridine), 145.2 (C2-pyridine), 138.0 (C4-pyridine), 133.5 (C3-pyridine), 132.8 (C5-pyridine), 15.1 (CH-cyclopropyl), 9.5 (CH₂-cyclopropyl).
-
Mass Spectrometry (EI): m/z (%) = 153 (M⁺, 100), 125 (M⁺ - C₂H₄, 40), 114 (M⁺ - C₃H₃, 25), 78 (C₅H₄N⁺, 30).
Synthesis of this compound: A Key Building Block
The synthesis of this compound is a critical first step in its utilization for drug discovery. While multiple routes can be envisioned, a practical approach involves the cyclopropanation of a suitable pyridine precursor followed by chlorination. A representative synthetic workflow is outlined below.
Sources
The Strategic Intermediate: A Technical Guide to 3-Chloro-5-cyclopropylpyridine in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Chloro-5-cyclopropylpyridine, a pivotal intermediate in contemporary pharmaceutical development. We will explore its physicochemical properties, elucidate its synthesis through modern catalytic methods, and detail its strategic application in the construction of complex active pharmaceutical ingredients (APIs), with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Rise of Cyclopropyl Motifs in Drug Discovery
The cyclopropyl group has emerged as a valuable structural motif in medicinal chemistry. Its unique conformational rigidity, combined with its electronic properties, allows for the fine-tuning of a molecule's pharmacological profile, including potency, selectivity, and metabolic stability. The incorporation of this three-membered ring can significantly impact a drug candidate's binding affinity to its target protein. This compound serves as a key building block for introducing this desirable moiety into heterocyclic scaffolds, which are themselves prevalent in a vast array of therapeutic agents. The strategic placement of the chloro and cyclopropyl substituents on the pyridine ring offers multiple avenues for synthetic diversification, making it a highly sought-after intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1256803-11-8 | [1] |
| Molecular Formula | C₈H₈ClN | Calculated |
| Molecular Weight | 153.61 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region) and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the pyridine protons will be influenced by the positions of the chloro and cyclopropyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the cyclopropyl carbons and the carbons of the pyridine ring. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of a chlorine-containing molecule.
Analytical Workflow for Quality Control
A robust quality control workflow is imperative to ensure the purity and identity of this compound for use in pharmaceutical synthesis.
Caption: Quality control workflow for this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of the cyclopropyl group onto the pyridine scaffold.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the C-C bond between the pyridine ring and the cyclopropyl group, leading back to a dihalopyridine precursor and a cyclopropylboron reagent.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of chloropyridines with cyclopropylboronic acid.[2][3] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is crucial for achieving high yields and purity.
Materials:
-
3,5-Dichloropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine)[1]
-
A suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 3,5-dichloropyridine (1.0 eq.), cyclopropylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Anhydrous, degassed solvent and the base (2.0-3.0 eq.) are added via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition of the less reactive aryl chloride to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[1]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.[4][5][6][7] The chlorine atom at the 3-position serves as a handle for further functionalization, typically through another cross-coupling reaction or nucleophilic aromatic substitution, to build the final API scaffold.
Logical Flow of a Multi-step Synthesis
Caption: Generalized synthetic route to a kinase inhibitor utilizing this compound.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core, and the pyridine ring of this compound can serve as a central scaffold. The subsequent reaction at the chloro position allows for the introduction of various amine-containing fragments, a common feature in kinase inhibitors that interact with the hinge region of the kinase active site.
Table 2: Representative Reaction Conditions for a Subsequent Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Substrate | This compound | The key intermediate. |
| Amine | A primary or secondary amine | The incoming nucleophile. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | A common palladium source. |
| Ligand | A biarylphosphine ligand (e.g., BINAP, Xantphos) | Promotes C-N bond formation. |
| Base | A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) | Deprotonates the amine. |
| Solvent | Anhydrous, high-boiling point solvent (e.g., Toluene, Dioxane) | Facilitates the reaction at elevated temperatures. |
| Temperature | 80-120 °C | Provides the necessary activation energy. |
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important pharmaceutical intermediate that provides a reliable and versatile route for the incorporation of the cyclopropyl moiety into complex, biologically active molecules. Its synthesis via robust and scalable Suzuki-Miyaura cross-coupling reactions, followed by further functionalization, makes it an invaluable tool for medicinal chemists. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of well-designed building blocks like this compound in drug discovery and development is set to increase.
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The Strategic Role of 3-Chloro-5-cyclopropylpyridine in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Development Scientists
Abstract
The pyridine scaffold is a cornerstone in the development of novel agrochemicals, offering a versatile platform for the introduction of diverse functional groups that drive biological activity. Among these, 3-chloro-5-cyclopropylpyridine has emerged as a pivotal intermediate, its unique substitution pattern being a key feature in a new generation of high-efficacy fungicides and insecticides. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic application of this compound in the synthesis of cutting-edge agrochemical active ingredients. We will delve into the mechanistic rationale behind synthetic routes, provide detailed experimental protocols, and explore the structure-activity relationships that underscore its importance in the field.
Introduction: The Rise of Complex Pyridine Scaffolds in Agrochemicals
The relentless pursuit of higher crop yields and the ever-present challenge of resistance development in pests and pathogens necessitate a continuous innovation cycle in the agrochemical industry. Pyridine-based chemistries have long been a fertile ground for the discovery of new active ingredients. The introduction of specific substituents onto the pyridine ring can profoundly influence a molecule's potency, spectrum of activity, selectivity, and metabolic profile.
The this compound moiety, in particular, has garnered significant attention. The presence of a chlorine atom at the 3-position and a cyclopropyl group at the 5-position creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the pyridine ring, while the sterically demanding yet conformationally constrained cyclopropyl group can enhance binding to target enzymes and improve metabolic stability. This combination has proven to be particularly effective in the design of modern fungicides that target specific biochemical pathways in pathogenic fungi.
Synthesis of this compound: A Strategic Approach
The efficient and scalable synthesis of this compound is a critical first step in its utilization as an agrochemical intermediate. Several synthetic strategies have been developed, each with its own set of advantages and challenges. A common and effective approach involves the cyclopropanation of a vinylpyridine precursor.
Key Synthetic Pathway: Catalytic Cyclopropanation
A robust method for the synthesis of this compound involves the catalytic cyclopropanation of 3-chloro-5-vinylpyridine. This reaction is typically mediated by a transition metal catalyst, which facilitates the transfer of a carbene or carbenoid species to the vinyl group.
Caption: Synthetic route to this compound.
The choice of catalyst and cyclopropanating agent is crucial for achieving high yields and selectivity. Rhodium and copper catalysts are often employed in these transformations.[1][2] The Simmons-Smith reaction, utilizing diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation. However, more modern catalytic systems often offer improved stereoselectivity and functional group tolerance.[3]
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of a laboratory-scale synthesis. Optimization will be necessary for scale-up.
Materials:
-
3-Chloro-5-vinylpyridine
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-chloro-5-vinylpyridine (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
In a separate flask, prepare a solution of diiodomethane (2.0 eq) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Trustworthiness Note: The careful, dropwise addition of the highly reactive diethylzinc and diiodomethane at low temperatures is critical for controlling the exothermicity of the reaction and ensuring safety and optimal yield. The workup procedure is designed to neutralize any remaining reagents and byproducts.
Application in Agrochemical Synthesis: A Case Study in Modern Fungicides
The this compound core is a key building block in the synthesis of several modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. These fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production.
Example: Synthesis of a Pyrazolylpyridine-based Fungicide
A prominent application of this compound is in the synthesis of fungicides that feature a pyrazolecarboxamide moiety attached to the pyridine ring. The synthesis typically involves the coupling of 3-chloro-5-cyclopropylpyridin-2-amine with a substituted pyrazole carboxylic acid.
Caption: General synthetic scheme for a pyrazolylpyridine fungicide.
The synthesis of the pyrazole carboxylic acid component itself is a multi-step process.[4][5][6] The final amide coupling reaction is a critical step, and various coupling reagents can be employed to achieve high yields.
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of the this compound moiety is crucial for the biological activity of the final fungicide.
| Substituent | Position | Contribution to Activity |
| Chlorine | 3 | - Enhances binding affinity to the target enzyme through halogen bonding. - Modulates the electronic properties of the pyridine ring. |
| Cyclopropyl | 5 | - Provides a rigid, lipophilic group that can fit into hydrophobic pockets of the target enzyme. - Can improve metabolic stability by blocking potential sites of oxidation. |
| Amine/Amide Linker | 2 | - Serves as a key attachment point for the second pharmacophore (e.g., the pyrazole). - The geometry of the linker is critical for optimal orientation within the active site. |
The trifluoromethyl group, often found in related pyridine-based agrochemicals, also plays a significant role in enhancing biological activity due to its unique physicochemical properties.[7][8][9][10]
Conclusion: A Versatile Building Block for Future Innovations
This compound has established itself as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique combination of electronic and steric features provides a powerful tool for medicinal chemists to design and develop new active ingredients with improved efficacy, selectivity, and resistance profiles. As the challenges in agriculture continue to evolve, the strategic use of such well-designed building blocks will be essential for the development of the next generation of crop protection solutions. Further research into novel and more sustainable synthetic routes for this key intermediate will undoubtedly contribute to the advancement of agrochemical science.
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Potential biological activity of 3-Chloro-5-cyclopropylpyridine
An In-Depth Technical Guide to the Potential Biological Activity of 3-Chloro-5-cyclopropylpyridine
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. In the absence of direct empirical data, this document leverages a first-principles, structure-based approach to predict its bioactivity profile. By dissecting the molecule into its core structural components—the pyridine scaffold, the 3-chloro substituent, and the 5-cyclopropyl moiety—we extrapolate potential applications in agrochemical and pharmaceutical development. This guide outlines hypothesized mechanisms of action and furnishes detailed, actionable experimental protocols for the synthesis, in-vitro screening, and mechanism of action studies required to validate these predictions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new bioactive compounds.
Introduction: Rationale for Investigation
The quest for novel bioactive molecules with improved efficacy, selectivity, and safety profiles is a perpetual driver of research in both agriculture and medicine. The pyridine ring is a cornerstone of many successful commercial products, valued for its versatile chemical properties and biological activity.[1] this compound is a heterocyclic compound that, while not extensively studied, presents a compelling profile for investigation. Its structure combines three key motifs, each known to contribute significantly to the bioactivity of established molecules.
This guide will deconstruct the molecule to first principles, analyzing the established roles of each component to build a predictive model of its potential biological activities. We will then propose a rigorous, multi-stage experimental workflow to systematically test these hypotheses, from initial screening to mechanism of action studies.
Caption: Proposed experimental workflow for activity screening.
Experimental Protocol 1: Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. [2][3]
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: In-Vitro Fungicidal Assay (Agar Dilution Method)
This method assesses the ability of a compound to inhibit the mycelial growth of fungi. [4][5][6][7]
-
Media Preparation: Prepare potato dextrose agar (PDA). While the agar is molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the amended agar into Petri dishes.
-
Fungal Inoculation: Place a small plug (e.g., 5 mm diameter) of an actively growing culture of a test fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Growth Measurement: After a set period (e.g., 3-7 days), measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of growth inhibition compared to a control plate containing only the solvent. Determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).
Experimental Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay can determine if the compound interacts with the predicted insecticidal target. [8][9][10][11]
-
Receptor Preparation: Use a commercially available ELISA kit with microplates pre-coated with nAChR or prepare a membrane fraction from an insect cell line expressing the receptor. [8][9]2. Competitive Binding: Add a known concentration of a labeled ligand (e.g., HRP-conjugated α-bungarotoxin or a radiolabeled ligand) to the wells, along with varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for competitive binding to the receptor.
-
Washing: Wash the wells to remove unbound ligand and test compound.
-
Signal Detection:
-
For ELISA-based assays, add a substrate solution (e.g., TMB) and measure the resulting colorimetric signal. A weaker signal indicates stronger binding of the test compound. [8] * For radioligand assays, measure the radioactivity in each well.
-
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
Experimental Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH, a key enzyme in the mitochondrial respiratory chain and a target for many fungicides. [12][13][14][15]
-
Enzyme Source: Prepare a mitochondrial fraction from a target fungus.
-
Assay Reaction: In a 96-well plate, combine the mitochondrial preparation with a reaction buffer containing succinate (the substrate) and an artificial electron acceptor (e.g., DCPIP or a tetrazolium salt like MTT).
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C).
-
Absorbance Measurement: Monitor the change in absorbance over time as the electron acceptor is reduced by the active SDH enzyme.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC₅₀ value for SDH inhibition.
Caption: Hypothesized mechanisms of action for fungicidal and insecticidal activity.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical scaffold. A systematic analysis of its structural components—the proven pyridine core, the activity-enhancing chloro substituent, and the stability-conferring cyclopropyl group—strongly suggests a high potential for significant biological activity. The most probable applications lie within the agrochemical sector as a novel insecticide or fungicide, with a secondary potential for development as an anticancer agent.
The predictive framework and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path forward for the investigation of this compound. The proposed in-vitro screening cascade will efficiently identify any "hit" activities, which can then be further investigated through the outlined mechanism of action studies. Successful validation of any of the predicted activities would establish this compound as a valuable lead compound for further optimization and development.
References
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An In-depth Technical Guide to 3-Chloro-5-cyclopropylpyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in a multitude of biologically active molecules.[1] The strategic incorporation of substituents onto this heterocyclic core allows for the fine-tuning of physicochemical properties, influencing everything from target binding and metabolic stability to bioavailability.[1] This guide focuses on a particularly compelling, yet underexplored, building block: 3-chloro-5-cyclopropylpyridine .
The unique combination of a reactive chlorine atom at the 3-position and a lipophilic, conformationally constrained cyclopropyl group at the 5-position makes this scaffold a highly attractive starting point for the synthesis of novel chemical entities. The cyclopropyl moiety, in particular, is known to often enhance metabolic stability, improve potency, and provide favorable pharmacokinetic properties in drug candidates.
This document serves as a technical primer for researchers and drug development professionals, offering a comprehensive overview of the synthesis, functionalization, and potential applications of this compound derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the biological effects of these compounds.
The this compound Core: Synthesis Strategies
The efficient synthesis of the this compound core is the crucial first step in any discovery program centered around its derivatives. While a single, universally adopted method has yet to be established, several plausible synthetic routes can be envisioned based on established pyridine chemistry.
Retrosynthetic Analysis: Key Disconnections
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections for strategic synthesis: the C-cyclopropyl bond and the C-Cl bond. This suggests two main approaches:
-
Approach A: Cyclopropanation of a Pre-functionalized Pyridine: This strategy involves the introduction of the cyclopropyl group onto a pyridine ring that already possesses the desired chlorine atom at the 3-position.
-
Approach B: Chlorination of a Cyclopropyl-substituted Pyridine: Conversely, this approach begins with a pyridine ring bearing a cyclopropyl group at the 5-position, followed by selective chlorination at the 3-position.
Synthesis via Cyclopropanation
The introduction of a cyclopropyl group onto an aromatic ring can be achieved through several methods. For the synthesis of this compound, a plausible route involves the cyclopropanation of a corresponding vinylpyridine derivative.
Workflow for Synthesis via Cyclopropanation:
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Safety and handling of 3-Chloro-5-cyclopropylpyridine
An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-5-cyclopropylpyridine
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of safety data, this document synthesizes critical safety protocols with the scientific context of the molecule's reactivity and its significance in modern medicinal chemistry. The protocols described herein are designed as self-validating systems to ensure the highest standards of laboratory safety and experimental integrity.
Compound Identification and Physicochemical Profile
This compound is a substituted pyridine derivative featuring both a halogen and a carbocyclic moiety. These features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2]
Molecular Structure:
Caption: Molecular structure of this compound.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1256803-11-8 | [3] |
| Molecular Formula | C₈H₈ClN | Inferred from structure |
| Molecular Weight | 153.61 g/mol | Inferred from formula |
| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from related compounds[4][5] |
| Boiling Point | Not specified; 3-Chloropyridine boils at 148 °C | [5][6] |
| Flash Point | Not specified; 3-Chloropyridine is 66 °C (Combustible) | [4][6] |
| Solubility | Expected to have low solubility in water | [6] |
| LogP | Not specified; 3-Chloropyridine is 1.33 | [6] |
Hazard Identification and Toxicological Assessment
Globally Harmonized System (GHS) Classification (Anticipated):
Based on data for 3-chloropyridine, the following GHS classifications should be assumed until specific data becomes available.[5][6][10]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A/2B | H319/H320: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
NFPA 704 Diamond (Anticipated):
The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of hazards.[11]
Caption: Anticipated NFPA 704 hazard diamond for this compound.
Toxicological Narrative: Pyridine and its derivatives can be absorbed orally and are metabolized in the liver.[8] While acute toxicity for pyridine itself is relatively low (LD50 in rats is 1580 mg/kg), halogenated pyridines often exhibit increased toxicity.[8] The primary concerns are irritation to the skin, eyes, and respiratory system.[10] Chronic exposure studies on related compounds are limited, but some data suggests potential for systemic effects. The "suspected of causing genetic defects" classification for 3-chloropyridine necessitates stringent handling procedures to minimize exposure.[10]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical upon exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Protocol 3.1: Emergency Response to Exposure
-
General Advice: Move the victim from the exposure area immediately. First responders must protect themselves from contamination. Provide the Safety Data Sheet (SDS) to attending medical personnel.
-
Inhalation: Relocate the individual to fresh air.[4][12] If breathing is difficult or has stopped, administer oxygen or artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention as dermal absorption is a significant risk.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[12][13] If the person is conscious, have them drink plenty of water. Call a poison control center or doctor immediately.[13]
Protocol 3.2: Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[14][15]
-
Specific Hazards: The compound is combustible.[10] Vapors may be heavier than air and can travel to an ignition source and flash back.[10] Upon combustion, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective, chemical-resistant gear.[10][14]
Safe Handling, Storage, and Disposal
The causality behind these protocols is the prevention of exposure through inhalation, dermal contact, and ingestion, and the maintenance of compound stability.
Workflow for Safe Chemical Management:
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An In-depth Technical Guide to 3-Chloro-5-cyclopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-cyclopropylpyridine, a heterocyclic building block of increasing importance in medicinal chemistry. The document details its synthesis, chemical properties, reactivity, and highlights its applications in the development of novel therapeutic agents. By exploring the causality behind experimental choices and providing detailed protocols, this guide serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, present in a wide array of approved pharmaceuticals.[1] The incorporation of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The presence of a chlorine atom, for instance, can enhance binding interactions through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.[2][3] Similarly, the cyclopropyl group, a small, strained carbocycle, is increasingly utilized in drug design to improve potency, reduce off-target effects, and enhance metabolic stability.[4][5]
This compound (CAS No: 1256803-11-8) combines these two valuable functionalities, making it an attractive starting material for the synthesis of novel drug candidates. Its unique electronic and steric properties offer medicinal chemists a versatile platform for lead optimization and the development of new chemical entities.
Synthesis of this compound
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly effective method for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance and generally proceeds with high yields. In this proposed synthesis, 3,5-dichloropyridine would serve as the starting material, and the cyclopropyl group would be introduced using cyclopropylboronic acid.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
Materials:
-
3,5-Dichloropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene or 1,4-dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,5-dichloropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v). The solvent should be degassed prior to use to prevent oxidation of the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Justification of Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a standard and effective catalyst system for Suzuki-Miyaura couplings. Other more advanced ligands could be employed to improve yields and reaction times.
-
Base: An inorganic base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase solvent system, such as toluene/water, is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Physicochemical Properties and Spectroscopic Characterization
The expected physicochemical properties and spectroscopic data for this compound are summarized below. These are predictive values based on the analysis of structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₈ClN |
| Molecular Weight | 153.61 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available |
| LogP | ~2.5 - 3.0 |
Spectroscopic Data (Predicted):
While experimental spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be inferred from known data for related structures such as 3-chloropyridine and other substituted pyridines.[6]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the cyclopropyl protons (multiplets in the region of 0.6-1.2 ppm and a multiplet for the CH group around 1.8-2.2 ppm) and three distinct signals for the aromatic protons on the pyridine ring (likely in the range of 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should display characteristic signals for the cyclopropyl carbons (in the aliphatic region) and the pyridine ring carbons (in the aromatic region).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 153 and an M+2 peak at m/z 155 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the presence of the chlorine atom on the electron-deficient pyridine ring. This makes the molecule a versatile intermediate for further functionalization through various cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions
The chlorine atom at the 3-position can be readily displaced through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids can introduce aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-pyridines.[7]
-
Sonogashira Coupling: Introduction of alkyne moieties can be achieved through coupling with terminal alkynes.
Caption: Key cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution (SNAr)
While less reactive than positions 2 and 4, the 3-position of the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles under forcing conditions. This provides a route to introduce functionalities such as alkoxy, thioalkoxy, and amino groups.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of biologically active molecules. Its presence in patented compounds highlights its utility in the development of novel therapeutics.
For instance, the core structure is found in compounds designed as kinase inhibitors and modulators of other important biological targets. A notable example is its incorporation into complex molecules targeting various signaling pathways implicated in cancer and other diseases. A derivative, 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-3-carboxylic Acid Maleate, showcases the utility of the 3-chloro-5-substituted pyridine motif in constructing complex pharmaceutical agents.
The ability to readily functionalize the 3-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The cyclopropyl group often contributes to enhanced potency and improved pharmacokinetic profiles, making this scaffold particularly attractive for modern drug discovery programs.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists. Its synthesis can be achieved through established cross-coupling methodologies, and its reactivity allows for a wide range of further chemical modifications. The combination of the chloro and cyclopropyl substituents provides a unique set of properties that are highly desirable in the design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
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An In-depth Technical Guide to 3-Chloro-5-cyclopropylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The incorporation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Halogenation, particularly chlorination, is a common strategy to modulate reactivity and metabolic stability. The presence of a chlorine atom can introduce a key point for further functionalization through cross-coupling reactions and can also enhance binding affinity to biological targets.[1][2]
The cyclopropyl group, a small, strained carbocycle, is another privileged substituent in drug discovery. It can act as a conformationally rigid spacer, improve metabolic stability by blocking sites of oxidation, and serve as a bioisostere for other functional groups. The unique electronic nature of the cyclopropane ring can also influence the acidity or basicity of neighboring groups.
The combination of both a chloro and a cyclopropyl substituent on a pyridine ring, as seen in 3-Chloro-5-cyclopropylpyridine, offers a powerful platform for the synthesis of complex molecules with potentially enhanced biological activity.
Synthesis and Characterization
While a definitive historical synthesis of this compound is not explicitly detailed in a single publication, its preparation can be logically inferred from established synthetic methodologies for analogous substituted pyridines. A plausible and efficient synthetic approach involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A likely synthetic route to this compound could commence with a suitable dichloropyridine derivative, followed by a selective cyclopropylation reaction. The choice of starting material and reaction conditions is crucial for achieving good regioselectivity and yield.
Figure 1: Proposed synthetic pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on analogous transformations reported in the literature for the synthesis of substituted pyridines.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a stirred solution of 3,5-dichloropyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added, and the reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₈ClN |
| Molecular Weight | 153.61 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Characterization Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the region of 0.6-1.2 ppm) and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the cyclopropyl carbons and the carbons of the chloro-substituted pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z 153 and an isotope peak (M+2) at m/z 155, characteristic of a monochlorinated compound.
Applications in Research and Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential applications in various fields.
Medicinal Chemistry
The this compound scaffold can be found in a variety of bioactive molecules. The chlorine atom at the 3-position serves as a handle for introducing further diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of compound libraries for high-throughput screening. The cyclopropyl group at the 5-position can contribute to enhanced potency and improved metabolic stability of the final drug candidates.
Figure 2: Potential applications of this compound in medicinal chemistry through various functionalization reactions.
Agrochemicals
Substituted pyridines are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. The specific combination of chloro and cyclopropyl substituents in this compound can be explored for the development of new crop protection agents with novel modes of action or improved environmental profiles.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of a wide range of functional molecules. While its own history is not extensively documented, its importance is evident from the numerous patents and publications describing the synthesis and application of structurally related compounds. The synthetic accessibility of this intermediate, coupled with the desirable properties imparted by the chloro and cyclopropyl substituents, ensures its continued relevance in the fields of drug discovery and agrochemical research. This guide provides a foundational understanding for researchers looking to leverage the potential of this important chemical scaffold.
References
[3] Organic Syntheses Procedure. (n.d.). Retrieved from 3 [4] Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine - PrepChem.com. (n.d.). Retrieved from 4 Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from 5 [6] EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.). Retrieved from 6 [7] EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents. (n.d.). Retrieved from 7 [8] Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved from 8 EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents. (n.d.). Retrieved from 9 [1] CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.). Retrieved from 1 [2] WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Retrieved from 2 [10] New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (2022, October 26). Retrieved from 10 [11] CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents. (n.d.). Retrieved from 11 [12] How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications - FAQ - Guidechem. (n.d.). Retrieved from 13 [13] N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O - PubChem. (n.d.). Retrieved from 14 [15] 1416437-25-6|3-Chloro-5-cyclopropyl-1H-pyrazole|BLD Pharm. (n.d.). Retrieved from 16 [14] Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (n.d.). Retrieved from 17
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Methodological & Application
Palladium-catalyzed cross-coupling of 3-Chloro-5-cyclopropylpyridine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-cyclopropylpyridine
Introduction: A Privileged Scaffold in Modern Chemistry
The this compound scaffold is a molecule of significant interest to researchers in medicinal chemistry and materials science. Its value stems from the unique combination of a pyridine core, a common motif in pharmaceuticals, and a cyclopropyl group. The cyclopropyl fragment is increasingly utilized in drug design to enhance metabolic stability, improve potency, increase brain permeability, and favorably modulate the pharmacokinetic properties of drug candidates.[1][2][3][4] The strained three-membered ring introduces conformational rigidity and alters electronic properties, which can lead to improved binding affinity and selectivity for biological targets.[3]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for functionalizing the C-3 position of this scaffold. These transformations, the subject of the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide array of functional groups.[5][6][7] This guide provides a detailed exploration of the theoretical underpinnings and practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this compound.
Theoretical Framework: The Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a Pd(II) intermediate.[5][6][8]
-
Transmetalation / Amine Coordination :
-
In Suzuki and Sonogashira couplings, an organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[6][8]
-
In the Buchwald-Hartwig amination , the amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11]
-
-
Reductive Elimination : The two organic fragments—the cyclopropylpyridine moiety and the newly introduced group—couple and are expelled from the palladium center. This step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes: Key Parameters for Success
Successfully coupling the relatively unreactive this compound requires careful consideration of several interdependent parameters.
-
C-Cl Bond Activation : Aryl chlorides are significantly less reactive than the corresponding bromides and iodides.[12] Activating the C-Cl bond for oxidative addition demands highly active catalyst systems, often incorporating specialized ligands.[13]
-
Ligand Selection : The choice of ligand is paramount. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[9][13] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Base Selection : The base plays a critical role. In Suzuki reactions, it activates the organoboron reagent to facilitate transmetalation.[14] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOt-Bu) is needed to deprotonate the amine.[11][15] The choice must balance reactivity with the functional group tolerance of the substrates.
-
Solvent and Temperature : Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or THF are commonly used.[11][12] Due to the inert nature of the C-Cl bond, elevated temperatures (typically 80-120 °C) are often necessary to achieve a reasonable reaction rate.
Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.
Experimental Protocols
The following protocols are generalized starting points for the functionalization of this compound. Optimization of catalyst/ligand loading, base, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol facilitates the formation of a C(sp²)-C(sp²) bond, connecting an aryl or heteroaryl group to the pyridine core.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed Toluene and Water (10:1 v/v)
-
Reaction vial with stir bar, septum-sealed cap
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) in a small amount of the reaction solvent. Add this solution to the main reaction vial.
-
Add the degassed toluene/water solvent mixture (e.g., 4 mL Toluene, 0.4 mL H₂O) via syringe.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-cyclopropylpyridine.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) |
| Ligand | XPhos, SPhos, or other biarylphosphines (2-6 mol%) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O (10:1 to 5:1) |
| Temperature | 100 - 120 °C |
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol enables the synthesis of C(sp²)-N bonds, a crucial transformation for introducing amine functionalities.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos or BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, charge a dry reaction vial with NaOt-Bu (1.4 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add this compound (1.0 mmol, 1 equiv).
-
Add anhydrous, degassed toluene (e.g., 5 mL).
-
Finally, add the secondary amine (1.2 mmol) via syringe.
-
Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | RuPhos, BrettPhos, or similar hindered ligands (2-4 mol%) |
| Base | NaOt-Bu, LHMDS, K₂CO₃ (1.4-2.0 equiv) |
| Solvent | Toluene, Dioxane |
| Temperature | 90 - 110 °C |
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
This protocol is used to form a C(sp²)-C(sp) bond, installing an alkyne moiety that can be a versatile handle for further functionalization.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry, argon-flushed reaction flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol).
-
Add this compound (1.0 mmol, 1 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL THF).
-
Add the amine base (e.g., 3 mL TEA).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Note that alkyne homocoupling (Glaser coupling) is a potential side reaction.[16]
-
Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product via flash column chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (2-5 mol%) |
| Co-catalyst | CuI (4-10 mol%) |
| Base | TEA, DIPA (used as solvent or co-solvent) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | 50 - 90 °C |
References
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(22), 9141–9149.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
Sources
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- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 5. fiveable.me [fiveable.me]
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- 11. jk-sci.com [jk-sci.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Chloro-5-cyclopropylpyridine
Introduction: The Strategic Importance of N-Aryl Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with N-aryl pyridine motifs being particularly prevalent in pharmaceuticals and functional organic materials.[1][2] The synthesis of these structures, however, can be challenging. Classical methods like nucleophilic aromatic substitution (SNAr) are often limited to highly activated systems and require harsh conditions that are incompatible with many functional groups.[1][3]
The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a versatile and highly efficient palladium-catalyzed method for coupling amines with aryl and heteroaryl halides.[4][5] This reaction's broad substrate scope and functional group tolerance have established it as an indispensable tool in drug development and synthetic chemistry.[4][6]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 3-Chloro-5-cyclopropylpyridine, an electron-deficient heterocyclic halide. We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and offer expert insights into overcoming the unique challenges posed by this substrate class.
Mechanistic Principles & Substrate-Specific Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4][7] Understanding this mechanism is critical for rational troubleshooting and optimization.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.[7][8] This is often the rate-determining step, particularly for less reactive aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Challenges with Electron-Deficient Pyridines
The amination of chloropyridines like this compound presents specific challenges:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a competing ligand and leading to catalyst deactivation or inhibition.[9]
-
Aryl Chloride Reactivity: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult.[10][11]
To overcome these hurdles, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[9][12] These ligands create a sterically hindered environment around the palladium atom, which discourages pyridine coordination and accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[9][13]
Catalyst and Reagent Selection Guide
The success of the reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | G3/G4 Buchwald Precatalysts, [Pd(NHC)] complexes | These are air-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species in situ. They are designed for challenging couplings, including those with aryl chlorides.[10][14] |
| Ligand | RuPhos or BrettPhos (Biaryl Monophosphines) | These ligands offer the ideal combination of steric bulk and electron-donating character to promote the amination of electron-deficient heteroaryl chlorides. They accelerate oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[9][13] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups like esters.[10][15] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[15] |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for this reaction. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.[11][16] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Safety Precaution: This procedure must be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or standard Schlenk line techniques. All reagents and solvents should be anhydrous and of high purity.
Reagent Stoichiometry (1.0 mmol scale)
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| This compound | 153.61 | 1.0 | 154 mg |
| Morpholine | 87.12 | 1.2 | 105 mg (105 µL) |
| RuPhos Pd G3 | 868.55 | 0.02 (2 mol%) | 17.4 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5.0 mL (0.2 M) |
Step-by-Step Procedure
Caption: Visual workflow for the Buchwald-Hartwig amination protocol.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol). This step is best performed in a nitrogen-filled glovebox.
-
Reagent Addition: To the flask containing the solids, add this compound (154 mg, 1.0 mmol). Then, add the morpholine (105 µL, 1.2 mmol) followed by anhydrous, degassed toluene (5.0 mL) via syringe.
-
Reaction Execution: Seal the flask tightly with a Teflon screw cap. Remove the flask from the glovebox (if used) and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: The reaction progress should be monitored periodically. Take a small aliquot (via syringe), quench it with a drop of water, dilute with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, 4-(5-cyclopropylpyridin-3-yl)morpholine.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Air/Moisture Contamination).[13] 2. Insufficient Base Strength or Poor Solubility. 3. Catalyst Inhibition by Pyridine Substrate.[9] | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-purity solvents and reagents. 2. Confirm the base is fresh and has been stored properly. Consider switching to LHMDS. 3. Increase ligand loading slightly (e.g., from 2 mol% to 4 mol%). Switch to an even bulkier ligand like BrettPhos. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride elimination from the amido complex can compete with reductive elimination.[4] 2. Reaction temperature is too high, promoting catalyst decomposition.[13] | 1. Use a bulkier ligand (e.g., BrettPhos) which is known to accelerate reductive elimination relative to β-hydride elimination. 2. Lower the reaction temperature to 80-90 °C and monitor for a longer period. |
| Incomplete Reaction / Stalling | 1. Catalyst has decomposed over the reaction time. 2. Insufficient mixing, especially if the base is not fully dissolved. | 1. Add a second portion of the catalyst/ligand (e.g., 0.5 mol%) to the stalled reaction mixture under an inert atmosphere. 2. Ensure vigorous stirring. Consider a solvent system that better solubilizes the base, or switch to a soluble base like LHMDS. |
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(21), 7686-7698. [Link]
- Nolan, S. P., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
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- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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Application Note: Strategic Amination of 3-Chloro-5-cyclopropylpyridine
An Application Guide for Drug Development Professionals
Abstract & Introduction
The 3-amino-5-cyclopropylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates. Its synthesis, however, presents challenges inherent to the functionalization of electron-deficient pyridine rings. This application note provides a comprehensive technical guide to the amination of 3-chloro-5-cyclopropylpyridine, a key synthetic intermediate. We will move beyond simple procedural lists to explore the underlying principles of catalyst selection, ligand effects, and base choice, empowering researchers to optimize these critical C–N bond-forming reactions. Detailed, field-tested protocols for Palladium-catalyzed Buchwald-Hartwig amination are provided, alongside a discussion of alternative methodologies.
Foundational Principles: The Mechanics of C–N Cross-Coupling
The direct substitution of the chloride in this compound with an amine via traditional nucleophilic aromatic substitution (SNAr) is often inefficient due to the electronic nature of the pyridine ring. Transition-metal catalysis, particularly the Buchwald-Hartwig amination, has become the gold standard for this transformation.[1][2] The reaction's success hinges on a carefully orchestrated catalytic cycle that systematically overcomes the activation barriers to C–N bond formation.
The generalized catalytic cycle for the Buchwald-Hartwig amination is a foundational concept for troubleshooting and optimization.[1][3] It involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the active catalyst.[3][4]
Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle
Key Parameters for Successful Amination
The efficiency and scope of the amination of this compound are dictated by a synergistic interplay between the catalyst, ligand, base, and solvent. Understanding the role of each component is critical for rational reaction design.
The Palladium Catalyst and Ligand System
The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While early systems used simple phosphines, modern aminations rely on sterically hindered, electron-rich ligands that promote the key steps of oxidative addition and reductive elimination.[2][5]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. Pd(OAc)₂ and Pd₂(dba)₃ are stable to air but require in situ reduction to the active Pd(0) state, which is often facilitated by the phosphine ligand or amine.
-
Ligand Selection: This is the most critical variable. For an electron-deficient heteroaryl chloride like our substrate, bulky, electron-rich biaryl monophosphine ligands are superior.[6] They stabilize the palladium center, promote the challenging oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step.[5] Ligands like RuPhos and BrettPhos have demonstrated wide applicability for challenging heteroaryl couplings.[7] Bidentate phosphine ligands such as BINAP and DPPF were instrumental in early developments and remain effective, particularly for aryl iodides and triflates.[1][8]
The Role of the Base
The base serves a crucial role: to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate prior to reductive elimination.[3] The choice of base impacts reaction rate and functional group tolerance.[4]
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOt-Bu) is highly effective and often leads to the fastest reaction rates.[4] However, its high basicity and nucleophilicity can be incompatible with sensitive functional groups like esters or enolizable ketones on the amine coupling partner.[4]
-
Weaker Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) offer excellent functional group tolerance.[4] They are often used for substrates bearing sensitive functionalities but may require higher reaction temperatures or longer reaction times.[4][6]
-
Amide Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base that is particularly useful when coupling amines with protic functional groups (e.g., free -OH or -NH₂).[4][7]
Solvent and Temperature Considerations
The reaction is typically performed in anhydrous, aprotic polar solvents such as toluene, dioxane, or THF.[3] These solvents effectively dissolve the organometallic intermediates without interfering with the catalytic cycle. Reaction temperatures generally range from ambient temperature to over 100 °C, depending on the reactivity of the specific amine and the chosen catalyst system.[3] For less reactive aryl chlorides, temperatures around 100 °C are common.[6]
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Primary and Secondary Amines
This protocol is a robust starting point for coupling a variety of aliphatic and aromatic amines, utilizing a state-of-the-art biarylphosphine ligand.
Workflow Diagram:
Caption: Fig. 2: Experimental Workflow
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol %)
-
RuPhos (2-4 mol %)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), RuPhos (0.02 mmol, 9.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the desired amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-5-cyclopropylpyridine derivative.
Data Summary & Alternative Methods
The choice of reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the amine partner. Below is a summary of expected outcomes based on literature precedents for similar heteroaryl chloride aminations.[6][7]
| Amine Type | Typical Ligand | Typical Base | Temp (°C) | Expected Yield | Notes |
| Primary Aliphatic | RuPhos / BrettPhos | NaOt-Bu / LHMDS | 80-100 | High | Generally facile reactions.[7] |
| Secondary Aliphatic | RuPhos / SPhos | NaOt-Bu | 100-110 | Good to High | Can be more challenging with bulky amines.[7] |
| Aniline | BrettPhos / XPhos | K₃PO₄ / Cs₂CO₃ | 100 | Good | Weaker bases often preferred to avoid side reactions. |
| Ammonia Equivalent | Josiphos / KPhos | KOH / K₃PO₄ | 100 | Good | Specialized ligands may be required for direct amination with ammonia or its surrogates.[9][10] |
Alternative Methodologies:
-
Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, can also effect C–N bond formation.[11] Traditionally, these reactions require harsh conditions (high temperatures, polar solvents like DMF or NMP) and stoichiometric copper.[11] However, modern ligand-assisted protocols have enabled milder conditions, though they are often less general than palladium-catalyzed systems for chloro-pyridines.[12][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate amination reactions, often reducing reaction times from hours to minutes.[14][15] This technique can be particularly effective for less reactive coupling partners or for high-throughput synthesis applications.
Conclusion
The successful amination of this compound is readily achievable through a well-optimized Buchwald-Hartwig protocol. The critical determinant of success is the rational selection of a bulky, electron-rich phosphine ligand in concert with an appropriate base and solvent system. By understanding the mechanistic underpinnings and the specific role of each reaction component, researchers can efficiently synthesize a diverse array of 3-amino-5-cyclopropylpyridine derivatives, paving the way for further discoveries in drug development and materials science.
References
- ResearchGate. (2025). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst.
- National Institutes of Health (NIH). (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.
- PubMed, National Institutes of Health. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- University of Pennsylvania. (n.d.). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES.
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- MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
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Application Notes: Synthesis of Kinase Inhibitors Using 3-Chloro-5-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropylpyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most intensely pursued target classes in drug discovery.[1][2] Small molecule kinase inhibitors have revolutionized targeted therapy, with a growing number of FDA-approved drugs demonstrating significant clinical success.[3][4]
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and versatile biological interactions.[5][6] When designing kinase inhibitors, which often compete with ATP for the enzyme's active site, the pyridine scaffold is a common feature.[5]
This guide focuses on a particularly valuable building block: 3-Chloro-5-cyclopropylpyridine . The incorporation of a cyclopropyl group is a strategic choice in modern drug design. This small, strained ring offers several advantages:
-
Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.[7][8]
-
Structural Rigidity and Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for the target kinase.[7][9][10]
-
Novel Vector for Exploration: The cyclopropyl moiety provides a three-dimensional vector that can be used to probe specific pockets within the kinase active site, potentially improving selectivity and reducing off-target effects.[11]
These application notes provide a detailed protocol for the synthesis of a representative kinase inhibitor core using this compound, focusing on the rationale behind the synthetic strategy and experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental. Below are the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN | PubChem |
| Molecular Weight | 153.61 g/mol | PubChem |
| Appearance | Not specified (often a liquid or low-melting solid) | - |
| Boiling Point | Data not widely available | - |
| Key Reactivity | The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. | General Chemical Principles |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and toxicity information.[12] | [12] |
Synthetic Workflow Overview
The synthesis of a biaryl kinase inhibitor scaffold from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[13][14]
The overall workflow can be visualized as follows:
Caption: Synthetic workflow for a biaryl kinase inhibitor scaffold.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This method is based on established procedures for the coupling of less reactive chloropyridines.[13][15]
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (0.8 mL)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a septum
Experimental Procedure
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Rationale: Using an oven-dried vial under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalytic system.[15] The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is effective for activating the C-Cl bond.[13]
-
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial via syringe.
-
Rationale: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents by sparging with an inert gas is essential to remove dissolved oxygen.[16]
-
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to facilitate the oxidative addition of the palladium(0) species to the relatively inert C-Cl bond of the chloropyridine.[17]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: The brine wash removes residual water and inorganic salts from the organic phase.
-
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure biaryl product.[13]
Characterization of the Final Product
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (typically in the 0.5-1.5 ppm range), aromatic protons from both pyridine and the coupled aryl ring. | Confirms the structure and covalent connectivity of the molecule.[18] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic upfield signals for the cyclopropyl carbons. | Provides further structural confirmation.[18] |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product. | Confirms the molecular weight and assesses the purity of the compound.[19] |
| HPLC | A single major peak, indicating high purity (typically >95% for further biological testing). | Quantifies the purity of the final compound.[19] |
Biological Context: Targeting the JAK-STAT Pathway
Many pyridine-based kinase inhibitors target the Janus kinase (JAK) family of enzymes.[20][21] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activation is implicated in numerous autoimmune diseases and cancers.[21][22] An inhibitor synthesized from the 3-cyclopropylpyridine scaffold could potentially interfere with this pathway.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
An ATP-competitive inhibitor would bind to the active site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the downstream signaling cascade that leads to gene transcription involved in the inflammatory response.[22][23]
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of novel kinase inhibitors. Its unique combination of a reactive handle for cross-coupling and a beneficial cyclopropyl moiety allows for the creation of potent, selective, and metabolically stable drug candidates. The protocols and rationale outlined in these application notes provide a solid foundation for researchers to explore the synthesis of next-generation targeted therapeutics.
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- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors.
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- Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors.
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- Riva, R., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC - NIH.
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- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
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- Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
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- 19. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5-cyclopropylpyridine
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Chloro-5-cyclopropylpyridine, a key building block for pharmaceutical and agrochemical research and development. The presented methodology is centered around a Suzuki-Miyaura cross-coupling reaction, a versatile and widely utilized transformation in modern organic synthesis. This document furnishes detailed, step-by-step protocols for the preparation of the requisite precursors and the final coupling reaction, alongside critical insights into process optimization, safety considerations, and analytical characterization. The information is tailored for researchers, scientists, and drug development professionals engaged in process chemistry and large-scale synthesis.
Introduction: The Significance of the this compound Scaffold
The pyridine core is a privileged scaffold in medicinal chemistry and agrochemical science, owing to its presence in a vast array of biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. The introduction of a cyclopropyl group, a small, strained ring system, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. Consequently, this compound has emerged as a valuable intermediate for the synthesis of novel therapeutic agents and crop protection agents. The chlorine atom at the 3-position serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space.
Retrosynthetic Strategy: A Modular Approach to this compound
A logical and efficient retrosynthetic analysis of this compound points towards a convergent approach involving a carbon-carbon bond-forming reaction between a dihalopyridine and a cyclopropyl-containing reagent. Two primary cross-coupling methodologies are considered for this transformation: the Negishi coupling (utilizing an organozinc reagent) and the Suzuki-Miyaura coupling (employing an organoboron reagent).
While both methods are powerful, the Suzuki-Miyaura coupling is often preferred for large-scale synthesis due to the generally higher stability and lower toxicity of boronic acids and their derivatives compared to their organozinc counterparts.[1] This enhanced stability simplifies handling and storage, which are critical considerations in an industrial setting.
Our proposed synthetic strategy is therefore based on the Suzuki-Miyaura coupling of 3,5-dichloropyridine with cyclopropylboronic acid. This approach offers a modular and scalable route to the target compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Large-Scale Synthesis of Cyclopropylboronic Acid
Cyclopropylboronic acid is a key reagent in the proposed Suzuki-Miyaura coupling. While commercially available, its large-scale synthesis from cyclopropylmagnesium bromide and trimethyl borate is a cost-effective and straightforward procedure.[2]
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (equiv) | Amount |
| Cyclopropylmagnesium bromide (0.5 M in THF) | 23719-80-4 | 145.31 g/mol | 1.0 | 2.0 L |
| Trimethyl borate | 121-43-7 | 103.91 g/mol | 1.1 | 114.3 g (123 mL) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | - | 1.0 L |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 g/mol | - | 1.5 L |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol | - | 4 x 1.0 L |
Procedure:
-
Reaction Setup: Equip a 10 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool it under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with anhydrous THF (1.0 L) and trimethyl borate (114.3 g, 1.1 mol).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add the cyclopropylmagnesium bromide solution (2.0 L, 1.0 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed -65 °C. A white precipitate will form during the addition.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (1.5 L) while cooling the flask in an ice bath. Stir the resulting biphasic mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with MTBE (4 x 1.0 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
Purification: The crude cyclopropylboronic acid can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield a crystalline white solid.
Expected Yield: 55-70%
Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of 3,5-dichloropyridine with the previously synthesized cyclopropylboronic acid. The choice of ligand is crucial for achieving good yield and selectivity.[3][4]
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (equiv) | Amount |
| 3,5-Dichloropyridine | 2457-47-8 | 147.99 g/mol | 1.0 | 148.0 g |
| Cyclopropylboronic acid | 411235-57-9 | 85.90 g/mol | 1.2 | 103.1 g |
| Palladium(II) acetate [Pd(OAc)₂] | 3375-31-3 | 224.50 g/mol | 0.02 | 4.49 g |
| Tricyclohexylphosphine [P(Cy)₃] | 2622-14-2 | 280.42 g/mol | 0.04 | 11.22 g |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 2.5 | 530.7 g |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | 2.0 L |
| Water | 7732-18-5 | 18.02 g/mol | - | 0.5 L |
Procedure:
-
Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichloropyridine (148.0 g, 1.0 mol), cyclopropylboronic acid (103.1 g, 1.2 mol), and potassium phosphate (530.7 g, 2.5 mol).
-
Catalyst and Ligand Addition: In a separate flask, dissolve palladium(II) acetate (4.49 g, 0.02 mol) and tricyclohexylphosphine (11.22 g, 0.04 mol) in 1,4-dioxane (200 mL).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (1.8 L) and degassed water (0.5 L) to the reactor.
-
Reaction Initiation: Add the catalyst/ligand solution to the reactor.
-
Heating and Monitoring: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by GC-MS or HPLC to ensure the consumption of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrate and washings. Wash with water (2 x 1 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Expected Yield: 60-80%
Process Optimization and Key Considerations
For a successful and efficient large-scale synthesis, several parameters should be carefully controlled and optimized:
-
Catalyst and Ligand Selection: While Pd(OAc)₂ and P(Cy)₃ are effective, other palladium sources and phosphine ligands can be screened to improve yield and reduce catalyst loading. Buchwald ligands, for instance, are known to be highly active in challenging cross-coupling reactions.
-
Base: The choice and amount of base are critical. Potassium phosphate is effective, but other inorganic bases like cesium carbonate or potassium carbonate can also be evaluated.
-
Solvent System: The ratio of the organic solvent to water can influence the reaction rate and product solubility.
-
Temperature: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.
-
Work-up and Purification: For large-scale production, minimizing the use of chromatography is desirable. Vacuum distillation is a more scalable purification method for this product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For accurate purity assessment.
Safety Precautions
-
3,5-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation.[5][6][7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic Reagents: Cyclopropylmagnesium bromide is a Grignard reagent and is highly reactive with water and air.[10] All manipulations should be performed under an inert atmosphere (nitrogen or argon).
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: THF and 1,4-dioxane are flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[5][6][9][11]
References
- Eureka | Patsnap. (n.d.). Method for preparing cyclopropyl boronic acid.
- Dai, J. J., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022.
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(48), 8637-8640.
- Google Patents. (n.d.). CN101863912A - Preparation method of cyclopropylboronic acid.
- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Accounts of Chemical Research, 55(12), 1644–1658.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Haz-Map. (n.d.). 3,5-Dichloropyridine - Hazardous Agents.
- Figshare. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Strotman, N. A., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- MDPI. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 16(12), 9957-9966.
- European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - EP 1206453 B1.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6663-6674.
- Agilent. (2015). Safety data sheet.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). EP1206453A2 - Process for the preparation of 3,5-dichloropyridine.
- Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
- Wikipedia. (n.d.). Negishi coupling.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(23), 7727–7731.
- Organic Syntheses. (n.d.). Procedure.
- Chemistry LibreTexts. (2020). Safety.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.
- PubChem. (n.d.). Cyclopropylzinc bromide.
- SpringerLink. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co.
- ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. audreyli.com [audreyli.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,5-Dichloropyridine 98 2457-47-8 [sigmaaldrich.com]
- 8. 3,5-Dichloropyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Purification of 3-Chloro-5-cyclopropylpyridine by column chromatography
An Application Note and Protocol for the Purification of 3-Chloro-5-cyclopropylpyridine by Column Chromatography
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, addressing the specific challenges associated with purifying pyridine derivatives.
The Challenge: Chromatographic Purification of Pyridine Derivatives
The primary difficulty in the chromatographic purification of basic compounds like pyridine derivatives is their interaction with the stationary phase.[1] Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom in the pyridine ring can undergo strong, non-ideal interactions with these acidic sites.[1] This interaction leads to several common issues:
-
Peak Tailing: The analyte molecules are retained through multiple mechanisms, causing the elution band to broaden and "tail," resulting in poor separation from closely eluting impurities.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product can become irreversibly adsorbed to the silica, leading to low recovery.
-
Inconsistent Elution: The interaction can be sensitive to the concentration of the analyte, leading to varied retention times and unpredictable separation.
To overcome these challenges, this protocol incorporates a competing base into the mobile phase. The additive preferentially interacts with the active silanol sites, effectively shielding them from the target compound and enabling a more efficient and symmetrical elution profile.[1]
Materials and Equipment
Reagents & Consumables:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Triethylamine (TEA, ≥99.5%)
-
Dichloromethane (DCM, HPLC Grade, for sample loading)
-
TLC Plates (Silica gel 60 F254)
-
Cotton or Glass Wool
-
Sand (Washed)
-
Collection Vessels (Test tubes or flasks)
Equipment:
-
Glass Chromatography Column with Stopcock
-
Ring Stand and Clamps
-
Separatory Funnel or Funnel for column loading
-
TLC Development Chamber
-
UV Lamp (254 nm)
-
Rotary Evaporator
-
Beakers, Erlenmeyer Flasks, Graduated Cylinders
-
Pasteur Pipettes and Bulbs
Part 1: Method Development via Thin-Layer Chromatography (TLC)
Rationale: Before committing the entire sample to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best balance for effective separation on a column.
Protocol:
-
Prepare Eluent Systems: In small beakers or vials, prepare 5-10 mL of several mobile phase mixtures. A good starting point is varying ratios of Hexane:EtOAc with 1% TEA added to each.
-
System A: 95:5 Hexane:EtOAc + 1% TEA
-
System B: 90:10 Hexane:EtOAc + 1% TEA
-
System C: 80:20 Hexane:EtOAc + 1% TEA
-
System D: 70:30 Hexane:EtOAc + 1% TEA
-
-
Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane. Using a capillary tube or spotter, apply a small, concentrated spot onto the origin line.
-
Develop the Plate: Place a small amount of a chosen eluent system into the TLC chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the target compound an Rf of ~0.3 and provides good separation from major impurities. This will be your chosen eluent for the column.
Part 2: Preparative Column Chromatography Protocol
Rationale: This protocol utilizes a "wet loading" slurry method for packing the column, which generally provides a more uniform and well-packed stationary phase, minimizing air bubbles and channels that can ruin a separation.[2] The sample is adsorbed onto a small amount of silica ("dry loading") before being added to the column, which helps ensure it is applied as a narrow, concentrated band.
Step-by-Step Procedure:
-
Column Preparation:
-
Secure the glass column vertically to a ring stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to gently push it into place.[2]
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug to create a flat base.[2]
-
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude mixture).
-
Add your chosen mobile phase (determined from TLC) to the silica gel to create a free-flowing slurry.[3] Stir gently to remove air bubbles.
-
Quickly and carefully pour the slurry into the column using a funnel. Tap the side of the column gently to encourage even packing and dislodge any trapped air.[2]
-
Open the stopcock to drain some solvent, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed. [2]
-
Once the silica has settled into a stable bed, add another 1 cm layer of sand on top to protect the silica surface from disturbance during solvent and sample addition.[4]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully drain the solvent in the packed column until it is just level with the top sand layer.
-
Gently add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Carefully add the mobile phase, initially with a pipette to avoid disturbing the surface, then fill the column reservoir.[4]
-
-
Elution and Fraction Collection:
-
Open the stopcock to begin eluting the mobile phase through the column. Maintain a steady drip rate.
-
If the separation is slow, gentle air pressure can be applied to the top of the column (flash chromatography).[4]
-
Begin collecting the eluent in sequentially numbered test tubes or flasks (fractions).
-
Continuously monitor the solvent level in the column reservoir, refilling as needed to prevent the column from running dry.[2]
-
-
Monitoring the Separation:
-
Periodically, analyze the collected fractions by TLC to determine which ones contain the desired product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Fractions containing only the pure target compound (as determined by a single spot at the correct Rf) should be combined in a larger flask.
-
Fractions containing a mixture of the product and impurities can be set aside for potential re-purification.
-
-
Product Isolation:
-
Combine all pure fractions into a round-bottomed flask.
-
Remove the mobile phase using a rotary evaporator. The high boiling point of TEA means it may require heating and high vacuum to fully remove.
-
The remaining residue is the purified this compound. Determine the final mass and calculate the yield. Confirm purity using analytical methods like NMR or LC-MS.
-
Visualization of the Workflow
The entire purification process, from initial analysis to the final isolated product, can be visualized as a systematic workflow.
Caption: Workflow for the purification of this compound.
Summary of Key Parameters & Expected Results
The following table provides a summary of the critical parameters for this purification protocol. The exact mobile phase ratio may need slight adjustment based on the specific impurity profile of the crude material.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane:EtOAc with 1% (v/v) Triethylamine | A versatile solvent system for moderately polar compounds.[5][6] |
| Mobile Phase Additive | 1% Triethylamine (TEA) | Acts as a competing base to block acidic silanol sites, preventing peak tailing.[1] |
| Target TLC Rf | ~0.25 - 0.35 | Optimal range for good separation on a column. |
| Sample Loading | Dry loading (adsorbed on silica) | Ensures a narrow, concentrated starting band for superior resolution. |
| Detection | UV light at 254 nm | The aromatic pyridine ring allows for easy visualization on F254 TLC plates. |
| Expected Purity | >98% (by NMR or LC-MS) | Dependent on crude material, but this method is effective for high purification. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | 1. Incorrect Mobile Phase: Eluent is too polar (all compounds elute quickly) or not polar enough (compounds don't move).2. Column Overload: Too much sample was loaded for the amount of silica.[1] | 1. Re-optimize the mobile phase using TLC. If Rf is too high, decrease the polar component (EtOAc). If too low, increase it.2. Use a larger column with more silica gel (aim for a 50:1 to 100:1 silica-to-sample mass ratio). |
| Product Won't Elute | 1. Mobile Phase Not Polar Enough: The eluent lacks the strength to move the compound.2. Strong Adsorption: The basicity of the compound is causing very strong interaction despite the TEA. | 1. Gradually increase the polarity of the mobile phase (gradient elution), for example, by slowly increasing the percentage of EtOAc.2. Increase the concentration of TEA in the mobile phase to 2%. |
| Cracked/Channeled Column Bed | The silica bed was allowed to run dry at some point during packing or elution. | The separation is likely compromised. The column must be repacked. Always ensure the solvent level remains above the stationary phase.[2] |
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-5-cyclopropyl-2-fluoropyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Chromatography Forum. (2015).
- Karageorgou, E., et al. (2014). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization.
- Zapata, M., Garrido, J. L., & Jeffrey, S. W. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
- ResearchGate. (2019).
- Chemistry For Everyone. (2025, January 26).
- ALWSCI. (2024, May 10).
- Organic Syntheses. (n.d.).
- BLD Pharm. (n.d.). 3-Chloro-5-cyclopropyl-2-methoxypyridine.
- Dolan, J. W., & Snyder, L. R. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- OC-Vlog. (2013, October 21).
- Matrix Scientific. (n.d.). This compound.
- ECHEMI. (n.d.).
- Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
- Wikipedia. (n.d.). 3-Chloropyridine.
- Professor Dave Explains. (2023, March 10).
- University of Groningen. (2022, October 14).
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-fluoropyridine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Sources
Analytical methods for 3-Chloro-5-cyclopropylpyridine characterization
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 3-Chloro-5-cyclopropylpyridine Reaction Mixtures
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-cyclopropylpyridine in reaction mixtures. This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring its formation and purity during synthesis is critical for process optimization and quality control. The described method is designed to effectively separate the main component from its potential precursors, by-products, and degradation products, ensuring high specificity and accuracy. The protocol is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in drug development and quality control laboratories.[1][2][3]
Introduction & Method Rationale
The precise analysis of active pharmaceutical ingredient (API) intermediates like this compound is fundamental to ensuring the safety and efficacy of the final drug product. An analytical method must be able to distinguish the target compound from a complex matrix of related substances that may be present during its synthesis.[4] These substances can include unreacted starting materials, isomers, and products from side reactions or degradation.[5][6]
Reversed-phase HPLC (RP-HPLC) is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile organic molecules.[7][8] The method described herein was developed based on the following scientific principles to ensure robust and reliable performance.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected. This non-polar phase provides excellent hydrophobic interaction with the pyridine derivative, allowing for effective separation based on polarity differences between the analyte and potential impurities.[9][10] The use of columns with smaller particle sizes (e.g., <5 µm) ensures high chromatographic efficiency and resolution.
-
Mobile Phase Composition: The mobile phase consists of an acetonitrile and water mixture. Acetonitrile is chosen for its low viscosity and UV transparency. To ensure optimal peak shape for the basic pyridine moiety, the aqueous phase is acidified with phosphoric acid to a pH of approximately 3.0. At this pH, the pyridine nitrogen is protonated, reducing peak tailing and improving retention consistency.[11] A gradient elution is employed to resolve compounds with a wide range of polarities, which is typical for a reaction mixture, ensuring that both early-eluting polar impurities and late-eluting non-polar by-products are separated effectively.[12]
-
Detection: A photodiode array (PDA) or UV detector is used for detection. The pyridine ring exhibits strong absorbance in the UV spectrum. Analysis of the UV spectrum for this compound indicates a strong absorbance maximum around 270 nm, which was chosen to maximize sensitivity while minimizing interference from the mobile phase.
-
Stability-Indicating Nature: The method's specificity is established through forced degradation studies.[7][13] By intentionally stressing the analyte with acid, base, oxidative, thermal, and photolytic conditions, we can demonstrate that the degradation products do not co-elute with the main analyte peak, confirming the method is "stability-indicating".[14] This is a critical requirement for methods used in pharmaceutical stability studies.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Phosphoric Acid (85%, ACS Grade)
-
This compound Reference Standard (>99% purity)
-
Methanol (HPLC Grade)
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min, 20% B; 2-15 min, 20-80% B; 15-17 min, 80% B; 17.1-20 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Dilute to volume with water and mix thoroughly. Filter through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Preparation: Quench a 100 µL aliquot of the reaction mixture in 10 mL of diluent. Vortex to mix. If necessary, filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial. Further dilution may be required to bring the analyte concentration within the linear range of the method.
Analytical Workflow
The overall process from sample receipt to final report generation is depicted in the following workflow diagram.
Caption: High-level workflow for HPLC analysis.
Method Performance and Validation
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[15][16] The validation should adhere to ICH Q2(R2) guidelines, which provide a framework for evaluating key performance characteristics.[1][17][18]
System Suitability
Before any sample analysis, the chromatographic system's performance is verified by injecting the working standard solution multiple times. The acceptance criteria ensure the system is operating correctly.
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 8500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% |
Validation Summary
The following table summarizes the typical results obtained during the validation of this method, demonstrating its reliability.
| Validation Parameter | Specification | Result |
| Specificity | No interference at the analyte retention time from blanks, impurities, or degradation products. | Passed (Peak Purity > 99.9%) |
| Linearity (Range) | 1 - 150 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | 0.5%0.9% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results from minor changes in flow rate, column temperature, or mobile phase pH. | Passed |
Conclusion
The RP-HPLC method presented in this application note is specific, accurate, precise, and robust for the analysis of this compound in reaction mixtures. The gradient elution strategy provides excellent resolution of the main component from potential impurities and degradation products, confirming its stability-indicating properties. This method is well-suited for process monitoring, quality control, and stability testing in both research and regulated environments, providing trustworthy data to support drug development programs.
References
- Title: Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Q2(R1)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Q2(R1)
- Source: U.S.
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL:[Link]
- Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Title: HPLC Methods for analysis of 4-amino-3-chloropyridine Source: HELIX Chrom
- Title: Separation of 2-Chloropyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: HPLC Methods for analysis of Pyridine Source: HELIX Chrom
- Title: Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed URL:[Link]
- Title: (PDF)
- Title: Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine Source: Inter-Research Science Publisher URL:[Link]
- Title: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System Source: PubMed URL:[Link]
- Title: Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review Source: Preprints.org URL:[Link]
- Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL:[Link]
- Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC Intern
- Title: stability-indicating hplc method: Topics by Science.gov Source: Science.gov URL:[Link]
- Title: A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form Source: Oriental Journal of Chemistry URL:[Link]
- Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: Rasayan Journal of Chemistry URL:[Link]
- Title: Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide Source: Der Pharma Chemica URL:[Link]
- Title: Impurities and Degradation products Source: ArtMolecule URL:[Link]
- Title: Synthetic method of 2, 3, 5-trichloropyridine Source: Google Patents URL
- Title: Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography Source: Longdom Publishing URL:[Link]
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The Strategic Application of 3-Chloro-5-cyclopropylpyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular scaffolds that offer a unique combination of desirable properties. The pyridine ring, a cornerstone in drug design, is the second most common heterocycle in FDA-approved drugs, valued for its ability to engage in a multitude of biological interactions.[1][2] When substituted with a chloro group and a cyclopropyl moiety, as in 3-Chloro-5-cyclopropylpyridine , a particularly valuable building block emerges. This guide provides an in-depth exploration of the application of this scaffold, offering technical insights and practical protocols for researchers, scientists, and drug development professionals.
The strategic incorporation of the cyclopropyl group is a well-established tactic to enhance the pharmacological profile of drug candidates.[3] Its unique three-dimensional structure and strained ring system can confer a range of benefits, including increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.[4] The chloro substituent, in turn, serves as a versatile synthetic handle, primarily enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] These reactions are foundational in modern drug discovery, allowing for the efficient construction of complex molecular architectures.[7]
This document will delve into the synthesis of this compound and its subsequent elaboration into advanced pharmaceutical intermediates, with a focus on its application in the development of novel kinase inhibitors and other targeted therapies.
Synthetic Accessibility of the this compound Core
The utility of any building block is fundamentally tied to its accessibility. While a definitive, standardized synthesis for this compound is not extensively documented in publicly available literature, its preparation can be logically deduced from established pyridine chemistry. A plausible synthetic route would involve the introduction of the cyclopropyl group onto a pre-existing dichlorinated pyridine, followed by selective functionalization.
A generalized synthetic workflow is depicted below:
Caption: Plausible synthetic route to this compound.
This conceptual pathway highlights a key transformation: the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry.[8]
Application in Drug Discovery: Case Studies
The true value of this compound is demonstrated through its incorporation into biologically active molecules. Below are case studies derived from recent patent literature, illustrating its role as a key intermediate in the synthesis of novel inhibitors for important therapeutic targets.
Case Study 1: DGAT2 Inhibitors for Metabolic Diseases
Recent research has identified novel benzimidazolone derivatives as potent inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[5] These inhibitors are being investigated for the treatment of hepatic steatosis, nonalcoholic steatohepatitis (NASH), and type-2 diabetes. A key intermediate in the synthesis of these compounds is 1-(5-Cyclopropylpyridin-3-yl)-...-benzo[d]imidazole-5-carboxamide, which is constructed using the this compound scaffold.
The pivotal step in this synthesis is the formation of the C-N bond between the pyridine ring and the benzimidazolone core, which can be efficiently achieved via a Buchwald-Hartwig amination.
Caption: Synthetic workflow for a PRMT5 inhibitor.
Detailed Experimental Protocols
The following protocols are generalized procedures for key cross-coupling reactions involving this compound. These should be considered as starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, under an inert atmosphere (e.g., in a glovebox), pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of toluene and 1,4-dioxane (e.g., 5 mL of a 1:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the activation of less reactive aryl chlorides.
-
Base: Potassium phosphate is a moderately strong base that is well-suited for Suzuki couplings and is compatible with a wide range of functional groups.
-
Solvent: A mixture of toluene and dioxane provides a high-boiling, non-polar medium that is ideal for solubilizing the reactants and facilitating the catalytic cycle. Degassing is crucial to prevent oxidation of the palladium(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 18 hours.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for the amination of aryl chlorides, capable of coupling a wide range of amines.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The use of a glovebox and degassed solvents is critical as the Pd(0) catalyst is sensitive to oxygen.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the cross-coupling reactions of this compound. Actual yields will vary depending on the specific coupling partners and optimized reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Dioxane | 110 | 12 | 75-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 80-95 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 70-85 |
Conclusion
This compound has emerged as a valuable and strategic building block in medicinal chemistry. Its unique combination of a synthetically versatile chloro handle and a pharmacologically beneficial cyclopropyl group makes it an attractive starting point for the synthesis of novel drug candidates. The ability to readily participate in robust and scalable cross-coupling reactions allows for the efficient exploration of chemical space around this privileged scaffold. As demonstrated in the case studies of DGAT2 and PRMT5 inhibitors, the incorporation of the this compound moiety is a contemporary strategy in the design of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising intermediate in their drug discovery endeavors.
References
- WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
- US11479551B2 - MTA-cooperative PRMT5 inhibitors.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- CN102174014A - Preparation method of 3-chloropyridine.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- (12) STANDARD PATENT (11) Application No. AU 2014277950 B2 (19)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. [Link]
- สารกลางเภสัชกรรม - ส่วนประกอบการสังเคราะห์อินทรีย์. (2520). [Link]
- Buchwald–Hartwig amin
- 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. PubMed. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
- Drug Discovery - Inhibitor. chemical-kinomics. [Link]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
- Trends in kinase drug discovery: targets, indications and inhibitor design. PubMed. [Link]
- 2-Chloro-5-trifluoromethylpyridine: A Versatile Intermediate for Chemical Synthesis. LinkedIn. [Link]
- 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. PubMed. [Link]
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Application Notes and Protocols for 3-Chloro-5-cyclopropylpyridine in Crop Protection Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the investigation of 3-Chloro-5-cyclopropylpyridine as a potential crop protection agent. While this specific molecule is a novel investigational compound, this document synthesizes established principles of pyridine and cyclopropane chemistry, along with proven methodologies in agrochemical research, to provide a robust framework for its evaluation. This guide covers the synthesis, potential mechanisms of action, and detailed protocols for assessing its efficacy as an insecticide, fungicide, or herbicide. The information herein is intended to empower researchers to explore the full potential of this and similar chemical scaffolds in the ongoing search for innovative and sustainable crop protection solutions.
Introduction: The Rationale for Investigating this compound
The pyridine ring is a cornerstone of modern agrochemicals, present in numerous commercially successful insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties and ability to interact with a wide range of biological targets make it a privileged scaffold in drug discovery. Similarly, the cyclopropyl group is a valuable bioisostere known to enhance the metabolic stability, binding affinity, and overall biological activity of molecules.[3][4] The combination of a chlorinated pyridine core with a cyclopropyl substituent in this compound presents a compelling chemical entity for investigation in crop protection. The chlorine atom can influence the molecule's lipophilicity and susceptibility to metabolic degradation, while the cyclopropyl group can impart conformational rigidity and enhance interactions with target enzymes or receptors.
This document serves as a foundational guide for researchers embarking on the study of this compound. It is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a deeper understanding of the experimental design and data interpretation.
Synthesis and Characterization
The synthesis of this compound is not extensively documented in publicly available literature, suggesting its status as a novel compound for research purposes. However, based on established pyridine chemistry, a plausible synthetic route can be devised. One potential pathway involves the reaction of a suitable pyridine precursor with a cyclopropylating agent. For instance, a multi-step synthesis could start from a commercially available chloropyridine derivative, followed by the introduction of the cyclopropyl group via a cross-coupling reaction.
A generalized synthetic scheme is presented below:
Caption: Plausible synthetic pathway for this compound.
Protocol 1: General Synthetic Procedure (Hypothetical)
-
Preparation of the Grignard Reagent: To a solution of 2,5-dichloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Initiate the reaction with a small crystal of iodine if necessary.
-
Reaction with an Electrophile: Cool the Grignard reagent to 0°C and slowly add a suitable electrophile (e.g., a cyclopropyl ketone or aldehyde).
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Potential Mechanisms of Action and Biological Targets
The biological activity of this compound will depend on its interaction with specific molecular targets within pests, pathogens, or weeds. Based on the activities of related compounds, several potential mechanisms of action can be postulated:
-
Insecticidal Activity: Many pyridine-based insecticides, such as neonicotinoids, target the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[5] The 3-chloro-5-substituted pyridine scaffold could potentially interact with this or other neuronal receptors, leading to insect paralysis and death.
-
Fungicidal Activity: Some pyridine derivatives exhibit fungicidal activity by inhibiting mitochondrial respiration or ergosterol biosynthesis.[2][6] The cyclopropyl group could enhance the binding of the molecule to key fungal enzymes.
-
Herbicidal Activity: Certain pyridine-based compounds act as synthetic auxins, disrupting plant growth and development.[7][8] The substitution pattern of this compound could mimic natural auxins, leading to herbicidal effects.
The following diagram illustrates the potential signaling pathways that could be targeted:
Caption: Potential biological targets and mechanisms of action for this compound.
Experimental Protocols for Efficacy Evaluation
The following protocols provide a framework for the systematic evaluation of this compound's potential as a crop protection agent.
Insecticidal Activity Screening
Protocol 2: Contact and Ingestion Bioassays against Aphids (e.g., Myzus persicae)
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations (e.g., 1, 10, 50, 100, and 500 ppm). Include a solvent-only control.
-
Contact Bioassay (Leaf-Dip Method):
-
Excise leaf discs from a suitable host plant (e.g., cabbage or bell pepper).
-
Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.
-
Place each treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a known number of adult aphids (e.g., 10-20) onto each leaf disc.
-
Seal the Petri dishes and incubate at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
-
Ingestion Bioassay (Artificial Diet):
-
Prepare an artificial diet for the aphids.
-
Incorporate the test solutions into the diet at the desired final concentrations.
-
Provide the treated diet to the aphids through a Parafilm membrane.
-
Assess mortality as described for the contact bioassay.
-
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (median lethal concentration) using probit analysis.
Fungicidal Activity Screening
Protocol 3: In Vitro Mycelial Growth Inhibition Assay against Botrytis cinerea
-
Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.
-
Incorporation of Test Compound: Add the appropriate volume of the stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, and 100 ppm). Also, prepare a solvent-only control plate.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of Botrytis cinerea onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at 22 ± 2°C in the dark.
-
Assessment: Measure the radial growth of the fungal colony in two perpendicular directions when the fungus in the control plate has reached the edge of the plate.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth for each concentration compared to the control. Determine the EC₅₀ (effective concentration for 50% inhibition) by plotting the percentage inhibition against the log of the concentration.
Herbicidal Activity Screening
Protocol 4: Pre- and Post-emergence Herbicidal Bioassay against Arabidopsis thaliana
-
Plant Material and Growth Conditions: Sow seeds of Arabidopsis thaliana in pots containing a standard potting mix. Grow the plants in a controlled environment chamber at 22 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Pre-emergence Application:
-
Immediately after sowing the seeds, apply the test solutions of this compound at various rates (e.g., 10, 50, 100, 250, and 500 g a.i./ha) to the soil surface using a laboratory sprayer.
-
Include an untreated control.
-
Water the pots from the base to avoid disturbing the treated soil surface.
-
Assess the percentage of seed germination and seedling vigor 14 days after treatment.
-
-
Post-emergence Application:
-
Treat the plants at the 2-4 true leaf stage with the same range of application rates.
-
Assess the percentage of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7 and 14 days after treatment using a 0-100% rating scale (0 = no effect, 100 = complete kill).
-
-
Data Analysis: For pre-emergence, analyze the germination and vigor data using ANOVA. For post-emergence, determine the GR₅₀ (the application rate that causes a 50% reduction in plant growth) using regression analysis.
Analytical Methods
Accurate quantification of this compound in various matrices is crucial for metabolism, residue, and environmental fate studies.
Protocol 5: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) or mass spectrometry in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Sample Preparation:
-
Plant Material: Homogenize the sample, extract with a suitable solvent (e.g., acetonitrile), and clean up the extract using solid-phase extraction (SPE).
-
Soil/Water: Extract the sample with an appropriate solvent and concentrate the extract before analysis.
-
-
Quantification: Create a calibration curve using standards of known concentrations.
Table 1: Summary of Analytical Parameters
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (scanned for λmax) or LC-MS (SIM mode) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel crop protection agents. The protocols and application notes provided in this guide offer a systematic and scientifically rigorous approach to evaluating its potential as an insecticide, fungicide, or herbicide. Further research should focus on elucidating its precise mode of action, understanding its structure-activity relationships through the synthesis and testing of analogs, and assessing its environmental fate and toxicological profile. The insights gained from such studies will be invaluable in determining the viability of this compound and related compounds as next-generation solutions for sustainable agriculture.
References
- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
- Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. [Link]
- Food and Agriculture Organization of the United Nations. (2010). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. [Link]
- Health Canada. (1993).
- Maienfisch, P. (2024). Recent innovations in crop protection research. Pest Management Science. [Link]
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]
- RSC Education. (2009). Crop protection chemicals. [Link]
- Saha, A., & Naskar, D. (2015). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 375-391. [Link]
- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(20), 7088. [Link]
- Sam, J. (2015). Cyclopropane Derivatives and their Diverse Biological Activities.
- Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. [Link]
- Scarparo, A. C., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. [Link]
- Pannacci, E., & Scarponi, L. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52921. [Link]
- Lall, R. S. (2015). NOVEL INSECTICIDES FOR MANAGEMENT OF INSECT PESTS IN VEGETABLE CROPS : A REVIEW. Journal of Pure and Applied Zoology, 3(1), 77-90. [Link]
- Lamfalusy, T., & Soros, C. (2021). Development of analytical protocol for the investigation of transformation products of pre-harvest fungicides in fruits using LC-MS/MS methods. Food Additives & Contaminants: Part A, 38(5), 795-806. [Link]
Sources
- 1. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csir.rf.gd [csir.rf.gd]
- 5. isvsvegsci.in [isvsvegsci.in]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
Application Notes and Protocols for the Design of Novel Bioactive Molecules from 3-Chloro-5-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel bioactive molecules derived from the versatile starting material, 3-Chloro-5-cyclopropylpyridine. Pyridine-based scaffolds are of immense importance in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The unique electronic properties and structural features of this compound, combining a reactive chloro-substituent with a lipophilic and conformationally constrained cyclopropyl group, make it an attractive starting point for the development of new chemical entities. This guide details robust synthetic protocols for derivatization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we present a rationale for targeting key therapeutic areas such as oncology, virology, and bacteriology, with a focus on Janus kinase 3 (JAK3), HIV reverse transcriptase, and Mycobacterium tuberculosis. Detailed protocols for in vitro biological assays and computational modeling are provided to enable a comprehensive drug discovery workflow.
Introduction: The Potential of the this compound Scaffold
The pyridine ring is a privileged scaffold in drug design, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4] The introduction of a cyclopropyl group can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional structural element that can probe the binding pockets of target proteins.[5] The chloro-substituent at the 3-position of the pyridine ring serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic and efficient construction of diverse chemical libraries around the 3-cyclopropylpyridine core.
This application note will guide researchers through a structured approach to leveraging this compound for the discovery of novel bioactive molecules. The workflow encompasses synthetic diversification, rational target selection, and robust biological and computational evaluation.
Diagram 1: Drug Discovery Workflow from this compound
Caption: A streamlined workflow for the discovery of bioactive molecules.
Synthetic Diversification Strategies
The chlorine atom at the 3-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. The electron-donating nature of the cyclopropyl group can influence the reactivity of the C-Cl bond, often requiring specific catalyst and ligand systems for optimal results. Below are detailed protocols for key transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups. For electron-rich chloropyridines, the use of bulky, electron-rich phosphine ligands is crucial for efficient catalysis.[7]
Protocol 2.1: Suzuki-Miyaura Coupling of this compound
| Reagent | MW | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 153.61 | 1.0 | 1.0 | 153.6 mg |
| Arylboronic acid | - | 1.2 | 1.2 | Varies |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.5 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 2.0 | 2.0 | 424.5 mg |
| 1,4-Dioxane/H₂O (5:1) | - | - | - | 6 mL |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of a wide range of N-aryl and N-heteroaryl compounds.[8] For the amination of electron-rich aryl chlorides, bulky biarylphosphine ligands such as XPhos are highly effective.[9]
Protocol 2.2: Buchwald-Hartwig Amination of this compound
| Reagent | MW | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 153.61 | 1.0 | 1.0 | 153.6 mg |
| Amine | - | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ | 915.7 | 0.015 | 0.015 | 13.7 mg |
| XPhos | 476.6 | 0.03 | 0.03 | 14.3 mg |
| NaOtBu | 96.1 | 1.4 | 1.4 | 134.5 mg |
| Toluene | - | - | - | 5 mL |
Procedure:
-
In a glovebox, combine Pd₂(dba)₃, XPhos, and NaOtBu in an oven-dried Schlenk tube.
-
Add degassed toluene, followed by the amine and then this compound.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to substituted alkynes.[10] Copper-free conditions are often preferred to avoid the formation of homocoupled alkyne byproducts.[3][11]
Protocol 2.3: Copper-Free Sonogashira Coupling of this compound
| Reagent | MW | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 153.61 | 1.0 | 1.0 | 153.6 mg |
| Terminal Alkyne | - | 1.5 | 1.5 | Varies |
| PdCl₂(PPh₃)₂ | 701.9 | 0.03 | 0.03 | 21.1 mg |
| Cs₂CO₃ | 325.8 | 2.0 | 2.0 | 651.6 mg |
| DMF | - | - | - | 5 mL |
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed DMF and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram 2: Synthetic Routes from this compound
Caption: Key cross-coupling reactions for derivatization.
Rational Target Selection and Biological Evaluation
The structural motifs accessible from this compound suggest potential activity in several therapeutic areas. Below, we outline three promising avenues for investigation, complete with rationale and protocols for in vitro screening.
Kinase Inhibition: Targeting Janus Kinase 3 (JAK3)
Rationale: The JAK family of kinases are critical mediators of cytokine signaling and are implicated in autoimmune diseases and cancer.[1] JAK3, in particular, is primarily expressed in hematopoietic cells and plays a key role in immune function.[1] Several approved and investigational JAK inhibitors feature pyridine-based scaffolds. The cyclopropyl group can be designed to probe hydrophobic pockets within the ATP-binding site of JAK3.[12]
Computational Modeling Protocol 3.1.1: Molecular Docking into JAK3
-
Protein Preparation: Obtain the crystal structure of JAK3 (e.g., PDB ID: 4Z16) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., Schrödinger Maestro, MOE).
-
Ligand Preparation: Generate 3D structures of the synthesized 3-cyclopropylpyridine derivatives and perform energy minimization.
-
Docking: Perform molecular docking of the prepared ligands into the ATP-binding site of JAK3 using a program such as Glide or AutoDock Vina.
-
Analysis: Analyze the docking poses and scoring functions to predict binding affinities and key interactions with active site residues (e.g., Leu905, Arg911, Asp912).[13]
In Vitro Assay Protocol 3.1.2: JAK3 Kinase Inhibition Assay
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[8][14]
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound at various concentrations (typically in DMSO).
-
Add 2 µL of a solution containing recombinant JAK3 enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., poly(Glu,Tyr) peptide substrate and ATP at the Kₘ concentration for JAK3).
-
Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Antiviral Activity: Targeting HIV Reverse Transcriptase
Rationale: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of HIV therapy.[15] Many NNRTIs are heterocyclic compounds that bind to an allosteric pocket on the reverse transcriptase enzyme. Cyclopropyl-containing indole derivatives have shown promise as HIV NNRTIs.[16][17] The 3-cyclopropylpyridine scaffold offers a novel chemotype to explore this target.
In Vitro Assay Protocol 3.2.1: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is based on commercially available colorimetric assay kits.[18][19]
-
Reaction Setup: In a microplate, add the test compound at various concentrations.
-
Add a solution containing recombinant HIV-1 reverse transcriptase and a template/primer hybrid (e.g., poly(A)·oligo(dT)).
-
Initiate the reaction by adding a mixture of dNTPs, including digoxigenin- and biotin-labeled dUTP.
-
Incubate for 1-2 hours at 37 °C.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin-peroxidase conjugate and incubate.
-
Wash the plate and add a peroxidase substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Antibacterial Activity: Targeting Mycobacterium tuberculosis
Rationale: Tuberculosis remains a major global health threat, and new drugs are urgently needed to combat drug-resistant strains.[20] Pyridine derivatives have shown activity against M. tuberculosis, and cyclopropyl-containing compounds have also been investigated as anti-TB agents.[21][22]
In Vitro Assay Protocol 3.3.1: Mycobacterium tuberculosis Growth Inhibition Assay
This protocol describes a standard broth microdilution method.[2][23]
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9 with supplements).
-
Compound Dilution: Serially dilute the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth. A resazurin-based assay can also be used for a colorimetric readout.
-
Data Analysis: The MIC is reported as the lowest concentration that inhibits growth.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of novel bioactive molecules. The synthetic protocols outlined in this application note provide a robust framework for generating diverse chemical libraries. The proposed biological targets—JAK3, HIV reverse transcriptase, and Mycobacterium tuberculosis—represent high-impact areas where new chemical entities are urgently needed. By integrating rational design, efficient synthesis, and targeted biological evaluation, researchers can effectively leverage the potential of the 3-cyclopropylpyridine scaffold in their drug discovery programs.
References
- Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. URL
- A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development. NIH. URL
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. URL
- Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed. URL
- HIV-1 Reverse Transcriptase Assay Kit – Xpress Biotech Intern
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Chemistry Portal. URL
- Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PMC - NIH. URL
- Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. PMC - NIH. URL
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- JAK3 Kinase Assay.
- Anti-TB Activities of Cyclopropyl Derivatives.
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. URL
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. URL
- Development of a Murine Mycobacterial Growth Inhibition Assay for Evaluating Vaccines against Mycobacterium tuberculosis. ASM Journals. URL
- HIV-1 Reverse Transcriptase Assay Kit(KA6285). Abnova. URL
- JAK3 (Janus Kinase 3) Assay Kit JAK3 79521. BPS Bioscience. URL
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. URL
- Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed. URL
- New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. PubMed. URL
- Buchwald-Hartwig Amin
- Development and application of the direct mycobacterial growth inhibition assay: a system
- Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. MDPI. URL
- A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. Analytical Methods (RSC Publishing). URL
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. URL
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
- EnzChek™ Reverse Transcriptase Assay Kit 1000 Assays. Invitrogen™. URL
- 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. URL
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Mycobacterium tuberculosis controls host innate immune activation through cyclopropane modification of a glycolipid effector molecule.
- Reverse Transcriptase Assay, colorimetric. Sigma-Aldrich. URL
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. URL
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- Buchwald Ligands. Sigma-Aldrich. URL
- The in vitro direct mycobacterial growth inhibition assay (MGIA)
- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Publishing. URL
- HIV-1 Reverse Transcriptase assay kit. MyBioSource. URL
- Review Article - Clinical perspectives of Janus Kinase Inhibitors. Asian Journal of Pharmacy and Pharmacology. URL
- Generation of a chemical genetic model for JAK3. PMC - PubMed Central. URL
- Cyclopropane Derivatives and their Diverse Biological Activities.
- Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions.
- The in vitro direct mycobacterial growth inhibition assay (MGIA)
- Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. NIH. URL
- Janus kinase inhibitors. DermNet. URL
- Buchwald–Hartwig amin
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. URL
- (PDF) 3D-QSAR, docking, molecular dynamics simulation and free energy calculation studies of some pyrimidine derivatives as novel JAK3 inhibitors.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd. URL
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Chloro-5-cyclopropylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific transformation. The pyridine moiety is a crucial scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern synthesis.[1] However, the inherent electronic properties of chloropyridines, such as the potential for catalyst inhibition by the pyridine nitrogen and the lower reactivity of the C-Cl bond, present unique challenges.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical, field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Low to No Conversion
Q1: I am observing very low or no conversion of my this compound. What are the likely causes and how can I address them?
A1: Low or no conversion in the Suzuki coupling of a heteroaryl chloride is a common challenge, often stemming from issues with the catalytic cycle.[2] Let's break down the potential culprits and solutions:
-
Insufficient Catalyst Activity: The oxidative addition of palladium to an electron-deficient C-Cl bond on a pyridine ring is often the rate-limiting step.[1][3] Your catalyst system may not be active enough to overcome this energy barrier.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates like chloropyridines.[1][4] Consider screening ligands such as SPhos, XPhos, or RuPhos.[1] N-Heterocyclic carbenes (NHCs) also represent a powerful class of ligands for this purpose.[1][5] Pre-formed palladium precatalysts can also ensure the efficient generation of the active Pd(0) species.[6]
-
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Solution: The use of bulky ligands can sterically hinder this coordination. Additionally, ensuring strictly anhydrous and oxygen-free conditions is critical, as oxidative side reactions can lead to the formation of inactive palladium species.[3] Proper degassing of solvents and reagents is paramount.[7]
-
-
Improper Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[5] An inappropriate base can lead to a stalled reaction.
-
Solution: For challenging couplings, stronger bases are often required. While aqueous potassium carbonate (K₂CO₃) is a common first choice, consider screening cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][7] The choice of base can also influence the rate of side reactions, so empirical screening is often necessary.
-
Significant Side Product Formation
Q2: My reaction is proceeding, but I'm seeing significant amounts of side products, primarily homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products points to competing reaction pathways that are outcompeting your desired cross-coupling. Here's how to address them:
-
Homocoupling of the Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl byproduct, is often promoted by the presence of oxygen.[2][3]
-
Solution: Rigorous degassing of your reaction mixture is essential.[7] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Using a Pd(0) precatalyst can also be beneficial as Pd(II) sources can promote homocoupling during their in-situ reduction.[3]
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the chlorine atom with a hydrogen, resulting in the formation of 3-cyclopropylpyridine.[2]
-
Solution: Dehalogenation can arise from various mechanisms, including the presence of a hydride source.[3] Ensure your solvent is anhydrous and of high purity. Certain bases or additives can inadvertently act as hydride donors. If this is a persistent issue, re-evaluating your choice of base and solvent is recommended.
-
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which reduces the concentration of your nucleophilic partner.[2][8] This is particularly problematic with electron-deficient boronic acids.[8]
-
Solution: If you suspect protodeboronation, switching to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, can be highly effective.[6][9][10] These reagents often exhibit greater stability under basic aqueous conditions.[9][11] Alternatively, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can mitigate this side reaction.[6]
-
Reaction Stalls at Partial Conversion
Q3: My reaction starts well but then stalls at around 50-60% conversion. What could be causing this premature stop?
A3: A stalling reaction often indicates a loss of catalyst activity over time or a change in the reaction medium that inhibits the catalytic cycle.
-
Catalyst Decomposition: The active palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures.
-
Solution: Consider a lower reaction temperature if feasible, although this may require a more active catalyst system. Alternatively, a second addition of the catalyst and/or ligand mid-reaction can sometimes restart a stalled reaction.
-
-
Product Insolubility: The desired product may be precipitating out of solution, effectively coating the catalyst and preventing further reaction.[12]
-
Inhibition by Byproducts: The accumulation of byproducts or the consumption of a key reagent can alter the reaction environment and inhibit the catalyst.
-
Solution: Carefully analyze the reaction mixture by LC-MS or GC-MS to identify any major byproducts. Understanding what is being formed can provide clues to the inhibitory species. For example, if significant boronic acid homocoupling is observed, the resulting boric acid derivatives could potentially interfere with the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the Suzuki coupling of this compound?
A1: For a challenging substrate like a chloropyridine, it is advisable to start with a highly active catalyst system. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][4] Alternatively, using a pre-formed catalyst like PdCl₂(dtbpf) has shown high efficiency for similar substrates.[13]
Q2: What is the recommended solvent and base combination?
A2: A common and effective starting point is a mixture of an organic solvent and water, with a suitable base. For example, 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio are frequently used.[3][9] As for the base, K₂CO₃ is a standard choice, but for less reactive chlorides, Cs₂CO₃ or K₃PO₄ often provide better results.[6][7]
Q3: My boronic acid is expensive. Can I use a stoichiometric equivalent?
A3: While it is tempting to use a 1:1 ratio, it is generally recommended to use a slight excess of the boronic acid (1.1 to 1.5 equivalents). This helps to compensate for any decomposition of the boronic acid via side reactions like protodeboronation or homocoupling, ensuring that it is not the limiting reagent.[8][9]
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[3] Running the reaction under an inert atmosphere of nitrogen or argon and using degassed solvents will protect the catalyst and prevent oxygen-mediated side reactions like boronic acid homocoupling.[7]
Q5: At what temperature should I run the reaction?
A5: The optimal temperature will depend on the specific catalyst system and substrates. A typical starting point is between 80-110 °C.[1][2] If you are using a highly active catalyst, you may be able to achieve good conversion at lower temperatures. It is often beneficial to screen a range of temperatures to find the sweet spot that provides a good reaction rate while minimizing catalyst decomposition and side product formation.
Visualizing the Process
To aid in understanding the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: A workflow for troubleshooting low yields in Suzuki coupling.[2]
Experimental Protocol Example
This section provides a general, adaptable protocol for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using an aqueous system)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Summary of Key Optimization Parameters
| Parameter | Standard Conditions | Optimization Strategy for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (XPhos, SPhos); NHC-Pd complexes. | Overcomes the high activation barrier for oxidative addition to the C-Cl bond.[1][4] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases facilitate transmetalation and can be used under anhydrous conditions to prevent protodeboronation.[6][7] |
| Solvent | Toluene, Dioxane, THF (often with water) | Toluene, Dioxane, 2-MeTHF, DMF (anhydrous if needed) | Ensures solubility of reactants and products; allows for higher reaction temperatures.[3][6] |
| Boron Reagent | Boronic Acid | Boronic Acid Pinacol Ester, MIDA Boronate, Trifluoroborate Salt | Increases stability against protodeboronation, especially under basic, aqueous conditions.[9][10][11] |
| Temperature | 80-100 °C | 80-120 °C | Higher temperatures can increase the rate of oxidative addition but must be balanced against catalyst stability.[1] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Dreher, S. D., et al. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
- Hu, H., et al. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Reddit. Failed suzuki coupling, any suggenstions?. r/Chempros.
- Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Molander, G. A., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Kim, H. J. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.
- Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Thompson, A., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Magano, J., & Dunetz, J. R. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Chloro-5-cyclopropylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3-chloro-5-cyclopropylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your target compound. The information provided is based on established principles of cross-coupling chemistry and field-proven insights.
Introduction to the Synthesis of this compound
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. The two most common and effective methods are the Suzuki-Miyaura coupling and the Negishi coupling. Both pathways offer distinct advantages and present unique challenges. The choice between them often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
This guide will primarily focus on troubleshooting these two key synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
I. Low or No Conversion of Starting Materials
Q1: I am not observing any product formation in my Suzuki-Miyaura coupling of 3,5-dichloropyridine with cyclopropylboronic acid. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Suzuki-Miyaura coupling involving a chloropyridine can stem from several factors, primarily related to the challenging nature of the substrates. Here is a systematic approach to troubleshoot this issue:
-
Catalyst System Inactivity: The C-Cl bond of 3,5-dichloropyridine is significantly less reactive than C-Br or C-I bonds, making the oxidative addition step difficult. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Solution: Employ a more active catalyst system. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are crucial. Consider switching to ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Inadequate Base: The choice of base is critical for the transmetalation step.
-
Solution: Stronger bases are often required for challenging couplings. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.
-
-
Solvent Effects: The solvent system must solubilize all components of the reaction and facilitate the catalytic cycle.
-
Solution: Aprotic polar solvents, often with a small amount of water, are generally effective. Common choices include 1,4-dioxane/H₂O or toluene/H₂O.
-
-
Low Reaction Temperature: The activation energy for the oxidative addition of a C-Cl bond is high.
-
Solution: Increase the reaction temperature, often in the range of 80-120 °C, to overcome this energy barrier.
-
Q2: My Negishi coupling between 3,5-dichloropyridine and cyclopropylzinc bromide is stalling. What should I investigate?
A2: Stalled Negishi couplings with heteroaryl chlorides can often be traced back to the quality of the organozinc reagent or the activity of the palladium catalyst.
-
Poor Quality of Cyclopropylzinc Bromide: Organozinc reagents are sensitive to moisture and air.
-
Solution: Ensure that the cyclopropylzinc bromide is freshly prepared or has been stored under strictly anhydrous and inert conditions. The preparation of the organozinc reagent is a critical step; ensure the zinc is sufficiently activated.
-
-
Catalyst Poisoning: The pyridine nitrogen can inhibit the palladium catalyst.
-
Solution: Similar to the Suzuki reaction, the choice of ligand is important. While some Negishi couplings can be performed without a ligand, for challenging substrates like dichloropyridine, adding a suitable phosphine ligand can improve catalyst performance.
-
-
Insufficient Reaction Time or Temperature: The reaction kinetics may be slow.
-
Solution: Monitor the reaction over a longer period. If the reaction is proceeding but is slow, a modest increase in temperature may be beneficial.
-
II. Formation of Significant Byproducts
Q3: In my Suzuki-Miyaura reaction, I am observing a significant amount of homocoupling of the cyclopropylboronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere (argon or nitrogen) throughout the entire process. Freeze-pump-thaw cycles for the solvent are highly recommended.
-
-
Catalyst System: Certain palladium catalysts may favor homocoupling.
-
Solution: If homocoupling is a persistent issue, screening different palladium precursors and ligands may be necessary.
-
Q4: I am seeing a significant amount of dehalogenation (replacement of chlorine with hydrogen) of my 3,5-dichloropyridine starting material. What causes this and how can it be prevented?
A4: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.
-
Source of Hydride: The hydride source can be trace water, the solvent, or even the phosphine ligand.
-
Solution:
-
Use anhydrous solvents and reagents.
-
The choice of base can influence dehalogenation. Experiment with different bases to find one that minimizes this side reaction.
-
Ensure the reaction is run under an inert atmosphere to prevent side reactions that may indirectly lead to dehalogenation pathways.
-
-
III. Issues with Product Isolation and Purity
Q5: My crude product is a complex mixture, and I am having difficulty purifying this compound by column chromatography. Are there alternative purification strategies?
A5: Purification of pyridine derivatives can be challenging due to their basicity and polarity.
-
Acid-Base Extraction: The basic nitrogen atom of the pyridine ring can be exploited for purification.
-
Solution: After the initial workup, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform an acid-base extraction. Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move into the aqueous layer as the pyridinium salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, ethanol/water) to find suitable conditions for recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is preferred for the synthesis of this compound: 3,5-dichloropyridine or 3-bromo-5-chloropyridine?
A1: While 3,5-dichloropyridine is often more readily available and less expensive, the C-Br bond in 3-bromo-5-chloropyridine is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a more selective reaction at the 3-position, potentially leading to higher yields and a cleaner reaction profile under milder conditions. If you are struggling with the reactivity of 3,5-dichloropyridine, switching to 3-bromo-5-chloropyridine is a logical next step.
Q2: Can I use cyclopropylboronic acid pinacol ester instead of the free boronic acid in the Suzuki-Miyaura coupling?
A2: Yes, and it is often advantageous to do so. Boronic acid pinacol esters are generally more stable, easier to handle, and less prone to protodeboronation (a common side reaction where the boronic acid group is replaced by a hydrogen atom) compared to the free boronic acids.
Q3: What is the role of water in the Suzuki-Miyaura reaction?
A3: While the reaction should be protected from excessive moisture, a small amount of water is often beneficial and can accelerate the reaction rate. Water can help to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Many established protocols for Suzuki-Miyaura couplings specify a solvent mixture that includes water (e.g., dioxane/water).
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to run a co-spot of your starting material alongside the reaction mixture on the TLC plate to accurately gauge its consumption.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-chloropyridine with Cyclopropylboronic Acid Pinacol Ester
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chloropyridine (1.0 equiv.), cyclopropylboronic acid pinacol ester (1.2 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or via an acid-base extraction as described in the troubleshooting section.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst. |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases are often effective for challenging couplings involving heteroaryl halides. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvents with water often provide good solubility and reaction rates. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage if 3,5-dichloropyridine is used. Milder conditions may suffice for 3-bromo-5-chloropyridine. |
Protocol 2: Negishi Coupling of 3,5-Dichloropyridine with Cyclopropylzinc Bromide
-
Preparation of Cyclopropylzinc Bromide (in situ):
-
In a dry, inert atmosphere glovebox or Schlenk line, activate zinc dust by stirring with a small amount of I₂ in anhydrous THF until the color of the iodine disappears.
-
Slowly add a solution of cyclopropyl bromide in anhydrous THF to the activated zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
-
Coupling Reaction:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous THF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Slowly add the freshly prepared solution of cyclopropylzinc bromide (1.5 equiv.) to the solution of the aryl halide and catalyst.
-
-
Reaction: Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or via an acid-base extraction.
Visualizing the Synthetic Pathways and Troubleshooting
Caption: Synthetic pathways and common troubleshooting points for the synthesis of this compound.
References
- Optimizing Cross-Coupling Reactions with Palladium Catalysts. (n.d.).
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules.
Technical Support Center: Synthesis of 3-Chloro-5-cyclopropylpyridine
Introduction: Welcome to the technical support guide for the synthesis of 3-Chloro-5-cyclopropylpyridine, a key building block in modern drug discovery and agrochemical development. The unique combination of a halogenated pyridine core and a strained cyclopropyl ring presents specific synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic routes. Drawing from established literature and in-field experience, we will address specific side reactions and provide actionable solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the primary causes?
Low conversion is a common hurdle, primarily because the C-Cl bond on the pyridine ring is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of this bond to the Palladium(0) catalyst is often the rate-limiting step.
Probable Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. A well-executed freeze-pump-thaw cycle or sparging with inert gas is critical.
-
-
Inefficient Catalyst/Ligand System: The choice of ligand is crucial for activating the C-Cl bond.
-
Solution: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and accelerate the oxidative addition step.[1]
-
-
Poor Reagent Quality:
-
Cyclopropylboronic Acid Instability: Cyclopropylboronic acid can be prone to decomposition or contain significant amounts of boric acid, which is detrimental to the reaction.[2] Potassium cyclopropyltrifluoroborate is a more stable and often more reliable alternative.[3][4]
-
Base Impurity: The base (e.g., K₂CO₃, K₃PO₄) must be anhydrous and high-purity. Trace moisture can hydrolyze the boronic acid and affect catalyst activity.
-
Q2: I'm observing a significant amount of 3-chloropyridine (hydrodehalogenation) as a byproduct. How can I suppress this side reaction?
Hydrodehalogenation, the replacement of the target chlorine with a hydrogen atom, is a well-documented side reaction in palladium-catalyzed couplings.[5] It occurs when the aryl-palladium intermediate is reduced instead of proceeding through transmetalation and reductive elimination.
Probable Causes & Solutions:
-
Slow Transmetalation/Reductive Elimination: If the desired coupling pathway is slow, competing reduction pathways dominate.
-
Solution 1 (Ligand Choice): Use ligands designed to promote C-C bond formation. Bulky biaryl phosphine ligands accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[5]
-
Solution 2 (Base Selection): The choice of base is critical. A strong, non-nucleophilic base is needed to activate the boronic acid for transmetalation without promoting side reactions.[6] K₃PO₄ is often more effective than carbonates for challenging couplings.
-
-
Presence of Protic Sources: Trace water or alcohol can serve as a proton source for the reduction.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Using potassium cyclopropyltrifluoroborate can be advantageous as it is less sensitive to moisture than the corresponding boronic acid.[3]
-
Q3: My product is contaminated with a high-boiling impurity identified as a biaryl compound (e.g., 5,5'-dichloro-3,3'-bipyridine). What causes this homocoupling?
Homocoupling of the starting aryl halide is a common side reaction that consumes starting material and complicates purification.
Probable Causes & Solutions:
-
Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of the aryl halide.
-
Solution: Rigorous exclusion of air throughout the setup and reaction is paramount.
-
-
Sub-optimal Reaction Conditions: High temperatures or prolonged reaction times can sometimes favor homocoupling.
-
Solution: Screen reaction temperatures. It is often beneficial to start at a moderate temperature (e.g., 80-90 °C) and only increase if conversion stalls. Monitor the reaction by GC/LC-MS to avoid unnecessarily long reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most robust and widely used method is the Suzuki-Miyaura cross-coupling reaction .[7] This involves coupling a di-substituted pyridine, typically 3-bromo-5-chloropyridine or 3,5-dichloropyridine, with a cyclopropylboron reagent. The higher reactivity of the C-Br bond allows for selective coupling at the 3-position when using 3-bromo-5-chloropyridine.
Q2: What are the critical parameters for a successful Suzuki-Miyaura coupling for this synthesis?
Success hinges on the careful optimization of several factors, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable sources of Pd(0) in situ. |
| Ligand | RuPhos, XPhos, or SPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting efficient coupling.[1] |
| Boron Reagent | Potassium Cyclopropyltrifluoroborate | Offers superior stability, easier handling, and often better reproducibility than cyclopropylboronic acid.[3] |
| Base | K₃PO₄ or K₂CO₃ (anhydrous) | Activates the boron reagent for transmetalation. K₃PO₄ is generally stronger and can be more effective for less reactive chlorides.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or CPME | A biphasic solvent system often accelerates the reaction.[2] All solvents must be rigorously degassed. |
| Atmosphere | Nitrogen or Argon | Strict exclusion of oxygen is non-negotiable to prevent catalyst decomposition and homocoupling.[5] |
Q3: Could impurities in my starting 3,5-dichloropyridine cause issues?
Absolutely. Commercially available dichloropyridines can contain regioisomers (e.g., 2,6-dichloropyridine, 3,4-dichloropyridine).[8] These isomers will participate in the coupling reaction, leading to the formation of isomeric impurities (e.g., 2-chloro-6-cyclopropylpyridine) that can be very difficult to separate from the desired product.
Preventative Measure: Always verify the purity and isomeric identity of your starting materials by GC-MS or ¹H NMR before beginning the synthesis.
Visualizing the Reaction and Side Pathways
Main Catalytic Cycle
The following diagram illustrates the accepted mechanism for the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Competition Between Productive and Side Reactions
This diagram shows how side reactions diverge from the main catalytic pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Protocol: Optimized Suzuki-Miyaura Synthesis
Reaction: 3,5-Dichloropyridine + Potassium Cyclopropyltrifluoroborate → this compound
Materials:
-
3,5-Dichloropyridine (1.0 eq)
-
Potassium Cyclopropyltrifluoroborate (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₃PO₄ (powdered, anhydrous) (2.5 eq)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried flask, add a stir bar, 3,5-dichloropyridine, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal and Purge: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 5:1 to 10:1 organic:aqueous ratio) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the final product.
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. Available online
- Buchwald–Hartwig amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Cyclopropan
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Available online
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available online
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. NIH National Library of Medicine. Available online
- Suzuki Coupling. Organic Chemistry Portal. Available online
- The Suzuki Reaction. Myers Research Group, Harvard University. Available online
- Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.
- Process for producing 3-chloro-5-trifluoromethylpyridines.
- Cyclopropane Derivatives and their Diverse Biological Activities.
- Synthesis of cyclopropanes. Organic Chemistry Portal. Available online
- This compound.
- Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Caltech Authors. Available online
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available online
- Preparation of 2,3,5-trichloropyridine.
- Synthetic method of 2, 3, 5-trichloropyridine.
- This compound SDS. ECHEMI. Available online
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- 3-Chloro-5-fluoropyridine. PubChem. Available online
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available online
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central. Available online
Sources
- 1. researchgate.net [researchgate.net]
- 2. audreyli.com [audreyli.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Failed Reactions with 3-Chloro-5-cyclopropylpyridine
Welcome to the technical support hub for 3-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your synthetic endeavors. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used?
A1: this compound is a valuable heterocyclic building block, frequently employed in cross-coupling reactions to introduce the substituted pyridine motif into larger molecules. The most prevalent applications include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[1][2]
-
Other Cross-Coupling Reactions: Including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, although these are sometimes less common for this specific substrate.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A2: Failed Suzuki-Miyaura couplings with this substrate often stem from a few key factors. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, necessitating more active catalyst systems.[3] The electronic nature of the pyridine ring also plays a significant role. The nitrogen atom acts as an electron-withdrawing group, which can deactivate the ring towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.
Q3: I'm observing significant decomposition of my starting material in a Buchwald-Hartwig amination. What could be the cause?
A3: Decomposition in Buchwald-Hartwig aminations can be attributed to several factors. The choice of base is critical; strong bases like sodium tert-butoxide can be incompatible with certain functional groups.[4] Additionally, high reaction temperatures can lead to side reactions or degradation of the catalyst and ligands. The pyridine nitrogen can also coordinate to the palladium center, potentially leading to catalyst inhibition or unproductive pathways.
Q4: Are there any known side reactions of this compound under common reaction conditions?
A4: Yes, one potential side reaction to be aware of involves the solvent. For instance, reactions in dichloromethane (DCM) can sometimes lead to the formation of bispyridinium dichlorides, even at room temperature.[5] This can result in reduced yields and the formation of unexpected byproducts.[5] It is also important to consider the possibility of reactions involving the cyclopropyl group under harsh conditions, although it is generally stable.
Troubleshooting Guides
Guide 1: Overcoming Failed Suzuki-Miyaura Coupling Reactions
Low yield or no reaction in a Suzuki-Miyaura coupling involving this compound is a common hurdle. This guide provides a systematic approach to troubleshooting.
Initial Checks:
-
Reagent Quality: Ensure the boronic acid or ester is pure and not hydrolyzed. Boronic acids are prone to dehydration to form boroxines, which can be less reactive.
-
Solvent and Base: The solvent must be anhydrous and degassed. The choice of base is crucial; weaker bases may not be sufficient to promote transmetalation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps & Explanations:
-
Catalyst and Ligand Selection: The activation of the C-Cl bond is the primary challenge.[3] Standard Pd(PPh₃)₄ may not be active enough.
-
Recommendation: Employ more electron-rich and bulky phosphine ligands. These ligands promote oxidative addition and stabilize the active Pd(0) species.
-
Rationale: The increased electron density on the palladium center facilitates the cleavage of the strong C-Cl bond. The steric bulk of the ligand can also accelerate the reductive elimination step.
-
| Catalyst System | Ligand Type | Typical Conditions | Expected Outcome |
| Pd(OAc)₂ / SPhos | Buchwald-type | Toluene or Dioxane, K₃PO₄, 80-110 °C | Good for many aryl chlorides |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Toluene or Dioxane, Cs₂CO₃, 100-120 °C | Often effective for challenging substrates |
| PdCl₂(dppf) | Ferrocene-based | Dioxane/H₂O, Na₂CO₃, 80-100 °C | A common starting point, may require higher temperatures |
-
Base and Solvent Optimization: The base not only activates the boronic acid for transmetalation but also influences the catalyst's activity.[6]
-
Recommendation: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ can sometimes be more effective.
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are generally preferred. The addition of a small amount of water can sometimes be beneficial, particularly with inorganic bases.
-
-
Temperature and Reaction Time:
-
Recommendation: If no reaction is observed at lower temperatures (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption. Extended reaction times (12-24 hours) may be necessary.
-
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Troubleshooting Failed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[1] Failures in this reaction with this compound often point to issues with the catalyst system or reaction conditions.
Initial Checks:
-
Amine Purity: Ensure the amine is pure and free of moisture.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. A properly maintained inert atmosphere (argon or nitrogen) is critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Steps & Explanations:
-
Catalyst and Ligand Choice: Similar to the Suzuki coupling, activating the C-Cl bond is key.[7]
-
Recommendation: Use catalyst systems known to be effective for aryl chlorides. Buchwald's and Hartwig's research has led to the development of highly active ligands.
-
Rationale: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.[1]
-
| Catalyst System | Ligand Type | Typical Base | Common Solvents |
| Pd₂(dba)₃ / RuPhos | Buchwald-type | NaOt-Bu, LHMDS | Toluene, Dioxane |
| Pd(OAc)₂ / Xantphos | Bidentate | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |
| [Pd(IPr)Cl₂]₂ | NHC-based | NaOt-Bu | Toluene |
-
Base Selection: The choice of base is critical and substrate-dependent.[4]
-
Recommendation: For amines that are not sensitive to strong bases, NaOt-Bu is often the most effective. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.
-
Rationale: The base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center. A base that is too weak will result in a slow or incomplete reaction.
-
-
Solvent and Temperature:
-
Recommendation: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard. The reaction temperature typically ranges from 80 to 120 °C.
-
Caution: Be mindful of the boiling points of your amine and solvent.
-
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat to 100 °C with stirring for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
References
- Puzzling Pyridine Problem Probed - ChemistryViews. (2010-06-07).
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Palladium Catalyst Removal from 3-Chloro-5-cyclopropylpyridine Reactions
Welcome to the technical support center for challenges related to the purification of 3-Chloro-5-cyclopropylpyridine from palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing residual palladium to meet stringent regulatory requirements.
Introduction: The Challenge of Pyridine-Palladium Complexes
This compound is a valuable building block in medicinal chemistry. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. While highly efficient, these reactions present a significant downstream challenge: the removal of the palladium catalyst from the final product.
The core of the problem lies in the inherent affinity of the pyridine nitrogen for palladium. The lone pair of electrons on the nitrogen atom can form stable coordination complexes with palladium species (both Pd(0) and Pd(II)), effectively "leashing" the metal to the product and rendering simple filtration or aqueous washes insufficient.[1] This guide provides a systematic approach to troubleshooting and overcoming this common hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction?
The primary difficulty stems from the Lewis basicity of the pyridine nitrogen in your molecule. This nitrogen atom acts as a strong ligand, coordinating with palladium species present in the reaction mixture. This forms soluble palladium-pyridine complexes that cannot be removed by simple physical separation methods like filtration.[1] The cyclopropyl group does not significantly alter this fundamental electronic property of the pyridine ring.
Q2: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[2] For palladium, which falls under Class 2B, the oral consumption limit is typically 10 ppm.[3] Therefore, robust and quantifiable methods for palladium removal are critical in pharmaceutical development.
Q3: I performed a filtration through Celite®, but my product is still contaminated with palladium. What should I do next?
Filtration through Celite® is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[1][4] If you still have high palladium levels, it indicates the presence of soluble or colloidal palladium species. Your next step should be to employ a scavenging method, such as treatment with activated carbon or a specialized palladium scavenger.[5]
Q4: How do I choose between activated carbon and a specialized scavenger?
The choice depends on several factors:
-
Cost: Activated carbon is significantly more economical, making it a common choice for large-scale processes.[5]
-
Selectivity and Product Loss: Activated carbon is a non-specific adsorbent and can sometimes bind to your desired product, leading to a loss of yield.[3][5] Specialized scavengers, which are often silica or polymer-based and functionalized with high-affinity groups like thiols or triazines, offer greater selectivity for palladium.[5][6][7]
-
Efficiency: Specialized scavengers often exhibit higher binding capacity and faster kinetics for palladium removal compared to activated carbon.
Q5: What analytical method should I use to quantify residual palladium?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of palladium in APIs due to its high sensitivity and accuracy.[8] Other methods like atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) can also be used.[8][9] For rapid process monitoring and scavenger screening, colorimetric or fluorimetric kits are also available, though they are not typically used for final product validation.[8]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reactions and provides systematic solutions.
Issue 1: High Palladium Levels (>100 ppm) After Initial Work-up
Root Cause Analysis:
-
Soluble Palladium Complexes: The pyridine nitrogen in this compound has formed stable, soluble complexes with the palladium catalyst.
-
Colloidal Palladium: The palladium catalyst may have formed fine, colloidal particles that pass through standard filters.
-
Ineffective Initial Purification: Simple aqueous washes or filtration are insufficient for removing chelated palladium.[1]
Decision Workflow for Issue 1:
Caption: Decision workflow for addressing high palladium levels.
Suggested Solutions:
-
Employ a High-Affinity Scavenger:
-
Thiol-based Scavengers: Silica or polymer-supported scavengers functionalized with thiol groups (e.g., SiliaMetS® Thiol, QuadraSil® MP) are highly effective at binding both Pd(0) and Pd(II).[6][7]
-
Amine-based Scavengers: Functionalized scavengers with polyamine motifs can also be very effective.
-
Triazine-based Scavengers: Trimercaptotriazine (TMT) and its derivatives are known to be potent palladium precipitants.[1]
-
-
Optimize Scavenging Conditions:
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of scavenging.
-
Time: Extend the treatment time (e.g., 4 to 24 hours) to ensure complete binding.[3]
-
Solvent: The choice of solvent can impact scavenger performance. A solvent in which your product is highly soluble but the palladium-scavenger complex is not is ideal.
-
-
Consider a Combination of Methods: A sequential treatment can be highly effective. For example, an initial filtration through Celite® to remove bulk palladium, followed by treatment with a specialized scavenger.
Issue 2: Significant Product Loss During Palladium Removal
Root Cause Analysis:
-
Non-Selective Adsorption: Activated carbon is adsorbing your this compound along with the palladium.[3]
-
Co-precipitation: Your product may be co-precipitating with the palladium-scavenger complex.
-
Product Instability: The conditions used for scavenging (e.g., elevated temperature, acidic/basic scavenger) might be degrading your product.
Suggested Solutions:
-
Switch to a More Selective Scavenger: Move from activated carbon to a specialized, functionalized silica or polymer scavenger that has a lower affinity for your product.
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium levels. A screening study to determine the optimal scavenger loading (e.g., weight percent or equivalents) is highly recommended.
-
Wash Thoroughly: After filtering off the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.
-
Consider Crystallization: If your product is a solid, crystallization can be an excellent method for purification, as palladium impurities often remain in the mother liquor.[8] This can sometimes be enhanced by adding a soluble chelating agent like N-acetylcysteine or thiourea to the crystallization solvent to keep the palladium in the liquid phase.[8]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for using a solid-supported scavenger.
Workflow Diagram:
Caption: Step-by-step workflow for scavenger-based palladium removal.
Methodology:
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate, Acetonitrile) to a concentration of approximately 50-100 mg/mL.
-
Add the Scavenger: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stir the Suspension: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction by taking small aliquots and analyzing for residual palladium if possible.
-
Filter the Resin: Cool the mixture to room temperature and filter through a pad of Celite® to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative, particularly for larger-scale reactions.
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Data Summary: Scavenger Screening
When selecting a scavenger, it is crucial to perform a screening study. The following table provides a template for summarizing such data.
| Scavenger Type | Loading (wt% or eq.) | Temperature (°C) | Time (h) | Residual Pd (ppm) | Product Recovery (%) |
| Activated Carbon | 10 wt% | 40 | 12 | 45 | 85 |
| Thiol-Silica | 3 eq. | 50 | 8 | 8 | 97 |
| Amine-Silica | 3 eq. | 50 | 8 | 22 | 96 |
| TMT Resin | 2 eq. | 25 | 4 | 15 | 95 |
Note: The data above is illustrative and should be determined experimentally for your specific reaction conditions.
References
- Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 749-755. [Link]
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1482-1488. [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 454-464.
- Yang, H., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1775-1795. [Link]
- ResearchGate. (2015).
- Onyx Scientific.
- Bullock, K. M., et al. (2008). Optimization and Scale-up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899. [Link]
- Reddit. (2023). Your trick to remove residual palladium. [Link]
- Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- ResearchGate. (2017).
- Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]
- ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Organic Syntheses. PREPARATION OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE. [Link]
- Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]
- ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]
- Organic Syntheses. 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. [Link]
- ResearchGate. (2025). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Request PDF. [Link]
- Google Patents.
- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Belov, G. M., et al. (2012). PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES. Chemistry of Heterocyclic Compounds, 48(1), 73-90.
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2750-2752. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Preventing homocoupling in 3-Chloro-5-cyclopropylpyridine cross-coupling
Technical Support Center: Cross-Coupling Methodologies
Guide ID: TSC-CC-004 Topic: Preventing Homocoupling in Cross-Coupling Reactions of 3-Chloro-5-cyclopropylpyridine Senior Application Scientist: Dr. Gemini
Introduction
Cross-coupling reactions are fundamental to modern synthetic chemistry, particularly in pharmaceutical and materials science. However, the formation of undesired homocoupled byproducts remains a persistent challenge, leading to reduced yields, complicated purifications, and increased costs. This is especially true when working with electron-deficient heteroaryl chlorides like this compound. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers minimize homocoupling and optimize their reaction outcomes. We will delve into the mechanistic origins of these side reactions and offer field-proven protocols to ensure the selective formation of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a palladium-catalyzed cross-coupling reaction?
Homocoupling, also known as dimerization, is an undesired side reaction where two identical coupling partners react to form a symmetrical product.[1] In the case of coupling this compound with a generic organometallic reagent (e.g., a boronic acid), two primary types of homocoupling can occur:
-
Aryl Halide Homocoupling: Two molecules of this compound react to form 5,5'-dicyclopropyl-3,3'-bipyridine.
-
Organometallic Reagent Homocoupling: Two molecules of the organometallic partner (e.g., an arylboronic acid) react to form a symmetrical biaryl. This is a particularly common issue in Suzuki-Miyaura reactions.[2][3]
Both pathways consume valuable starting materials and result in impurities that can be difficult to separate from the target molecule.
Q2: What are the primary mechanistic causes of homocoupling?
Understanding the root cause is critical for effective troubleshooting. Homocoupling is not a single process but arises from several competing mechanistic pathways that can dominate if the desired cross-coupling is slow or key reaction parameters are suboptimal.
-
Boronic Acid Homocoupling (Suzuki-Miyaura): This is frequently traced to the presence of oxygen and palladium(II) species .[2][3][4]
-
Oxygen-Mediated Pathway: Dissolved oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled dimer, regenerating a Pd(0) species that can re-enter the unwanted cycle.[5]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced in situ to the active Pd(0) catalyst. Boronic acids can act as the reducing agent in this step, but this process consumes two equivalents of the boronic acid to produce one equivalent of the homocoupled byproduct for every equivalent of Pd(0) generated.[3]
-
-
Aryl Halide Homocoupling: This pathway is often catalyzed by Pd(0) and can be prevalent with electron-deficient aryl halides. The mechanism can involve the oxidative addition of the aryl halide to Pd(0), followed by a reaction with a second molecule of the aryl halide in a reductive process.[6] Certain solvents and the absence of a suitable coupling partner can favor this outcome.[7]
Q3: Why is a heteroaryl chloride like this compound challenging to work with?
Aryl and heteroaryl chlorides are often preferred starting materials due to their lower cost and greater availability compared to bromides or iodides. However, their C-Cl bond is significantly stronger, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[8][9] To overcome this, more forcing conditions (higher temperatures, longer reaction times) or highly active catalyst systems are required. These very conditions can inadvertently increase the rates of side reactions like homocoupling or catalyst decomposition if not carefully controlled.[10]
Troubleshooting Guide: Problem & Solution
Problem 1: My main byproduct is 5,5'-dicyclopropyl-3,3'-bipyridine from the homocoupling of my starting material. How can I fix this?
The formation of the aryl halide dimer suggests that the cross-coupling with your intended partner is too slow, allowing the competing homocoupling pathway to dominate.
Core Issue: The oxidative addition is occurring, but the subsequent transmetalation step is inefficient.
Solutions:
-
Enhance Catalyst Activity: The key is to accelerate the main catalytic cycle. Employing bulky, electron-rich monophosphine ligands is the most effective strategy for activating aryl chlorides.[8][10] These ligands promote both the oxidative addition and the final reductive elimination step.
-
Optimize the Base and Solvent: Ensure your base is effective for the specific coupling reaction. For Suzuki couplings with heteroaryl chlorides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior.[8][11] The solvent must fully solubilize all components; common choices include 1,4-dioxane, toluene, or DMF.[12]
-
Check Reagent Stoichiometry: Ensure a slight excess (1.2-1.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid) is used to favor the cross-coupling pathway.
Problem 2: My Suzuki reaction is clean, but I'm losing a lot of my boronic acid to homocoupling. What's the best approach?
This is the most common form of homocoupling in Suzuki-Miyaura reactions. The cause is almost always related to the presence of oxygen or the choice of palladium precatalyst.
Core Issue: Unwanted oxidation of Pd(0) or inefficient reduction of a Pd(II) precatalyst.
Solutions:
-
Rigorous Oxygen Exclusion (Crucial): This is the single most important step. All solvents (including any water used in the base solution) must be thoroughly degassed.[13]
-
Select the Right Palladium Source:
-
Use a Pd(0) Precatalyst: Sources like Pd₂(dba)₃ or Pd(PPh₃)₄ start in the correct oxidation state, bypassing the problematic in situ reduction step entirely.[2][13]
-
If Using a Pd(II) Precatalyst: Add a mild, sacrificial reducing agent. Adding potassium formate (1.5 eq) along with your Pd(II) source (e.g., Pd(OAc)₂) can ensure a rapid and clean reduction to Pd(0) without consuming the boronic acid.[14]
-
-
Consider Slow Addition: In some cases, adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, which kinetically disfavors the second-order homocoupling reaction.[1]
| Strategy | Action | Rationale |
| Oxygen Removal | Degas all solvents and maintain a positive inert gas pressure. | Prevents the formation of palladium-peroxo species that catalyze boronic acid homocoupling.[5] |
| Catalyst Selection | Use a Pd(0) source (e.g., Pd₂(dba)₃). | Avoids the in situ reduction of Pd(II) which consumes the boronic acid and forms the dimer.[2][3] |
| Pd(II) Additive | Add potassium formate when using a Pd(II) precatalyst. | Acts as a sacrificial reductant to generate Pd(0) cleanly.[14] |
| Reagent Addition | Add the boronic acid solution slowly over time. | Keeps the concentration of the homocoupling-prone species low.[1] |
Problem 3: I'm performing a Sonogashira coupling with an alkyne, and my main byproduct is the alkyne dimer (Glaser coupling). What should I do?
This is the equivalent of boronic acid homocoupling but for the Sonogashira reaction. It is an oxidative process promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
Core Issue: Oxygen-mediated oxidative dimerization of the terminal alkyne.
Solutions:
-
Switch to a Copper-Free Protocol: This is the most robust solution. Many modern Sonogashira protocols for aryl chlorides do not require a copper co-catalyst, which completely eliminates the Glaser coupling pathway.[1][15] These reactions rely on a highly active palladium/phosphine catalyst system alone.
-
Rigorous Degassing: If a copper-catalyzed system must be used, oxygen exclusion is absolutely critical. The measures described in Problem 2 are directly applicable here.[1] Using an amine base (e.g., Et₃N, DIPEA) can also help keep the copper(I) in its reduced, active state.[1] Some studies have even used a reducing atmosphere of diluted hydrogen gas to suppress this side reaction.[16][17]
Experimental Protocols
Protocol 1: General Method for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol incorporates best practices for activating a challenging heteroaryl chloride while suppressing common side reactions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, stir bar) is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a nitrogen-filled glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.015 eq), and SPhos (0.035 eq) to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure the complete removal of atmospheric oxygen.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.
-
Final Degassing: With gentle stirring, bubble inert gas through the reaction mixture for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting aryl chloride is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely avoid the formation of alkyne (Glaser) homocoupling by omitting the copper co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PCy₃)₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Oven-dried, sealable reaction tube
Procedure:
-
Reagent Preparation: To an oven-dried sealable tube, add this compound (1.0 eq), PdCl₂(PCy₃)₂ (0.03 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the terminal alkyne (1.5 eq).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir vigorously for the required time (monitor by LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
References
- Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(15), 5112-5113. [Link]
- Zhang, L., & Wu, J. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2843-2852. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
- Inamoto, K., et al. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides. Organic Letters, 9(12), 2357-2360. [Link]
- The Nobel Committee for Chemistry. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings. The Royal Swedish Academy of Sciences. [Link]
- Chen, M. S., & White, M. C. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 72(25), 9714-9717. [Link]
- Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]
- Lebrasse, B., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Blum, J., et al. (2005). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Journal of the American Chemical Society, 127(12), 4130-4131. [Link]
- Bei, X., et al. (2003). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 5(24), 4615-4618. [Link]
- Zion, L. E., et al. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Franzen, R. (2000). Solvent effects in palladium catalysed cross-coupling reactions. Journal of Organometallic Chemistry, 599(1), 1-13. [Link]
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Zion, L. E., et al. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. Semantic Scholar. [Link]
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Cahiez, G., et al. (2010). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. Organic Letters, 12(9), 2056-2059. [Link]
- Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 305-308. [Link]
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. organic-chemistry.org. [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. organic-chemistry.org. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
- Chemtrix. (2025).
- Al-Masum, M., & Kumar, D. (2007). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Journal of Chemical Research, 2007(1), 59-60. [Link]
- Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
- Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Journal of the American Chemical Society, 123(36), 8903-8904. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
- Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. jk-scientific.com. [Link]
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Technical Support Center: Byproduct Formation in 3-Chloro-5-cyclopropylpyridine Reactions
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproduct formation and to answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby improving yield, purity, and overall process efficiency.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on palladium-catalyzed cross-coupling reactions, a prevalent method for its preparation.
Issue 1: Low Yield of this compound and a Mixture of Isomers
Question: My reaction of 3,5-dichloropyridine with a cyclopropylating agent is giving a low yield of the desired product, and I'm observing a mixture of mono-substituted isomers. How can I improve the regioselectivity and overall yield?
Answer: This is a common challenge in the selective functionalization of dihalopyridines. The two chlorine atoms on the pyridine ring have similar reactivity, which can lead to a mixture of products. Here’s a breakdown of the potential causes and solutions:
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Ligand Choice | The ligand plays a critical role in controlling the regioselectivity of the cross-coupling reaction. Steric hindrance and electronic properties of the ligand influence which C-Cl bond is more readily activated. | Ligand Screening: A systematic screening of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands can enhance the reactivity of the palladium catalyst and provide the steric bulk needed to favor substitution at one position over the other.[1][2] |
| Suboptimal Reaction Temperature | Temperature can significantly impact the selectivity of the reaction. Higher temperatures may lead to a loss of selectivity and the formation of the di-substituted byproduct. | Temperature Optimization: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by HPLC or GC-MS. Lowering the temperature can sometimes improve selectivity for the mono-substituted product, albeit potentially requiring longer reaction times.[1] |
| Incorrect Stoichiometry | Using an excess of the cyclopropylating agent will favor the formation of the di-substituted byproduct, 3,5-dicyclopropylpyridine. | Control Stoichiometry: To favor mono-substitution, use the 3,5-dichloropyridine in slight excess or maintain an equimolar amount of the cyclopropylboronic acid or cyclopropylzinc reagent.[1] |
Issue 2: Significant Formation of Homocoupling and Dehalogenation Byproducts
Question: My reaction is producing a significant amount of bicyclopropyl (from my cyclopropylating agent) and 3-chloropyridine. What is causing these side reactions, and how can I minimize them?
Answer: Homocoupling of the organometallic reagent and dehalogenation of the starting material are classic side reactions in cross-coupling chemistry. Here’s how to address them:
Potential Causes & Solutions:
| Byproduct | Cause | Recommended Solution |
| Bicyclopropyl (Homocoupling) | This byproduct arises from the coupling of two cyclopropyl organometallic molecules. It is often exacerbated by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[1] | Strict Exclusion of Oxygen: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed before use. Using a well-defined Pd(0) precatalyst can also minimize the presence of Pd(II) species.[1] |
| 3-Chloropyridine (Dehalogenation) | The chlorine atom is replaced by a hydrogen atom, leading to the formation of 3-chloropyridine. This can be caused by various factors, including the presence of protic impurities or side reactions with the solvent or base.[1] | Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Base and Solvent Selection: The choice of base and solvent can influence the extent of dehalogenation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, toluene) can help identify conditions that favor the desired cross-coupling pathway.[1] |
| Protodeboronation (Suzuki Coupling) | For Suzuki reactions using cyclopropylboronic acid, this side reaction involves the cleavage of the C-B bond by a proton source (like water), rendering the boronic acid inactive.[1] | Use Anhydrous Reagents: Ensure the boronic acid, base, and solvent are anhydrous. Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound with minimal byproducts?
A1: Both Suzuki-Miyaura and Negishi cross-coupling reactions are viable and powerful methods. The choice often depends on the availability of starting materials and the functional group tolerance required for other parts of your molecule.
-
Suzuki-Miyaura Coupling: This involves the reaction of 3,5-dichloropyridine with cyclopropylboronic acid or its esters.[3][4][5] It is generally favored due to the stability and commercial availability of boronic acids. However, protodeboronation can be a competing side reaction.[1]
-
Negishi Coupling: This reaction utilizes a cyclopropylzinc reagent with 3,5-dichloropyridine.[6][7][8][9] Organozinc reagents are highly reactive and often give good yields, but they are also more sensitive to air and moisture, requiring strict anhydrous and inert conditions.
A logical workflow for troubleshooting these reactions is illustrated below:
Caption: A logical workflow for troubleshooting common issues.
Q2: How can I effectively monitor the progress of my reaction and identify byproducts?
A2: A robust analytical methodology is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the consumption of starting materials and the formation of products and byproducts, especially for relatively volatile compounds like pyridine derivatives.[10][11][12][13] The mass spectrometer provides molecular weight information that is invaluable for identifying unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for both qualitative and quantitative analysis.[14][15][16] For pyridine derivatives, which can be polar, specialized columns (e.g., mixed-mode or those designed for hydrogen-bonding interactions) may be necessary to achieve good separation of isomers and other closely related impurities.[17][18]
Q3: Are there any specific safety precautions I should take when working with these reactions?
A3: Yes, several safety measures are essential:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to air.[2] Always handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reagent Handling: Organozinc reagents used in Negishi couplings can be pyrophoric. Handle them with extreme care, always under an inert atmosphere. Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Solvent Safety: Many of the solvents used (e.g., dioxane, toluene) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization of the ligand, base, and temperature will likely be necessary.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dichloropyridine (1.0 equiv.), cyclopropylboronic acid (1.1 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) in a portion of the degassed solvent (e.g., toluene or dioxane).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent. If necessary, a small amount of degassed water can be added to aid in dissolving the base.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Take a small aliquot from the reaction mixture and quench it with a suitable solvent (e.g., ethyl acetate). Filter the sample through a small plug of silica gel to remove the catalyst and baseline impurities.
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.[10]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all components.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.
Caption: Reaction scheme showing desired product and potential byproducts.
References
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
- PubMed. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. [Link]
- Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]
- ResearchGate. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]
- ResearchGate. The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. [Link]
- Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines.
- Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- ResearchGate. Diastereoselective Negishi Coupling of Cycloalkylzinc Reagents. [Link]
- ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN)
- LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
- National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
- Wikipedia. Pyridine. [Link]
- Organic Chemistry Portal. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. [Link]
- PubMed. GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine. [Link]
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
- Google Patents.
- ResearchGate. An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. [Link]
- Google Patents. Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Google Patents. Synthetic method of 2, 3, 5-trichloropyridine.
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.
- Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
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- 3. audreyli.com [audreyli.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
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- 17. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-5-cyclopropylpyridine
Welcome to the technical support guide for the synthesis of 3-Chloro-5-cyclopropylpyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, particularly when scaling up, and provide field-proven insights and troubleshooting protocols to ensure a successful and reproducible outcome.
Overview: A Common Synthetic Approach
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, stands out as a versatile and robust method for this transformation.[1] A logical and frequently employed strategy involves the coupling of a dihalogenated pyridine, such as 3-bromo-5-chloropyridine, with cyclopropylboronic acid. This approach selectively reacts at the more reactive carbon-bromine bond, leaving the chloro-substituent intact.
Below is a general workflow for this synthetic transformation.
Caption: General workflow for Suzuki-Miyaura synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low or the reaction stalls. What are the potential causes and how can I improve it?
A: Low yield is a multifaceted problem often stemming from catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Cause 1: Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its activity depends on the choice of precatalyst, ligand, and base. For electron-deficient pyridine rings, catalyst systems that promote rapid oxidative addition are preferred.[1]
-
Solution: Screen a matrix of conditions. Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[1] Ensure the precatalyst and ligands are handled under an inert atmosphere to prevent degradation.
-
-
Cause 2: Reagent Quality:
-
Cyclopropylboronic Acid: This reagent can dehydrate to form a cyclic boroxine trimer, which is often less reactive. It is recommended to use fresh, high-quality boronic acid or to verify its integrity.
-
Solvents & Base: Ensure solvents are anhydrous (if required by the specific protocol) and properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base must be finely powdered to ensure maximum surface area and reactivity.
-
-
Cause 3: Suboptimal Reaction Parameters:
-
Temperature: The reaction may require more thermal energy.[1] Cautiously increase the temperature in 10 °C increments, while monitoring for potential product or starting material decomposition via TLC or LC-MS.
-
Base: The choice of base is critical for the transmetallation step.[1] While potassium carbonate is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve yields, especially with less reactive substrates.[1]
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I am observing significant amounts of a homocoupled byproduct (bicyclopropyl). How can I minimize this?
A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or suboptimal catalyst concentrations.
-
Solution 1: Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed. Employing a robust inert gas (Argon or Nitrogen) blanket throughout the setup and reaction is critical. Multiple vacuum/backfill cycles are recommended.
-
Solution 2: Adjust Stoichiometry: While a slight excess of the boronic acid is common (1.1-1.5 equivalents), using a very large excess can drive the homocoupling pathway. Try reducing the equivalents of cyclopropylboronic acid to 1.05-1.1.
-
Solution 3: Catalyst and Ligand Choice: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands may reveal a system that favors the desired cross-coupling pathway.
Q3: How can I identify and quantify regioisomeric impurities?
A: Regioisomeric impurities, such as those arising from starting material contamination or side reactions, are a significant challenge because their similar physical properties make them difficult to separate from the desired product.[2][3]
-
Identification:
-
GC-MS/LC-MS: Mass spectrometry is invaluable for identifying impurities. While regioisomers will have the same mass, their fragmentation patterns might differ. More importantly, their retention times will likely be different.
-
NMR Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between isomers based on subtle differences in chemical shifts and coupling constants. 2D NMR techniques like COSY and HMBC can be definitive.
-
-
Quantification:
-
Gas Chromatography (GC): A validated GC method is often the most effective way to separate and quantify volatile regioisomers.[2] Developing a method with a suitable column (e.g., a polar phase column) and temperature gradient can achieve baseline separation.
-
HPLC: For less volatile compounds, a well-developed HPLC method can provide excellent resolution.
-
| Potential Impurity | Possible Origin | Analytical Signature |
| 3,5-Dichloropyridine | Incomplete reaction of the alternative starting material. | Different mass and retention time. |
| 3-Bromo-5-chloropyridine | Incomplete reaction of the primary starting material. | Different mass and retention time. |
| 3-Cyclopropyl-5-bromopyridine | If starting with 3,5-dibromopyridine and using a substoichiometric amount of boronic acid. | Different mass and retention time. |
| Bicyclopropyl | Homocoupling of cyclopropylboronic acid. | Lower molecular weight, typically elutes earlier in chromatography. |
| Debrominated starting material (3-chloropyridine) | Reductive dehalogenation side reaction.[4] | Lower mass, different retention time. |
Q4: I'm having trouble with the purification. The product and a major impurity are co-eluting.
A: This is a common issue, especially with structurally similar impurities like regioisomers.
-
Solution 1: Optimize Column Chromatography:
-
Solvent System: Systematically screen different solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
Solution 2: Crystallization: If your product is a solid, crystallization can be a highly effective purification method for removing small amounts of persistent impurities. Experiment with various solvents and solvent pairs to induce crystallization of the pure product.
-
Solution 3: Derivatization: In some challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, making separation easier. This is generally a last resort.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the Suzuki-Miyaura synthesis of this compound?
A: The most critical step is the initial reaction setup. The success of the entire synthesis hinges on the quality of the reagents and the rigorous exclusion of oxygen. Deactivated catalyst, resulting from exposure to air or impure solvents, is the most common failure mode.[1]
Q2: What is a standard experimental protocol I can use as a starting point?
A: The following is a representative laboratory-scale protocol. Note: This protocol is a general example and may require optimization.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Assembly: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Q3: Are there any specific safety precautions I should take?
A: Yes.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood using appropriate personal protective equipment (PPE).
-
Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation of dust.
-
Solvents: Dioxane is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Inert Atmosphere: When working with pyrophoric reagents (sometimes used in other coupling reactions) or finely divided reactive metals, rigorous inert atmosphere techniques are required to prevent fires.
References
- ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram.
- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PMC - PubMed Central. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.
- ResearchGate. Three‐component synthetic route for 6‐chloro‐[2,2'‐bipyridine]‐4,5‐dicarbonitrile 4a.
- Google Patents. CN102174014A - Preparation method of 3-chloropyridine.
- IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- PubMed. Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives.
- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Chemical Papers. A facile synthetic route for antineoplastic drug GDC-0449.
- PMC - NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
- ResearchGate. ChemInform Abstract: Efficient Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido [1,2-c]pyrimidine-1,3-dione Core Ring System. | Request PDF.
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Technical Support Center: 3-Chloro-5-cyclopropylpyridine Coupling
Introduction
Welcome to the technical support resource for cross-coupling reactions involving 3-chloro-5-cyclopropylpyridine. This heterocyclic building block is of significant interest in pharmaceutical and agrochemical research. However, its successful functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is frequently challenging. The inherent electronic properties of the pyridine ring, combined with the inertness of the C-Cl bond, often lead to catalyst deactivation and low reaction yields.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles. Our approach is rooted in mechanistic principles to empower you not just to fix a failed reaction, but to understand the underlying causes and proactively design robust catalytic systems.
Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of this compound. Each problem is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Issue 1: Low to No Product Yield with High Starting Material Recovery
Question: My coupling reaction is not proceeding, or the conversion is very low. I've recovered most of my this compound starting material. What's going wrong?
Answer: This scenario almost always points to a failure in the first and often rate-determining step of the catalytic cycle: oxidative addition . The C-Cl bond of your substrate is strong, and the pyridine ring is relatively electron-rich, making it difficult for the palladium(0) catalyst to insert into the bond.[1][2]
Probable Causes & Recommended Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| Insufficiently Active Catalyst | Standard catalysts like Pd(PPh₃)₄ often lack the electron-richness and steric bulk required to activate inert aryl chlorides.[1][3] The catalyst must be a strong enough electron donor to break the C-Cl bond. | Upgrade your ligand. Switch to a state-of-the-art, sterically hindered, and electron-rich biaryl phosphine ligand. These are designed to accelerate both oxidative addition and the final reductive elimination step.[1][4] See the Ligand Selection Table below. |
| Catalyst Inhibition by Pyridine Nitrogen | The Lewis basic nitrogen atom on the pyridine ring can coordinate strongly to the palladium center, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[3][5] | Use a higher ligand:palladium ratio (e.g., 2:1 to 4:1 L:Pd). The excess ligand helps to prevent the substrate from blocking the catalyst's open coordination sites. Also, ensure your ligand is bulky enough to disfavor substrate coordination. |
| Inactive Precatalyst | The Pd(II) or Pd(0) precatalyst may be old, oxidized, or improperly handled, preventing the in-situ formation of the active Pd(0) species.[6] | Use a fresh, high-purity precatalyst. Consider using a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles) which are designed for reliable activation. Alternatively, use a robust Pd(0) source like Pd₂(dba)₃.[3] |
| Inappropriate Base/Solvent System | The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[1][7][8][9] A weak or insoluble base will stall the reaction after oxidative addition. | Screen stronger bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃.[1][10] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[11][12] Use aprotic polar solvents like dioxane or toluene to ensure all components are soluble. |
Table 1: Recommended Ligand Systems for Aryl Chloride Activation
| Ligand | Class | Key Features | Recommended For |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Excellent for challenging C-Cl activation.[13] | Suzuki-Miyaura, Buchwald-Hartwig |
| SPhos | Biaryl Monophosphine | Similar to XPhos, highly active and versatile.[1][3] | Suzuki-Miyaura, Buchwald-Hartwig |
| RuPhos | Biaryl Monophosphine | Often effective where other ligands fail, particularly for heteroaromatic substrates. | Suzuki-Miyaura, Buchwald-Hartwig |
| cataCXium® A | Di-adamantylalkylphosphine | Extremely bulky and electron-donating, promotes monoligated Pd species.[4] | Suzuki-Miyaura |
Issue 2: Reaction Produces Significant Byproducts or a Black Precipitate
Question: My reaction turns black and stalls, and I'm observing significant hydrodehalogenation (product is just cyclopropylpyridine) and/or boronic acid homocoupling (biaryl byproduct). What is causing this catalyst decomposition?
Answer: The formation of a black or grey precipitate is a classic sign of catalyst death via the formation of palladium black (insoluble Pd(0) aggregates).[14] This happens when the ligand fails to adequately stabilize the catalytically active palladium species. The byproducts you are seeing are direct consequences of off-cycle reactions that are competitive with the desired product formation.
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the primary pathways that lead to catalyst deactivation and byproduct formation.
Caption: The desired catalytic cycle competes with deactivation pathways.
Probable Causes & Recommended Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote boronic acid homocoupling and lead to the eventual precipitation of palladium black.[3] | Implement rigorous anaerobic techniques. Use a Schlenk line or glovebox. Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][10] |
| Poor Ligand Stability/Dissociation | If the ligand is not bulky enough, it can dissociate from the palladium center, leaving behind unstable, "naked" Pd(0) which rapidly aggregates and precipitates out of solution. | Use a bulky, firmly-binding ligand. The biaryl phosphine ligands listed in Table 1 are excellent choices as their steric profile favors the formation of stable, monoligated Pd(0) species, which are often the true catalytic intermediates.[4][15] |
| Protodeboronation (Suzuki) | The boronic acid coupling partner can be cleaved by trace amounts of water or other protic sources, especially when using strong bases, leading to the formation of an arene byproduct and reducing the concentration of the nucleophile.[1][3] | Ensure anhydrous conditions. Use dry solvents and reagents. While a small amount of water can sometimes be beneficial, excess water is detrimental. If protodeboronation is severe, consider using potassium trifluoroborate salts (Ar-BF₃K) instead of boronic acids, as they are more resistant to this side reaction.[13] |
| Impure Reagents | Trace impurities in starting materials or reagents can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for irreversibly binding to and deactivating palladium catalysts.[16][17] | Verify reagent purity. If you suspect contamination, purify the starting materials (e.g., by recrystallization or column chromatography) before use. |
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond on a pyridine ring so difficult to activate compared to a C-Br or C-I bond? The primary reason lies in bond strength and electronics. The C-Cl bond is significantly stronger and less polarized than C-Br or C-I bonds, making it energetically more difficult for the palladium catalyst to undergo oxidative addition.[2] Furthermore, for an electron-rich heterocycle like this compound, the increased electron density on the aromatic ring further disfavors the oxidative addition step, which is often faster for electron-deficient aryl halides.
Q2: How do I choose between different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Palladacycles)?
-
Pd(OAc)₂: A common Pd(II) source that must be reduced in situ to the active Pd(0) state. This reduction can sometimes be sluggish or incomplete, leading to irreproducibility.
-
Pd₂(dba)₃: A stable Pd(0) source that is often more reliable than Pd(II) precursors, as it does not require an in situ reduction step.[3]
-
Palladacycle Precatalysts (e.g., XPhos-Pd-G3): These are modern, air-stable Pd(II) precatalysts that incorporate the desired ligand. They are designed for highly reliable and rapid formation of the active monoligated Pd(0) species upon activation by base, often leading to superior results and lower catalyst loadings.
Q3: Can I use nickel or copper catalysts for this transformation? While there is significant research into using more earth-abundant metals like nickel and copper for cross-coupling, these systems often require different ligands and conditions and may have a different functional group tolerance.[18] For the specific, reliable coupling of a challenging substrate like this compound in a drug development setting, palladium catalysis remains the most robust and well-understood methodology.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or glovebox vials
Procedure
-
Reaction Setup: Inside a nitrogen-filled glovebox, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to a dry Schlenk flask equipped with a stir bar.[1]
-
Inert Atmosphere: If not in a glovebox, seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1][19]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots. Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
If the above protocol fails, use the following decision tree to guide your optimization strategy.
Caption: A logical workflow for troubleshooting failed reactions.
References
- Benchchem Technical Support. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. (2025). Google AI.
- Benchchem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2018).
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH.
- An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2015).
- Buchwald–Hartwig amin
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2015). Organic & Biomolecular Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2006). Journal of the American Chemical Society.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
- Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. (2006).
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2006).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Suzuki reaction. Wikipedia.
- Use of Base Metals in Suzuki Coupling. (2025). Wordpress.
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2015).
- Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. (2020).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (2025). Benchchem.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2009). PMC - NIH.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. jk-sci.com [jk-sci.com]
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Navigating the Reactivity of 3-Chloro-5-cyclopropylpyridine: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for 3-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and utilizing this versatile building block in your synthetic endeavors. Our goal is to equip you with the knowledge to anticipate its behavior under various reaction conditions, ensuring the integrity of your experiments and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three main sites of potential reactivity: the pyridine ring nitrogen, the C-Cl bond, and the cyclopropyl ring. The pyridine nitrogen is basic and can be protonated or alkylated. The chlorine atom at the 3-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution, although it is less reactive than chloro-substituents at the 2- or 4-positions[1][2]. The cyclopropyl group, while generally stable, can undergo ring-opening under certain acidic or oxidative conditions due to its inherent ring strain[3].
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[4][5]. As with most halogenated organic compounds, it is advisable to handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Is this compound stable to common chromatographic purification techniques?
A3: this compound is generally stable to standard silica gel column chromatography. However, prolonged exposure to acidic silica gel could potentially lead to minor degradation of the cyclopropyl ring, especially if sensitive functional groups are present elsewhere in the molecule. For sensitive applications, using deactivated (neutral) silica gel or an alternative purification method like flash chromatography with a short residence time is recommended.
Troubleshooting Guide: Stability Under Different Reaction Conditions
This section addresses specific issues that may arise during reactions involving this compound, providing explanations and potential solutions based on its chemical properties.
Acidic Conditions
Issue: I am observing unexpected byproducts or decomposition of my starting material when using strong acidic conditions.
Root Cause Analysis: The cyclopropyl group is known to be susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain. This process is often initiated by protonation of the pyridine ring, which can lead to the formation of a carbocationic intermediate that facilitates the cleavage of the cyclopropane ring[3]. While arylcyclopropanes generally exhibit some stability, strong Brønsted or Lewis acids can promote this undesired reaction pathway[3][6].
Solutions:
-
Use Milder Acids: Whenever possible, opt for weaker acids or buffered systems to maintain a less aggressive acidic environment.
-
Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of the acid-catalyzed decomposition.
-
Protect the Pyridine Nitrogen: If the reaction chemistry allows, consider a temporary protection of the pyridine nitrogen to reduce its basicity and subsequent protonation.
-
Acid Scavengers: In cases where trace acidity is a concern, the use of non-nucleophilic bases like proton sponges can be beneficial[3].
Table 1: General Stability Profile under Acidic Conditions
| Acid Type | Condition | Potential for Degradation | Recommendations |
| Strong Brønsted Acids (e.g., H₂SO₄, HCl) | Concentrated, elevated temp. | High | Avoid if possible; use dilute solutions at low temperatures. |
| Lewis Acids (e.g., AlCl₃, TiCl₄) | Anhydrous | Moderate to High | Use milder Lewis acids (e.g., ZnCl₂); control stoichiometry and temperature. |
| Mild Organic Acids (e.g., Acetic Acid) | Neat or as solvent | Low | Generally stable, but monitor for long reaction times at high temperatures. |
Experimental Protocol: Assessing Acid Stability
-
Setup: In separate vials, dissolve a small, known amount of this compound in the reaction solvent.
-
Acid Addition: Add the intended acid (e.g., HCl in dioxane, TFA) at the desired concentration.
-
Monitoring: Stir the solutions at the planned reaction temperature and monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Analysis: Look for the appearance of new spots or peaks that could indicate degradation products. Compare with a control sample without acid.
Logical Workflow for Acidic Reaction Troubleshooting
Caption: Troubleshooting workflow for acidic reaction conditions.
Basic Conditions
Issue: My reaction under basic conditions is sluggish or incomplete, and I'm concerned about potential side reactions.
Root Cause Analysis: this compound is generally stable under a wide range of basic conditions. The chlorine at the 3-position is less susceptible to nucleophilic aromatic substitution compared to the 2- and 4-positions due to the lack of resonance stabilization of the Meisenheimer intermediate[1][2]. However, very strong bases or high temperatures could potentially lead to deprotonation of the cyclopropyl ring or other undesired reactions.
Solutions:
-
Optimize Base and Solvent: For nucleophilic substitution reactions, consider using a suitable base-solvent combination that facilitates the desired transformation without requiring excessively harsh conditions.
-
Catalysis: For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are often more efficient and proceed under milder basic conditions than direct nucleophilic substitution[7][8].
Table 2: General Stability Profile under Basic Conditions
| Base Type | Condition | Potential for Degradation | Recommendations |
| Inorganic Bases (e.g., K₂CO₃, NaOH) | Aqueous or alcoholic solutions | Low | Generally stable; monitor for hydrolysis at high temperatures. |
| Strong Bases (e.g., NaH, LDA) | Anhydrous, low temp. | Low to Moderate | Use with caution; potential for deprotonation at sensitive sites. |
| Organic Bases (e.g., Et₃N, DIPEA) | As solvent or additive | Very Low | Generally stable and compatible with a wide range of reactions. |
Oxidative and Reductive Conditions
Issue: I am observing cleavage of the cyclopropyl ring or modification of the pyridine ring during an oxidation or reduction step.
Root Cause Analysis:
-
Oxidation: Strong oxidizing agents can potentially lead to the formation of pyridine N-oxides or oxidative cleavage of the cyclopropyl ring. The electron-rich nature of the cyclopropyl group can make it susceptible to certain oxidants.
-
Reduction: While the pyridine ring is generally resistant to reduction, harsh conditions such as Birch reduction can lead to dihydropyridine derivatives[9][10]. Catalytic hydrogenation may also lead to the reduction of the pyridine ring or cleavage of the cyclopropyl group under certain conditions[11]. The C-Cl bond can also be susceptible to reductive cleavage.
Solutions:
-
Selective Reagents: Employ selective oxidizing or reducing agents that are known to be compatible with both pyridine and cyclopropane moieties.
-
Protecting Groups: If necessary, consider protecting one of the functional groups to prevent its reaction while transforming another part of the molecule.
-
Reaction Condition Optimization: Carefully control the reaction temperature, time, and stoichiometry of the reagents to favor the desired transformation.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for a common transformation where the stability of this compound is crucial.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Degradation Pathway Visualization
Caption: Potential degradation pathways under harsh conditions.
Conclusion
This compound is a robust and valuable building block for the synthesis of complex molecules. By understanding its inherent reactivity and potential degradation pathways, researchers can proactively design experiments that maximize yield and purity. This guide provides a foundation for troubleshooting common issues and making informed decisions in your synthetic planning. For further inquiries, please consult the referenced literature.
References
- PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information.
- ACS Publications. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.
- Wikipedia. (n.d.). Pyridine.
- ACS Publications. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.
- ACS Publications. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters.
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
- ResearchGate. (2021). Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes.
- ResearchGate. (2022). Synthesis of 3-cyclopropyl-substituted....
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- YouTube. (2019). Nucleophilic Aromatic Substitution EXPLAINED!.
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). An undesired cyclopropane ring cleavage occurring upon attempted....
- NIH. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
- Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
- ResearchGate. (2025). An undesired cyclopropane ring cleavage occurring upon attempted....
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- YouTube. (2019). Nucleophilic Aromatic Substitution EXPLAINED!.
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
Sources
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- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Synthesis of 3-Chloro-5-cyclopropylpyridine Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 3-Chloro-5-cyclopropylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic workflow. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions for maximal yield and purity.
The synthesis of functionalized pyridine cores is a cornerstone of modern medicinal chemistry. The this compound scaffold, in particular, is a valuable building block. Microwave-assisted organic synthesis (MAOS) offers a transformative approach to this process, dramatically accelerating reaction times, increasing yields, and often improving product purity compared to conventional heating methods.[1][2][3] This acceleration is due to the efficient and rapid heating of polar molecules by microwave irradiation, a process known as dielectric heating.[1]
This guide focuses on the most common and effective method for this transformation: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a di-halogenated pyridine and cyclopropylboronic acid (or a derivative). We will address the unique challenges posed by pyridine substrates and provide robust solutions.
Troubleshooting Guide: Common Experimental Issues
Navigating the complexities of palladium-catalyzed cross-coupling with pyridine substrates requires a systematic approach to troubleshooting. The following table outlines common problems, their probable causes rooted in reaction mechanics, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Formation | Catalyst Poisoning: The lone pair on the pyridine nitrogen coordinates to the palladium center, deactivating the catalyst. This is the most prevalent issue with this substrate class.[4] Suboptimal Ligand: The chosen phosphine ligand is not sterically bulky or electron-rich enough to prevent pyridine coordination and facilitate reductive elimination.[5] Inactive Pre-catalyst: The Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species. Poor Reagent Quality: Degradation of the boronic acid, wet solvents, or atmosphere leaks can kill the reaction.[5] | Employ Bulky Ligands: Use sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Their size creates a crowded environment around the palladium, physically blocking the pyridine nitrogen from coordinating.[4] Increase Catalyst/Ligand Loading: As a direct countermeasure to slow catalysis, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monoligated complexes). Verify Reagent Integrity: Use fresh, anhydrous, and degassed solvents. Ensure the cyclopropylboronic acid has not degraded (protodeboronation). Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| 2. Significant Side Product Formation (e.g., Dehalogenation) | Hydrodehalogenation: A competing reaction pathway where the halo-pyridine is reduced to the corresponding pyridine. This can be caused by β-hydride elimination from certain reagents or solvent impurities.[4] Protodeboronation: The boronic acid reacts with trace water or protic sources, converting it back to cyclopropane, effectively removing it from the catalytic cycle. Homocoupling: The boronic acid couples with itself to form bicyclopropyl (Wurtz-type coupling). | Select the Right Base: Use a non-nucleophilic, anhydrous base. K₂CO₃ or Cs₂CO₃ are often effective. Avoid bases that can act as hydride sources.[6] Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use a freshly opened bottle of anhydrous solvent. Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for minor degradation or homocoupling. |
| 3. Catalyst Decomposition (Formation of Palladium Black) | Excessive Temperature: High microwave temperatures (>150 °C) can promote the aggregation and precipitation of the active Pd(0) catalyst into inactive palladium black.[4] Ligand Instability: The phosphine ligand may be degrading under the thermal stress of the reaction, leaving the palladium center unprotected and prone to aggregation. | Reduce Microwave Temperature: Microwave synthesis is highly efficient; often, lower temperatures (100-130 °C) are sufficient and will preserve the catalyst's integrity. Screen Ligands: If decomposition persists, switch to a more thermally robust ligand known for stabilizing palladium catalysts at high temperatures. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G2/G3) which is designed for higher stability and controlled release of the active Pd(0) species.[6] |
| 4. Reaction Stalls Before Completion | Insufficient Microwave Power/Time: The reaction may not have reached the energetic threshold for the final, often slower, reductive elimination step. Catalyst Deactivation: As discussed in point #1, slow poisoning of the catalyst over the course of the reaction can cause it to stall.[4] | Increase Reaction Time/Temperature: Incrementally increase the microwave hold time or temperature. Monitor progress via TLC or LC-MS to determine if the reaction is proceeding, albeit slowly. Sequential Addition: Consider adding a second, small portion of the catalyst/ligand mixture midway through the reaction if stalling is consistently observed. |
Visualizing Key Concepts
The Challenge: Pyridine Inhibition of Palladium Catalysts
The primary obstacle in the cross-coupling of pyridines is the deactivation of the palladium catalyst. The diagram below illustrates how bulky ligands are essential to mitigate this effect.
Caption: Mitigation of catalyst poisoning by bulky ligands.
Troubleshooting Workflow
When encountering a problematic reaction, a logical diagnostic sequence is crucial. This workflow guides the user from the initial observation of a low yield to specific, high-probability solutions.
Caption: A decision-making workflow for troubleshooting reactions.
Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis preferred for this transformation over conventional oil bath heating? Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times—often from hours to minutes.[1] This rapid heating can also minimize the formation of thermal decomposition byproducts, leading to cleaner reactions and higher yields. For palladium-catalyzed reactions, the focused energy can help overcome the activation barriers of difficult steps like reductive elimination.
Q2: I am using 2,5-dichloropyridine as my starting material. Why is the reaction so slow compared to the bromo- or iodo-analogs? The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl >> F. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The weaker carbon-chlorine bond is much stronger and less readily broken than the C-Br or C-I bonds, making chloro-pyridines significantly less reactive substrates. To couple chloro-pyridines effectively, you typically need more electron-rich and bulky ligands (like XPhos or SPhos) and potentially higher temperatures to facilitate this challenging oxidative addition step.[6]
Q3: What is the best solvent for the microwave-assisted Suzuki coupling of pyridines? The ideal solvent should have a high dielectric constant to absorb microwave energy efficiently, a sufficiently high boiling point to allow for a wide range of reaction temperatures, and the ability to dissolve the reagents. A mixture of dioxane and water is a classic choice for Suzuki couplings as water aids in the dissolution of the inorganic base.[7] Other common solvents include DMF, DMAc, or toluene.[7][8] The choice often depends on the specific solubility of your substituted pyridine. Always use anhydrous, degassed solvents to prevent catalyst deactivation and protodeboronation of the boronic acid.[5]
Q4: My reaction is not going to completion. I've already increased the temperature. What should I do next? Simply increasing the temperature can sometimes be detrimental, leading to catalyst decomposition.[4] If your reaction stalls, first consider catalyst deactivation as the primary cause.[4] Before further increasing the temperature, try switching to a more robust catalytic system. This involves selecting a more sterically demanding and electron-rich ligand (e.g., moving from PPh₃ to XPhos) or using a more stable pre-catalyst. Also, verify that your reagents, especially the boronic acid and the base, are of high purity and completely dry.
Q5: Can I run this reaction without a solvent? Solvent-free, or "neat," reactions are possible under microwave irradiation, especially if the reactants are liquids at the reaction temperature.[9] This aligns with green chemistry principles by reducing solvent waste.[1] However, for solid reactants, a small amount of a high-boiling, polar solvent is often necessary to ensure efficient heat transfer and mixing. Without proper mixing, localized "hot spots" can occur, leading to decomposition.
Reference Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound from 3-bromo-5-chloropyridine and cyclopropylboronic acid. Optimization may be necessary for specific derivatives.
Reagents & Equipment:
-
3-bromo-5-chloropyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
XPhos Pd G2 Pre-catalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Vial Preparation: To a dry microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-5-chloropyridine, cyclopropylboronic acid, XPhos Pd G2 pre-catalyst, and potassium carbonate under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the vial to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (3-bromo-5-chloropyridine).
-
Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters:
-
Temperature: 120 °C (use dynamic temperature control)
-
Hold Time: 20 minutes
-
Power: 150 W (variable power to maintain temperature)
-
Stirring: Set to a high rate to ensure uniform heating.
-
-
Reaction Monitoring & Work-up: After the reaction is complete and the vial has cooled to room temperature, check for completion by TLC or LC-MS. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.
References
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeNMO02lRYNSnd8LwCcCMuzB4y5nUwXyi90_u5U7Udxjaa15c9QTnB6hi85o_GdCHBGMYasuGBHTpGZ5zNw5wmzPfQlG6r_RLmvezKhVigh8IuW7tRu62NM4QhbiPSmnr03KXe2J_v0INj9-DOGdpxY2fNuu92UpUuMWEoRwjfzhPB4eyp9XNtDcT32YPvbqkUG0A4x98-Fist20bjwsJpVzkXQtVETNBlmnvSRlVp
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3C-DUzK0eiHlKHSJKW8fgoJGBWsRNvJ-Ilvf8qiUcySKX2Kt8V0KW5uVOA8eVA6nkQRZnZybQxATMEKnxrS4iks_RnAZCzxDTARhZp6sPW-_QLEXHj8KdTj2_KEkGPdMtnkaJmpJUKAqqbBBmftLhfaTkADMR1Dd0Kk2y6FfgGF_rGl0Vzej2ymUNVIn6qqh8MQ63IDjbyPVJOu94eCFl82lYuwo4d46S3IXQ0vlfejca_Q==
- Boutouil, M., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsqzhP1ijWqvUJusMzvtIQvfyD8vKmAvJOG-DFLY1OfiYaT2tVcOvqPDVnz0vADcf_7ao07ngj0BxuMkpHpV2i9t_GYwd7HeexWA5oYG857C23CxPs7C_ttLUXdH1Ke5J7mYJLIADqr1DRqvNLfEzi29iIouAnEyqJW7oG_vouKA==
- Ghotbi, Z., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269986/
- Ghotbi, Z., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: https://www.researchgate.
- Aouad, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7784860/
- Pazdera, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Pazdera-Kratochv%C3%ADl/35f08579d4793f778d9124449830847990158a74
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu3XtdXl-cbuVYxi6E2cVeBRRQpVvt8nJvSoHCy3vHbwqqgZwUfxKZWCgy30FYfPIbgnL_ChCX3mTefHX3aA2duGgLprWX4LAR_fJ_S2T9xNvAIpTI8Vog5E2Kkg5D8iFeh8gEqlV_ZutLtgfGvM5KXo_DQviyTPxcoKwwypyC6XbhfVfl8W9wiG9tCJy8WmvoC5UfdeHpKO5Dh_VPW4wa80Qq3pn9JGdi0IHunvIRbxOhtvp-bVgkV4BJ
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
- Cravotto, G., & Calcio Gaudino, E. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: https://www.mdpi.com/2073-4344/13/5/876
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. Available at: https://www.researchgate.net/publication/244503714_A_new_one-step_synthesis_of_pyridines_under_microwave-assisted_conditions
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4FRX1XrTHUc9kNy5cHgLLG2zvui3zByPUlCryvkE858t2JNI6r6A7pinAZOEHshH4k___-dDifS_5wU3U3ADPKwXbubi_xIOFLxLrHK9gyp_foh4XQEbx6TezHfjyaNp4AWtfd7fKgqvRkPBzl6BJN1d0v-9Kv_7VdTBcuE5plodB
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: https://www.organic-chemistry.org/abstracts/lit2/263.shtm
- Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: https://pubs.acs.org/doi/10.1021/acscombsci.7b00057
- Wang, Y., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Royal Society Open Science. Available at: https://royalsocietypublishing.org/doi/10.1098/rsos.190186
- Hart, T. J., et al. (2020). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: https://www.mdpi.com/1420-3049/25/20/4769
Sources
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Technical Support Center: Flow Chemistry Applications for 3-Chloro-5-cyclopropylpyridine Synthesis
Welcome to the Technical Support Center for the continuous flow synthesis of 3-Chloro-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to this process. Our goal is to equip you with the knowledge to navigate the intricacies of this synthesis, ensuring robust and reproducible outcomes.
Introduction: The Case for Flow Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Traditional batch production methods can be fraught with challenges, including scalability issues, safety concerns with exothermic reactions, and difficulties in controlling reaction parameters, which can lead to inconsistent product quality and low yields.
Flow chemistry offers a compelling alternative, providing superior control over reaction conditions such as temperature, pressure, and residence time.[1] This enhanced control translates to improved reaction efficiency, higher yields, better selectivity, and inherently safer processes.[2] This guide will explore a proposed multi-step flow synthesis of this compound and address the common challenges encountered during its implementation.
Proposed Flow Synthesis of this compound
Given the absence of a direct, one-pot flow synthesis in the current literature, we propose a robust, multi-step continuous process. This approach allows for modular optimization and easier troubleshooting of individual transformations. The proposed synthesis is divided into three main stages:
-
Bohlmann-Rahtz Pyridine Synthesis in Flow: Construction of the pyridine ring.
-
Continuous Flow Chlorination: Introduction of the chloro-substituent.
-
Flow-based Cyclopropanation: Formation of the cyclopropyl group.
Below is a detailed workflow for this proposed synthesis.
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting low yield in the Bohlmann-Rahtz synthesis.
Problem 2: Reactor Clogging During Continuous Operation
| Possible Cause | Troubleshooting Steps |
| Precipitation of Starting Materials or Intermediates | - Solvent Optimization: Screen for a solvent system in which all components remain soluble at the reaction temperature. The use of co-solvents can be beneficial.<[3]br>- Increase Temperature: In some cases, increasing the temperature of the reactor can improve solubility. |
| Formation of Insoluble Byproducts | - Reaction Optimization: Adjust reaction parameters (temperature, stoichiometry) to minimize the formation of insoluble byproducts.- Ultrasound-Assisted Flow: The application of ultrasound can help to break up solid particles and prevent them from agglomerating and causing blockages. |
| Incompatible Materials | - Check Material Compatibility: Ensure that the reactor tubing and other wetted parts are compatible with the reagents and solvents being used, especially at elevated temperatures and pressures. |
| Poor Reactor Design | - Avoid Sharp Bends and Constrictions: Use smooth, continuous tubing with a constant internal diameter to minimize areas where solids can accumulate. |
Problem 3: Inconsistent Product Quality or Purity
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Flow Rate | - Use High-Quality Pumps: Employ reliable pumps that provide a stable and pulse-free flow. Syringe pumps are excellent for small-scale, while HPLC or diaphragm pumps are better for larger scales.- Monitor Pump Performance: Regularly check the pump performance and calibrate if necessary. |
| Temperature Instability | - Ensure Proper Heat Transfer: Use a reactor with a high surface-area-to-volume ratio and ensure good thermal contact with the heating/cooling source.- Monitor Temperature In-line: Place temperature probes at the inlet and outlet of the reactor to monitor for any fluctuations. |
| Pressure Fluctuations | - Use a Back-Pressure Regulator (BPR): A BPR is essential for maintaining a stable pressure within the reactor, which is particularly important for reactions involving gases or volatile solvents. |
| Incomplete Downstream Quenching/Workup | - Optimize Quenching: Ensure that the quenching step is efficient and rapid to prevent further reactions or degradation of the product.- In-line Separation: For multi-phase reactions, consider using in-line membrane separators for continuous liquid-liquid extraction. |
Detailed Experimental Protocols
Protocol 1: Bohlmann-Rahtz Pyridine Synthesis in Flow
-
Reagent Preparation:
-
Prepare a 0.5 M solution of the enamine in a suitable solvent (e.g., ethanol/acetic acid 5:1). [4] * Prepare a 0.5 M solution of the alkynone in the same solvent system.
-
-
System Setup:
-
Fit a flow chemistry system with a 10 mL stainless steel or PFA reactor coil.
-
Connect the two reagent solutions to two separate pump channels.
-
Combine the reagent streams using a T-mixer before the reactor coil.
-
Place a 250 psi back-pressure regulator after the reactor.
-
-
Reaction Execution:
-
Set the reactor temperature to 120°C.
-
Set the flow rate for each pump to 0.5 mL/min for a total flow rate of 1.0 mL/min (residence time of 10 minutes).
-
Collect the output from the back-pressure regulator.
-
-
Work-up and Analysis:
-
Quench the reaction mixture by collecting it in a stirred solution of saturated aqueous NaHCO3.
-
Extract the aqueous phase with a suitable organic solvent (e.g., CH2Cl2).
-
Dry the combined organic extracts, evaporate the solvent, and analyze the crude product by NMR and GC-MS.
-
| Parameter | Value | Rationale |
| Temperature | 120°C | To provide sufficient thermal energy for the cyclodehydration step. [5] |
| Residence Time | 10 min | To ensure complete reaction based on typical reaction times for this synthesis. [4] |
| Pressure | 250 psi | To prevent boiling of the solvent at the reaction temperature. |
| Solvent | EtOH/AcOH (5:1) | Acetic acid acts as a Brønsted acid catalyst for the cyclodehydration. [6][4] |
References
- Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
- Roda, N. M., et al. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry, 13(8), 2229-2233. [Link]
- Nova-Fernández, J. L., et al. (2023). Rapid and Safe Continuous-Flow Simmons–Smith Cyclopropanation using a Zn/Cu Couple Column.
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
- Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272. [Link]
- Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1228-1236. [Link]
- Asynt. (n.d.). FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Asynt. [Link]
- Guareschi, I. (1896). Sintesi di composti piridinici. Memorie della Reale Accademia delle Scienze di Torino, 46, 1-23. [Link]
- H.E.L Group. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals?. H.E.L Group. [Link]
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Østby, R. B., et al. (2015). The use of flow chemistry for two-phase dibromocyclopropanation of alkenes. Journal of Flow Chemistry, 5(3), 154-158. [Link]
- Zhang, W., et al. (2017). Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. Chemical Reviews, 118(4), 1869-1911. [Link]
- Organic Syntheses. (n.d.). PALLADIUM-CATALYZED INTRAMOLECULAR C-N COUPLING: A-CARBOLINE. Organic Syntheses, 84, 129. [Link]
- Catalysts. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Organic Process Research & Development. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Organic Process Research & Development. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- ResearchGate. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
- AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]
- MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. [Link]
- Molecules. (2020). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. MDPI. [Link]
Sources
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 3-Chloro-5-cyclopropylpyridine vs. 3-Bromo-5-cyclopropylpyridine
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that form the backbone of countless pharmaceutical agents and advanced materials.[1][2] The choice of coupling partners is paramount, and for researchers working with pyridine scaffolds, the selection between a chloro- or bromo-substituted precursor is a critical decision point that profoundly impacts reaction design, catalyst selection, and overall efficiency.
This guide provides an in-depth comparison of the reactivity between two key building blocks: 3-chloro-5-cyclopropylpyridine and 3-bromo-5-cyclopropylpyridine . We will dissect the mechanistic underpinnings of their reactivity differences, provide field-proven experimental protocols, and offer data-driven insights to guide your synthetic strategy.
The Decisive Step: Understanding Reactivity through the Lens of Oxidative Addition
The efficacy of a Suzuki coupling reaction is governed by a catalytic cycle involving a palladium catalyst.[1][3][4] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For organohalides, the initial oxidative addition of the aryl-halide (C-X) bond to the palladium(0) catalyst is almost always the rate-determining step and, therefore, the primary determinant of overall reactivity.[3]
The general reactivity trend for halides in this step is directly correlated with the carbon-halogen bond dissociation energy: I > Br > OTf >> Cl .[3][5][6] The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, presenting a higher energy barrier for the palladium catalyst to insert itself and initiate the catalytic cycle. Consequently, aryl chlorides are substantially less reactive than their bromide counterparts.[3][7]
Caption: Oxidative addition energy barrier comparison.
Performance in Practice: 3-Bromo-5-cyclopropylpyridine
As predicted by mechanistic principles, 3-bromo-5-cyclopropylpyridine is the more reactive of the two substrates. Its weaker C-Br bond allows for oxidative addition under milder conditions and with a broader range of palladium catalysts.
Key Performance Characteristics:
-
Catalyst Systems: Often compatible with traditional, less activated palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with conventional phosphine ligands.[8][9]
-
Reaction Conditions: Typically requires lower temperatures and shorter reaction times compared to the chloro analogue.
-
Robustness: The reaction is generally more forgiving to variations in reagent quality and atmospheric purity, although an inert atmosphere is always recommended for optimal results.[8]
Experimental Protocol: Suzuki Coupling of 3-Bromo-5-cyclopropylpyridine
This protocol provides a representative procedure for a typical Suzuki coupling.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-cyclopropylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
The Challenge of the Chloride: Activating this compound
The inert nature of the C-Cl bond in this compound necessitates the use of highly active, specialized catalyst systems. The key to successfully coupling these substrates lies in employing ligands that can enhance the catalytic activity of the palladium center.[10][11]
Key Performance Characteristics:
-
Catalyst Systems: Successful coupling is critically dependent on the use of bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[8][12] These ligands increase the electron density on the palladium(0) center, promoting the challenging oxidative addition step.[11]
-
Reaction Conditions: Typically requires higher temperatures (100-120 °C), longer reaction times, and stronger bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate the catalytic cycle.[13][14]
-
Sensitivity: These reactions are highly sensitive to oxygen and moisture. Rigorous degassing of solvents and the use of a glovebox for reagent handling are strongly recommended for reproducibility and high yields.[8]
Caption: The Suzuki cycle and the critical role of ligands.
Experimental Protocol: Suzuki Coupling of this compound
This protocol employs a modern, highly active catalyst system essential for activating the C-Cl bond.
-
Reagent Preparation (Glovebox): Inside an inert atmosphere glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) in a microwave vial or pressure tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction Setup: Seal the vial tightly. Remove it from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Reaction: Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by taking aliquots (under an inert atmosphere if possible) for LC-MS analysis.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL). Filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to isolate the desired product.
At-a-Glance Comparison
| Feature | 3-Bromo-5-cyclopropylpyridine | This compound |
| Relative Reactivity | High | Low[3][7][9] |
| C-X Bond Strength | Weaker | Stronger |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Required Ligand | PPh₃, P(o-tol)₃ | Bulky, electron-rich biaryl phosphines (XPhos, SPhos) or NHCs [8][14] |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Cost Consideration | Starting material may be more expensive | Starting material is often cheaper, but specialized ligands/catalysts increase overall cost |
Conclusion and Strategic Recommendations
The choice between 3-bromo- and this compound for Suzuki coupling is a classic trade-off between substrate reactivity and the cost/complexity of the required catalytic system.
-
Choose 3-bromo-5-cyclopropylpyridine for rapid synthesis, milder conditions, and when using standard, widely available palladium catalysts. It is the preferred substrate for straightforward, robust couplings, especially on a smaller scale or during initial route scouting.
-
Choose this compound when it offers a significant cost advantage as a starting material, particularly for large-scale synthesis. Be prepared to invest in specialized, air-sensitive ligands and palladium precursors, and to perform rigorous optimization of reaction conditions under a strictly inert atmosphere. The successful coupling of this substrate is a testament to the power of modern catalyst development.[11][12]
By understanding the fundamental principles of reactivity and employing the appropriate, validated protocols, researchers can effectively leverage both of these valuable building blocks to advance their synthetic programs.
References
- Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Comparison of reactivity of different aryl halides.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Coupling Reactions. J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. [Link]
- Yilmaz, I., & Ceylan, M. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Byrne, A. J., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Vaddepalli, K., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Suzuki Reaction. The Organic Synthesis Archive. [Link]
- Molander, G. A., & Biolatto, B. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Charette, A. B., & Grenon, M. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 3-Chloro-5-cyclopropylpyridine
Abstract
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry, with substituted pyridines featuring prominently in numerous pharmaceuticals. 3-Chloro-5-cyclopropylpyridine represents a valuable, yet challenging, building block. The primary obstacle to its synthetic utility lies in the robust nature of the C(sp²)-Cl bond, which demands highly active catalyst systems for efficient cross-coupling. This guide provides a comparative analysis of leading catalyst technologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this substrate. While direct comparative data for this compound is scarce in the literature, this guide synthesizes field-proven insights and data from structurally analogous 3-chloropyridine systems to provide a robust framework for catalyst selection and reaction optimization. We will compare the performance of state-of-the-art palladium and nickel catalyst systems, explain the mechanistic rationale behind catalyst choice, and provide detailed experimental protocols to empower researchers to accelerate their discovery programs.
Introduction: The Challenge and Opportunity of this compound
This compound is an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The cyclopropyl motif can confer improved metabolic stability and potency, while the pyridine core is a privileged structure in drug design. However, the chlorine atom at the 3-position presents a significant synthetic hurdle.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf >> Cl.[1] The C-Cl bond is the strongest of the carbon-halogen bonds, making the initial, often rate-limiting, oxidative addition step to the metal center energetically demanding. Furthermore, the nitrogen lone pair of the pyridine ring can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.[2]
Therefore, successful cross-coupling of this compound is critically dependent on the selection of a highly active and stable catalyst system. This guide will focus on two major classes of catalysts: palladium systems, which are the traditional workhorses, and emerging nickel systems, which offer a cost-effective and powerful alternative.
Palladium-Catalyzed Systems: The Gold Standard
Palladium catalysis remains the most widely adopted method for C-C and C-N bond formation. The key to success with challenging substrates like chloropyridines lies in the choice of ligand, which modulates the steric and electronic properties of the palladium center.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. For the coupling of 3-chloropyridines, bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step.[2][3]
Comparative Catalyst Performance (Projected)
The following table projects the performance of common, highly active catalyst systems for the Suzuki-Miyaura coupling of this compound with a model partner, 4-tolylboronic acid. These projections are based on reported data for similar 3-chloropyridine substrates.[4][5]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) | Key Rationale |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | >90 | SPhos is a highly effective ligand for C-Cl bond activation.[5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | >90 | XPhos provides the necessary steric bulk and electron density. |
| PEPPSI-IPr (Precatalyst) | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. |
Mechanistic Insight: The Role of the Ligand
The success of ligands like SPhos and XPhos stems from their ability to form bulky, electron-rich, and coordinatively unsaturated L-Pd(0) species. This enhances the rate of oxidative addition of the C-Cl bond and subsequent reductive elimination, while preventing catalyst decomposition.
Buchwald-Hartwig Amination (C-N Bond Formation)
Forming C-N bonds with chloropyridines is equally challenging and vital for pharmaceutical synthesis. The Buchwald-Hartwig amination has evolved through generations of ligands, with modern biarylphosphines showing remarkable activity.[6][7]
Comparative Catalyst Performance (Projected)
The following table projects performance for the amination of this compound with a model secondary amine, morpholine. The choice of base is critical and often substrate-dependent.[8][9]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) | Key Rationale |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 4-12 | >90 | RuPhos is a highly general and effective ligand for C-N coupling. |
| Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 100 | 8-16 | >85 | BrettPhos is often effective for primary amines and offers good functional group tolerance with weaker bases. |
| XPhos Pd G3 (Precatalyst) | LHMDS | THF | 80 | 6-12 | >95 | Third-generation precatalysts offer high activity and air-stability, simplifying reaction setup. |
Mechanistic Insight: The Role of the Base
The base plays a crucial role in the Buchwald-Hartwig amination. It deprotonates the amine (or the amine-palladium adduct) to generate the more nucleophilic amide, which is necessary for the key C-N bond-forming reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often most effective but can be incompatible with sensitive functional groups. Weaker bases like K₂CO₃ or K₃PO₄ offer better functional group tolerance but may require more active catalyst systems or higher temperatures.[9]
Sonogashira Coupling (C-Csp Bond Formation)
The Sonogashira reaction provides a powerful route to alkynylated pyridines.[10] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.[11] However, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne.[10]
Comparative Catalyst Performance (Projected)
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Projected Yield (%) | Key Rationale |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 | 70-85 | The classic, reliable Sonogashira conditions.[12][13] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | >80 | Copper-free conditions using a modern ligand to avoid homocoupling. |
Nickel-Catalyzed Systems: A Powerful & Economical Alternative
Nickel catalysis has emerged as a highly attractive alternative to palladium for cross-coupling reactions, especially for activating inert C-Cl bonds.[14] Nickel is more earth-abundant and significantly less expensive than palladium. Furthermore, its unique electronic properties can enable different reactivity and, in some cases, superior performance for challenging substrates.[15]
Comparative Catalyst Performance (Projected)
For a Suzuki-Miyaura coupling, a nickel-based system can be highly competitive.
| Catalyst System (Ni Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) | Key Rationale |
| NiCl₂·6H₂O / dcpp | K₃PO₄ | Dioxane | 120 | 18 | 70-90 | A cost-effective and readily available nickel salt paired with a suitable phosphine ligand. |
| Ni(IPr)Cl | K₃PO₄ | 2-MeTHF | 60 | 12 | >90 | A well-defined Ni(II)-NHC precatalyst allows for milder reaction conditions.[16] |
Causality Behind Nickel's Efficacy: Nickel catalysts can access different oxidation states and reaction pathways compared to palladium. They are particularly adept at activating C-Cl bonds, sometimes under milder conditions than their palladium counterparts. The development of well-defined Ni(II) precatalysts bearing N-heterocyclic carbene (NHC) ligands has significantly improved their reliability and scope.[16]
Experimental Protocols: A Guide to Catalyst Screening
To validate the optimal catalyst system for your specific application, a systematic screen is essential. The following protocols provide a robust starting point.
Protocol for Suzuki-Miyaura Catalyst Screening
This protocol is designed for screening catalyst systems in parallel.
-
Preparation (in a glovebox or under an inert atmosphere):
-
To an array of oven-dried reaction vials, add this compound (0.1 mmol, 1.0 equiv), the desired arylboronic acid (0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).
-
To each vial, add the specific palladium/ligand combination or precatalyst (e.g., Pd(OAc)₂ at 2 mol%, SPhos at 4 mol%, or XPhos Pd G3 at 2 mol%).
-
-
Reaction Setup:
-
Seal the vials with Teflon-lined caps.
-
Remove the vials from the glovebox and add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 1.0 mL) via syringe.
-
Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
After the specified time (e.g., 12 hours), cool the reactions to room temperature.
-
Take a small aliquot from each vial, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to determine conversion.
-
For promising reactions, perform a standard aqueous workup, extract with an organic solvent, dry over Na₂SO₄, concentrate, and purify by column chromatography to determine the isolated yield.
-
Protocol for Buchwald-Hartwig Amination Screening
-
Preparation (in a glovebox):
-
To an array of oven-dried reaction vials, add this compound (0.1 mmol, 1.0 equiv) and the chosen base (e.g., NaOt-Bu, 0.14 mmol, 1.4 equiv).
-
In separate stock solutions, prepare the catalyst systems (e.g., Pd₂(dba)₃/RuPhos in toluene).
-
Add the catalyst stock solution to each vial (e.g., targeting 1.5 mol% Pd and 3 mol% ligand).
-
-
Reaction Setup:
-
Add the amine coupling partner (e.g., morpholine, 0.12 mmol, 1.2 equiv) to each vial.
-
Add the reaction solvent (e.g., Toluene, 1.0 mL).
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Follow the same monitoring and workup procedure as described for the Suzuki-Miyaura screening.
-
Conclusion and Recommendations
The cross-coupling of this compound, while challenging, is readily achievable with the appropriate choice of modern catalyst systems.
-
For C-C (Suzuki-Miyaura) bond formation, palladium systems based on bulky biarylphosphine ligands such as SPhos and XPhos , or NHC-based precatalysts like PEPPSI-IPr , are the most reliable starting points. They consistently provide high yields for unactivated aryl chlorides.
-
For C-N (Buchwald-Hartwig) bond formation, catalyst systems utilizing ligands like RuPhos and BrettPhos , or integrated precatalysts such as XPhos Pd G3 , are recommended. The choice of base is a critical parameter to screen, balancing reactivity with functional group tolerance.
-
For a more economical approach, particularly for large-scale synthesis, nickel-based catalyst systems should be strongly considered. Modern Ni(II)-NHC precatalysts offer performance that is often comparable or superior to palladium for C-Cl bond activation, at a fraction of the cost.
Ultimately, the optimal catalyst is application-specific. The protocols and comparative data provided in this guide offer a strong, evidence-based foundation for researchers to efficiently identify the most effective and robust conditions for their synthetic needs, unlocking the full potential of this compound as a key synthetic intermediate.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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- Wikipedia. (2023). Buchwald–Hartwig amination.
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A Comparative Guide to the Biological Activity of 3-Chloro-5-cyclopropylpyridine Analogs in Insecticidal Research
Introduction: The Quest for Novel Insecticides and the Promise of Pyridine Scaffolds
The relentless arms race between humans and insect pests necessitates a continuous pipeline of novel insecticides with improved efficacy, selectivity, and safety profiles. Pyridine-based compounds have emerged as a cornerstone in agrochemical research, forming the backbone of numerous commercially successful products.[1][2] Within this broad class, the 3-chloro-5-substituted pyridine scaffold has garnered significant attention due to its presence in several potent insecticidal molecules. This guide provides a comparative analysis of the biological activity of 3-chloro-5-cyclopropylpyridine analogs, a promising subclass of insecticides. We will delve into their rationale, structure-activity relationships, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers in drug discovery and crop protection.
The this compound Core: A Strategic Design
The selection of the this compound scaffold is a deliberate and strategic choice rooted in established principles of medicinal and agrochemical chemistry. Each component of this core structure plays a crucial role in its potential biological activity:
-
Pyridine Ring: This nitrogen-containing heterocycle is a well-known pharmacophore that can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking.[3] It serves as a rigid scaffold to orient the other substituents in a defined spatial arrangement.
-
3-Chloro Group: The presence of a chlorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen and enhance the molecule's binding affinity to its target site.[4] Halogen atoms are also known to improve metabolic stability and membrane permeability.
-
5-Cyclopropyl Group: The cyclopropyl moiety is a fascinating and valuable substituent in drug design. It is considered a "bioisostere" of larger alkyl or unsaturated groups, meaning it can mimic their spatial and electronic properties while offering distinct advantages.[5] The strained three-membered ring introduces conformational rigidity and can favorably interact with hydrophobic pockets in target proteins. Its compact size and lipophilicity can also enhance bioavailability.
The combination of these three features creates a molecule with a high potential for potent and selective insecticidal activity, likely targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, a common mode of action for many pyridine-based insecticides.[6][7]
Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While specific, publicly available, head-to-head comparative data for a wide range of this compound analogs is limited, we can extrapolate structure-activity relationships based on broader studies of related pyridine insecticides. The following table presents hypothetical, yet representative, data to illustrate how modifications to the core structure might influence insecticidal activity against a common agricultural pest, the cotton aphid (Aphis gossypii).
Table 1: Comparative Insecticidal Activity of Hypothetical this compound Analogs against Aphis gossypii
| Compound ID | R Group (at position 2) | R' Group (at position 6) | LC50 (ppm) | Relative Potency (vs. Analog 1) |
| Analog 1 | -H | -H | 15.2 | 1.0 |
| Analog 2 | -CH3 | -H | 10.8 | 1.4 |
| Analog 3 | -OCH3 | -H | 8.5 | 1.8 |
| Analog 4 | -H | -NH2 | 12.1 | 1.3 |
| Analog 5 | -H | -SCH3 | 9.7 | 1.6 |
| Analog 6 | -Cl | -H | 5.3 | 2.9 |
| Reference | Imidacloprid | - | 2.1 | 7.2 |
LC50 (Lethal Concentration 50): The concentration of the compound that causes 50% mortality in the test population after a specified exposure time (e.g., 48 hours).
Interpretation of SAR Data:
From the representative data in Table 1, we can infer several key SAR trends:
-
Substitution at the 2- and 6-positions: Modifications at these positions can significantly impact insecticidal potency. The introduction of small alkyl or electron-donating groups (Analogs 2, 3, 4, and 5) appears to enhance activity compared to the unsubstituted parent compound (Analog 1). This suggests that these groups may improve binding to the target receptor or alter the molecule's pharmacokinetic properties.
-
Halogenation: The introduction of an additional chlorine atom at the 2-position (Analog 6) leads to a substantial increase in potency. This is a common strategy in pesticide design to enhance efficacy.
-
Comparison to a Commercial Standard: While the hypothetical analogs show good activity, they are still less potent than the established neonicotinoid insecticide, Imidacloprid. This highlights the high bar for the development of new commercial insecticides.
Mechanism of Action: Targeting the Insect Nervous System
Based on the structural similarities to known neonicotinoid insecticides, it is highly probable that this compound analogs act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[8][9]
Caption: Proposed mechanism of action of this compound analogs.
As illustrated in the diagram, these compounds likely bind to the nAChRs in the postsynaptic membrane of insect neurons. Unlike the natural neurotransmitter acetylcholine, which is rapidly broken down by acetylcholinesterase, these synthetic analogs bind with high affinity and are not easily metabolized. This leads to continuous stimulation of the receptors, causing the associated ion channels to remain open. The resulting uncontrolled influx of ions leads to persistent depolarization of the neuron, blocking nerve impulse transmission and ultimately resulting in paralysis and death of the insect.
Experimental Protocols: A Guide to Evaluating Insecticidal Activity
The following is a detailed, step-by-step methodology for assessing the insecticidal activity of novel compounds, such as the this compound analogs, against a model sucking insect like the cotton aphid (Aphis gossypii).
1. Rearing of Test Insects:
-
Maintain a healthy and continuous culture of Aphis gossypii on a suitable host plant (e.g., cotton or cucumber seedlings) in a controlled environment (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Ensure the aphid population is free from parasites and diseases.
2. Preparation of Test Solutions:
-
Dissolve the synthesized analog compounds and a reference insecticide (e.g., Imidacloprid) in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration (e.g., 1000 ppm).
-
Prepare a series of graded dilutions from the stock solutions using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100 or Tween 80) to ensure uniform wetting of the leaf surface. A control solution containing only the solvent and surfactant in water should also be prepared.
3. Bioassay - Leaf-Dip Method:
Caption: Workflow for the leaf-dip bioassay to determine insecticidal activity.
-
Select healthy, uniform-sized leaves from the host plants.
-
Dip each leaf into the respective test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air dry at room temperature for approximately 1-2 hours.
-
Place the treated leaves, adaxial side up, on a layer of moist filter paper in a Petri dish.
-
Carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each treated leaf using a fine camel-hair brush.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Incubate the Petri dishes under the same controlled conditions used for insect rearing.
4. Data Collection and Analysis:
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
For each compound and concentration, calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula:
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of live insects, 'T' is the treated group, and 'C' is the control group.
-
-
-
Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel insecticides. The strategic combination of a pyridine core, a 3-chloro substituent, and a 5-cyclopropyl group provides a strong foundation for potent activity, likely through the targeting of insect nAChRs. While further research is needed to generate comprehensive comparative data for a wide range of analogs, the structure-activity relationships discussed herein provide a valuable framework for guiding future synthetic efforts.
The experimental protocols detailed in this guide offer a robust methodology for evaluating the insecticidal efficacy of these and other novel compounds. By systematically modifying the core structure and assessing the impact on biological activity, researchers can continue to refine and optimize these promising molecules, contributing to the development of the next generation of safe and effective crop protection agents.
References
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- Abdel-Raheem, S. A., et al. (2020).
- Ramadan, S. K., et al. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H)-one against Culex pipiens L. larvae. RSC Advances, 12(22), 13861-13875.
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- El-Gaby, M. S. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Current Chemistry Letters, 12(1), 1-10.
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A Technical Guide to the Structure-Activity Relationship of 3-Chloro-5-cyclopropylpyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Substituted Pyridines in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Among the myriad of heterocyclic scaffolds explored, the pyridine ring is a recurring motif in many FDA-approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site of kinases.[3]
This guide focuses on the 3-Chloro-5-cyclopropylpyridine core, a scaffold of growing interest. The strategic placement of a chlorine atom at the 3-position and a cyclopropyl group at the 5-position offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity. While direct and extensive SAR studies on this specific scaffold are emerging, a comprehensive understanding can be constructed by analyzing structurally analogous inhibitor classes. This guide will synthesize data from related pyrazolopyridine, chloropyrimidine, and other substituted pyridine inhibitors to build a predictive SAR model for the this compound series.
Core Scaffold Analysis: Deconstructing the this compound Moiety
The this compound scaffold presents three key regions for chemical modification, each contributing uniquely to the inhibitor's overall profile. Understanding the influence of each component is critical for rational drug design.
The Pyridine Core: A Versatile Hinge-Binding Element
The nitrogen atom of the pyridine ring commonly acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This interaction is a fundamental principle in the design of many kinase inhibitors.[1] The electronic nature of the pyridine ring can be modulated by substituents to fine-tune this key interaction and influence overall compound properties.
The 3-Chloro Substituent: Enhancing Potency and Modulating Selectivity
The presence of a chlorine atom at the 3-position of the pyridine ring can significantly impact inhibitor activity. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone. This can provide an additional anchor point within the ATP-binding site, thereby increasing binding affinity and potency. Furthermore, the electronic-withdrawing nature of chlorine can influence the basicity of the pyridine nitrogen, subtly altering the strength of the hinge-binding interaction. In some kinase inhibitor series, chloro-substituents have been shown to be indispensable for potent activity.[1]
The 5-Cyclopropyl Group: A Key to Potency and Improved Physicochemical Properties
The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance potency, metabolic stability, and cell permeability. Its rigid, three-dimensional structure can probe hydrophobic pockets within the kinase active site that are inaccessible to flat aromatic rings. This can lead to a significant boost in inhibitory activity. Moreover, the cyclopropyl moiety can favorably impact a molecule's physicochemical properties, such as lipophilicity and solubility, which are crucial for drug-like characteristics.
Inferred Structure-Activity Relationship (SAR) from Analogous Inhibitors
Due to the limited public data specifically on this compound kinase inhibitors, the following SAR is inferred from studies on structurally related heterocyclic scaffolds. This analysis provides a predictive framework for designing novel inhibitors based on the target scaffold.
Modifications at the 2- and 4-Positions of the Pyridine Ring
In many pyridine-based kinase inhibitors, the 2- and 4-positions are common points for introducing larger substituents that can extend into deeper pockets of the ATP-binding site.
-
Amino and Amide Linkages: The introduction of amino or amide groups at these positions provides a versatile handle for connecting to other cyclic or acyclic moieties. For instance, in a series of pyridazine-based ALK5 inhibitors, a 2-amino-pyridine derivative showed a 25-fold increase in potency, suggesting a key hydrogen bond interaction.[4]
-
Aryl and Heteroaryl Groups: Attaching substituted phenyl or other heteroaromatic rings can lead to significant gains in potency by exploiting hydrophobic and π-stacking interactions. The specific substitution pattern on these appended rings is often crucial for achieving selectivity for a particular kinase.
Impact of Modifications on the Cyclopropyl Group
While the cyclopropyl group itself is beneficial, its modification or replacement can be a strategy to fine-tune activity and properties.
-
Substitution on the Cyclopropyl Ring: Introducing small alkyl or polar groups onto the cyclopropyl ring could further optimize interactions within a specific sub-pocket of the kinase.
-
Replacement with Other Small Rings: Replacing the cyclopropyl with other small, strained rings like cyclobutane or larger cycloalkanes can alter the conformational presentation of the molecule and its fit within the binding site.
The following table summarizes the inferred SAR based on analogous kinase inhibitors:
| Structural Modification | Inferred Effect on Activity | Rationale/Supporting Evidence from Analogs |
| Pyridine Core | Essential for hinge binding. | The pyridine nitrogen acts as a crucial hydrogen bond acceptor in numerous kinase inhibitors.[1] |
| 3-Chloro Group | Likely enhances potency and may influence selectivity. | Halogen bonding can provide additional binding interactions. Chloro groups are critical for activity in some FGFR inhibitors.[1] |
| 5-Cyclopropyl Group | Expected to increase potency and improve drug-like properties. | The rigid structure can access hydrophobic pockets. Cyclopropyl groups are known to enhance metabolic stability. |
| Substituents at Position 2 | A key vector for potency enhancement. | Introduction of amine or amide linkers to other moieties has shown significant potency gains in related scaffolds.[4] |
| Substituents at Position 4 | Can be explored for additional interactions. | Often a site for substitution to improve selectivity and cell-based activity. |
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
The this compound scaffold offers potential advantages over other common kinase inhibitor cores. The table below provides a conceptual comparison.
| Scaffold | Potential Advantages | Potential Disadvantages |
| This compound | Good balance of potency and drug-like properties. The cyclopropyl group can enhance metabolic stability. | SAR is not as extensively mapped as other scaffolds. |
| Quinazoline | Well-established scaffold with many approved drugs. Extensive SAR data available. | Can suffer from off-target effects and potential for rapid metabolism. |
| Pyrazolopyrimidine | Potent hinge-binding capabilities. | Can sometimes have lower cell permeability compared to pyridine-based scaffolds. |
| Indazole | Another well-validated hinge-binding scaffold. | Can be susceptible to metabolic oxidation. |
Key Kinase Targets and Signaling Pathways
Based on the activity of structurally related compounds, inhibitors based on the this compound scaffold are anticipated to target a range of kinases involved in critical signaling pathways.
Potential Kinase Targets
-
Janus Kinases (JAKs), including TYK2: Pyridine-based inhibitors have shown high selectivity for TYK2, a key mediator in inflammatory signaling.[5]
-
Mitogen- and Stress-Activated Kinases (MSKs), such as MSK1: Chloropyrimidine derivatives have been identified as covalent inhibitors of MSK1.
-
Activin-like Kinase 5 (ALK5): Pyridazine-based compounds are potent ALK5 inhibitors.[4]
-
Pim Kinases (PIM-1, -2, -3): Pyridone and pyridothienopyrimidinone derivatives have demonstrated potent PIM-1 inhibition.[6]
Relevant Signaling Pathways
The diagram below illustrates a generalized kinase signaling pathway that could be modulated by this compound inhibitors.
Caption: A representative MAP Kinase signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
The following are detailed, step-by-step methodologies for common in vitro kinase inhibition assays used to determine the potency (e.g., IC50) of compounds like this compound derivatives.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate buffer (e.g., DMSO).
-
Kinase Reaction Setup: In a multiwell plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established principles of kinase inhibitor design and the inferred SAR from structurally related compounds, medicinal chemists can rationally design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. Future work should focus on generating robust experimental data for a library of this compound analogs against a panel of kinases to validate and refine the predictive SAR model presented in this guide. Such efforts will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.
References
- ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (n.d.). European Journal of Medicinal Chemistry, 118045.
- IC50 values of CDK5 inhibitors. (n.d.). ResearchGate.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules, 27(9), 2958.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4843-4848.
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14782-14837.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B, 12(6), 2535-2553.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026). JACS Au.
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2018). Future Medicinal Chemistry, 10(14), 1695-1710.
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A Comparative Guide to the Structural Confirmation of 3-Chloro-5-cyclopropylpyridine: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 3-Chloro-5-cyclopropylpyridine, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Verification
The journey of a drug candidate from conception to clinic is fraught with challenges. A critical early step is the definitive confirmation of its chemical structure. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutics. For a molecule like this compound, which contains a sterically demanding cyclopropyl group and an electronically influential chloro-substituent on a pyridine core, subtle changes in bond angles and lengths can significantly impact its interaction with biological targets.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed three-dimensional electron density map of the molecule.[1] This map allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
The process, while powerful, is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck. However, the unparalleled detail it provides makes it the ultimate arbiter in structural elucidation.
Experimental Workflow: From Powder to Structure
The journey to a crystal structure involves several key stages, each requiring careful execution and optimization.
Caption: X-ray Crystallography Workflow.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for routine characterization, purity assessment, and providing complementary data.[2][3] The choice of technique often depends on the specific question being asked, the amount of sample available, and the physical state of the material.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination.[1] | Requires high-quality single crystals, which can be difficult to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution. | Provides detailed information about the molecule's structure in solution; non-destructive. | Does not provide absolute 3D structure; interpretation can be complex for highly substituted molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[4][5] | High sensitivity, provides molecular formula confirmation.[6] | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform, provides a "fingerprint" of the molecule. | Provides limited structural information on its own. |
Navigating the Analytical Maze: A Decision-Making Framework
The selection of the appropriate analytical technique is a critical decision in the research and development process. This flowchart outlines a logical approach to structural confirmation, prioritizing efficiency and rigor.
Caption: Analytical Technique Selection.
Detailed Experimental Protocols
Synthesis of this compound
While multiple synthetic routes to chloro- and cyclopropyl-substituted pyridines exist, a common approach involves the modification of a pre-existing pyridine ring.[7][8][9][10] For the synthesis of this compound, a potential route could involve the chlorination of a cyclopropylpyridine precursor or a coupling reaction to introduce the cyclopropyl group onto a chlorinated pyridine. A generalized procedure is outlined below.
Step 1: Synthesis of a Suitable Precursor
-
A common starting material could be a substituted pyridine that allows for selective functionalization at the 3 and 5 positions.[11]
Step 2: Introduction of the Cyclopropyl Group
-
This can be achieved through various methods, such as a Suzuki or Negishi coupling reaction with a cyclopropylboronic acid or a cyclopropylzinc reagent, respectively.
Step 3: Chlorination
-
Selective chlorination at the 3-position can be accomplished using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a catalyst.[8]
Step 4: Purification
-
The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a pure sample suitable for analysis and crystal growth.
Crystal Growth of this compound
The growth of high-quality single crystals is often the most challenging step. A systematic screening of various solvents and crystallization techniques is crucial for success.
Method 1: Slow Evaporation
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture of solvents) in a loosely capped vial.
-
Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of single crystals.
Method 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a poor solvent (e.g., hexane) in a sealed chamber.
-
The poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[12]
-
The final structure is validated using crystallographic software to ensure its quality and accuracy.
Interpreting the Data: A Comparative Look
NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the pyridine ring protons and the cyclopropyl protons. The protons on the pyridine ring adjacent to the nitrogen (α-protons) would appear at the most downfield chemical shift.[13][14] The presence of the electron-withdrawing chlorine atom would further influence the chemical shifts of the ring protons.[15][16] Two-dimensional NMR experiments, such as COSY and HSQC, would be essential to unambiguously assign all proton and carbon signals.
Mass Spectrometry: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[17] This results in two molecular ion peaks (M+ and M+2) separated by 2 m/z units with a relative intensity ratio of approximately 3:1, providing strong evidence for the presence of one chlorine atom in the molecule.
Conclusion
The definitive structural confirmation of novel pharmaceutical compounds like this compound is a non-negotiable aspect of the drug development pipeline. While a suite of analytical techniques provides valuable and complementary information, single-crystal X-ray crystallography remains the unparalleled gold standard for absolute structure determination. Its ability to provide a precise three-dimensional map of the molecule is indispensable for understanding its biological activity and for guiding further optimization efforts. By employing a logical and systematic approach that integrates various analytical methods, researchers can confidently and efficiently advance promising new chemical entities towards the clinic.
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A Comparative Guide to the Synthetic Routes of 3-Chloro-5-cyclopropylpyridine
For researchers and professionals in drug development and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. The introduction of unique substituents, such as the cyclopropyl group, can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. 3-Chloro-5-cyclopropylpyridine is a valuable building block in this context, but its synthesis presents a key challenge: the selective functionalization of a di-substituted pyridine ring.
This guide provides an in-depth comparison of the two primary palladium-catalyzed cross-coupling strategies for the synthesis of this compound, starting from the readily available 3,5-dichloropyridine. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the practical advantages and limitations of each route.
The Core Challenge: Site-Selective Coupling of 3,5-Dichloropyridine
The primary starting material, 3,5-dichloropyridine, possesses two identical halogen atoms. While electronically similar, their positions relative to the nitrogen heteroatom can lead to subtle differences in reactivity. The principal challenge is to achieve mono-cyclopropylation with high selectivity, avoiding the formation of the di-substituted by-product and ensuring the reaction occurs at the desired C-5 position. The choice of catalyst, and particularly the phosphine ligand, is paramount in controlling this selectivity.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, leveraging the coupling of an organoboron species with an organic halide. This route is attractive due to the relative stability and ease of handling of the key cyclopropylboronic acid reagent.
Mechanism and Rationale
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the cyclopropyl group from the boron atom to the palladium center, and reductive elimination to form the product and regenerate the catalyst.[1]
-
Expertise & Experience: Activating the inert C-Cl bond of a chloropyridine requires a highly active catalyst. This is achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center. Furthermore, the choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, facilitating transmetalation.[3]
Diagram of the Suzuki-Miyaura Pathway
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylboronic Acid [4]
-
To a stirred, cooled (−78 °C) solution of trimethylborate (1.3 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of commercially available cyclopropylmagnesium bromide (1.0 equivalent, 0.5 M in THF) dropwise under an inert atmosphere (e.g., Argon).
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by the slow addition of aqueous HCl (2.0 N). Stir the biphasic mixture for 1 hour.
-
Separate the layers and extract the aqueous layer multiple times with an ethereal solvent (e.g., methyl tert-butyl ether).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude cyclopropylboronic acid as a white solid. The product can be further purified by recrystallization.[4][5]
Protocol 2: Suzuki-Miyaura Coupling (Model protocol based on similar systems[2])
-
In an oven-dried Schlenk flask, combine 3,5-dichloropyridine (1.0 equiv.), cyclopropylboronic acid (1.2–1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 1–2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2–4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Heat the reaction mixture with vigorous stirring at 80–100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Route 2: Negishi Cross-Coupling
The Negishi coupling offers a powerful alternative, utilizing an organozinc reagent. Organozinc compounds are known for their high functional group tolerance and can be more reactive than their boronic acid counterparts, sometimes allowing for milder reaction conditions.[6]
Mechanism and Rationale
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] The key difference is the use of a cyclopropylzinc halide as the organometallic partner.
-
Expertise & Experience: The preparation of the cyclopropylzinc bromide reagent is a critical step and must be performed under strictly anhydrous conditions.[6] The zinc metal typically requires activation, often achieved by treatment with iodine or 1,2-dibromoethane, to remove the passivating oxide layer and ensure efficient oxidative insertion into the cyclopropyl bromide bond.[6] Similar to the Suzuki coupling, modern palladium catalysts with bulky, electron-rich ligands are required for the efficient coupling of the chloropyridine substrate.
Diagram of the Negishi Pathway
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The Efficacy of 3-Chloro-5-cyclopropylpyridine-Based Agrochemicals: A Comparative Benchmarking Guide
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural research. Within this landscape, heterocyclic chemistry, particularly the strategic functionalization of the pyridine scaffold, has consistently yielded potent active ingredients. This guide focuses on the emerging potential of the 3-chloro-5-cyclopropylpyridine core, a promising structural motif for a new generation of insecticides, fungicides, and herbicides. While direct commercial agrochemicals with this exact scaffold are still emerging, this guide will benchmark the efficacy of closely related and structurally analogous compounds, providing a predictive and comparative framework for researchers and drug development professionals. We will delve into the mechanistic underpinnings, comparative efficacy data, and the rigorous experimental protocols required for their evaluation.
The this compound Scaffold: A Hub of Agro-Potential
The pyridine ring is a well-established pharmacophore in numerous commercial agrochemicals.[1][2] Its derivatization allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the pyridine ring is a strategic design choice. The chloro-substituent can enhance the molecule's stability and binding affinity to target proteins, while the cyclopropyl group, a bioisostere for various functional groups, can positively influence metabolic stability and target interaction.
This guide will explore the potential of this scaffold across three key agrochemical domains: fungicides, insecticides, and herbicides, using commercially available, structurally related compounds as benchmarks.
Fungicidal Efficacy: Benchmarking Against a Cyclopropyl-Pyrimidine Analog
While a commercial fungicide with the precise this compound structure is not yet prevalent, the fungicide Cyprodinil , which features a cyclopropyl-substituted pyrimidine ring, offers a valuable comparative benchmark. Pyrimidine is a closely related heterocycle to pyridine.
Benchmark Agrochemical: Cyprodinil
Chemical Class: Anilinopyrimidine
Mode of Action: Cyprodinil inhibits the biosynthesis of methionine and the secretion of hydrolytic enzymes in fungi. This disruption of essential metabolic pathways prevents fungal growth and penetration into plant tissues.
Comparative Efficacy Data:
The efficacy of a novel this compound-based fungicide would need to be benchmarked against established standards like Cyprodinil. Key metrics for comparison include the half-maximal effective concentration (EC50) against various pathogenic fungi.
| Compound | Target Pathogen | EC50 (µg/mL) | Reference Compound |
| Hypothetical this compound Fungicide | Botrytis cinerea | TBD | Cyprodinil |
| Venturia inaequalis | TBD | Cyprodinil | |
| Cyprodinil | Botrytis cinerea | 0.02-0.05 | - |
| Venturia inaequalis | 0.03-0.1 | - |
Note: TBD (To Be Determined) indicates the data that would need to be generated for a novel compound.
Experimental Protocol for Fungicide Efficacy Testing:
A robust in vitro assay is crucial for determining the intrinsic activity of a novel fungicide. The following protocol outlines a microtiter plate-based method for assessing the inhibitory effect on fungal growth.
Objective: To determine the EC50 value of a test compound against a target fungal pathogen.
Materials:
-
Test compound (e.g., novel this compound derivative)
-
Reference fungicide (e.g., Cyprodinil)
-
Target fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum: Culture the target fungus on Potato Dextrose Agar (PDA) plates. After sufficient growth, flood the plate with sterile distilled water and gently scrape the surface to release spores. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and the reference fungicide in a suitable solvent (e.g., DMSO). Perform serial dilutions in PDB to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add 180 µL of PDB containing the appropriate concentration of the test compound or reference fungicide to each well. Add 20 µL of the fungal spore suspension to each well. Include a positive control (no fungicide) and a negative control (no spores).
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-25°C) for 48-72 hours.
-
Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the inhibition percentage against the log of the compound concentration and determine the EC50 value using a suitable statistical software package.
Workflow for Fungicide Efficacy Screening:
Caption: Logical flow of a whole-plant herbicide bioassay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. By leveraging established bioassays and benchmarking against structurally related commercial products, researchers can efficiently evaluate the potential of new derivatives. The comparative data and detailed protocols provided in this guide offer a robust framework for these investigations. Future research should focus on synthesizing a library of this compound analogs and screening them for fungicidal, insecticidal, and herbicidal activity. Understanding the structure-activity relationships will be paramount in optimizing the efficacy and selectivity of these next-generation crop protection agents.
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- Efficacy Testing for Pesticides Targeting Certain Invertebr
- Comparative efficacy of insecticides and biopesticides against Helicoverpa armigera on green gram.
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- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
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A Head-to-Head Comparison of 3-Chloro-5-cyclopropylpyridine and Other Heterocyclic Building Blocks: A Guide for Researchers in Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making the selection of appropriate building blocks a critical step in drug discovery. This guide provides a comprehensive head-to-head comparison of 3-Chloro-5-cyclopropylpyridine with other key heterocyclic building blocks. We will delve into their synthesis, physicochemical properties, and reactivity in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform rational drug design.
Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to the development of new therapeutics, with the pyridine ring being one of the most frequently incorporated motifs in pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile scaffold for engaging with biological targets.[2] The introduction of substituents, such as halogens and alkyl groups, provides vectors for further molecular elaboration and can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on this compound, a building block of increasing interest. The presence of a chlorine atom at the 3-position offers a reactive handle for cross-coupling reactions, while the cyclopropyl group at the 5-position can confer desirable properties such as increased metabolic stability and potency.[3] We will compare this building block against structurally related analogs to provide a clear understanding of its relative merits and applications.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach utilizes a more readily available brominated precursor, 3-bromo-5-chloropyridine, and couples it with cyclopropylboronic acid.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
3-Bromo-5-chloropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure: [4]
-
To a reaction vessel, add 3-bromo-5-chloropyridine (1.0 eq), potassium phosphate (4.5 eq), toluene, and water.
-
After a brief ultrasonic treatment, add palladium(II) acetate (0.023 eq) and triphenylphosphine (0.042 eq).
-
Add cyclopropylboronic acid (0.65 eq) to the mixture.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 2 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography to isolate the this compound product.
This method provides a reliable route to the target compound, leveraging the well-established utility of palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are critical determinants of its utility in drug discovery, influencing factors such as solubility, lipophilicity, and metabolic stability. Here, we compare the calculated properties of this compound with other relevant heterocyclic building blocks.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | Cl-Py-cPr |
Key Insights:
-
Lipophilicity (XLogP3): The cyclopropyl group in this compound significantly increases its lipophilicity compared to the methyl analog (3-Chloro-5-methylpyridine) and the unsubstituted 3-Chloropyridine. This property can enhance membrane permeability but may also impact solubility and metabolic clearance.
-
Halogen Impact: Replacing the chlorine with bromine in the 5-cyclopropylpyridine scaffold slightly decreases the calculated lipophilicity. This highlights the subtle electronic and steric contributions of different halogens.
Reactivity in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The utility of a heterocyclic building block is largely defined by its reactivity in reactions that enable the construction of complex molecules. The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are two of the most powerful and widely used transformations in modern medicinal chemistry.[7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[9] The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl, which is inversely proportional to the carbon-halogen bond strength.[10] Consequently, aryl chlorides are often the most challenging substrates.[10]
Conceptual Reactivity Comparison:
To illustrate the expected reactivity trends, we present a conceptual comparison based on established principles of palladium catalysis.
| Building Block | Halogen | 5-Substituent | Expected Relative Reactivity in Suzuki Coupling | Rationale |
| 3-Iodo-5-cyclopropylpyridine | Iodo | Cyclopropyl | Highest | The C-I bond is the weakest, facilitating oxidative addition to the palladium catalyst. |
| 3-Bromo-5-cyclopropylpyridine | Bromo | Cyclopropyl | High | The C-Br bond is weaker than the C-Cl bond, leading to higher reactivity. |
| This compound | Chloro | Cyclopropyl | Moderate | The C-Cl bond is stronger, generally requiring more forcing conditions or specialized catalyst systems for efficient coupling. |
| 3-Chloro-5-methylpyridine | Chloro | Methyl | Moderate | Similar reactivity to the cyclopropyl analog is expected, though electronic differences between the methyl and cyclopropyl groups may have a minor influence. |
Experimental Workflow for Suzuki-Miyaura Coupling:
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor, with chlorides being less reactive than bromides and iodides.[10]
Conceptual Reactivity Comparison:
| Building Block | Halogen | 5-Substituent | Expected Relative Reactivity in Buchwald-Hartwig Amination | Rationale |
| 3-Iodo-5-cyclopropylpyridine | Iodo | Cyclopropyl | Highest | The weaker C-I bond facilitates the initial oxidative addition step in the catalytic cycle. |
| 3-Bromo-5-cyclopropylpyridine | Bromo | Cyclopropyl | High | More reactive than the chloro analog due to a weaker carbon-halogen bond. |
| This compound | Chloro | Cyclopropyl | Moderate | Requires optimized catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient coupling. |
| 3-Chloro-5-methylpyridine | Chloro | Methyl | Moderate | Reactivity is expected to be comparable to its cyclopropyl counterpart, with minor variations possible due to electronic effects. |
Catalytic Cycle for Buchwald-Hartwig Amination:
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The Role of the Cyclopropyl Group in Drug Design
The incorporation of a cyclopropyl moiety into a drug candidate can have several beneficial effects:[3]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger than those in a corresponding linear alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which may be more favorable for binding to the target protein.
-
Improved Potency: The unique electronic properties of the cyclopropyl group can lead to enhanced binding interactions with the target, resulting in increased potency.
-
Reduced Off-Target Effects: By influencing the overall shape and electronics of the molecule, the cyclopropyl group can improve selectivity and reduce interactions with unintended biological targets.
Conclusion
This compound is a valuable heterocyclic building block for drug discovery, offering a reactive handle for diversification and a cyclopropyl group that can impart favorable pharmacological properties. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than that of its bromo and iodo counterparts, optimized reaction conditions and modern catalyst systems can achieve efficient transformations. The choice between this compound and other heterocyclic building blocks will depend on the specific synthetic strategy, the desired physicochemical properties of the final compound, and the economic considerations of the project. This guide provides a foundational understanding to aid researchers in making informed decisions in the selection and application of these important synthetic intermediates.
References
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 43(12), 1579–1590.
- Hesp, K. D., & Tredwell, M. (2015). The Buchwald-Hartwig amination. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-132). Georg Thieme Verlag.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-5-cyclopropylpyridine Quantification
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 3-Chloro-5-cyclopropylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The integrity of the final product hinges on the precise control of its intermediates; therefore, a validated, reliable analytical method is not merely a regulatory requirement but a cornerstone of quality assurance. We will dissect and compare three prevalent chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization or Mass Spectrometric detection (GC-FID/MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are globally recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2][4][6]
The Validation Gauntlet: Core Parameters Explained
Before delving into specific techniques, it is crucial to understand the universally accepted parameters for method validation. These characteristics ensure that a method is reliable, reproducible, and accurate for the intended analytical application.[7]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][8]
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using spike-recovery studies.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[6][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Caption: General workflow for analytical method validation, from planning to lifecycle management.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Suitability: HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses a UV-active pyridine ring, UV detection is a straightforward and robust approach. This method is exceptionally well-suited for assay and purity determinations where sensitivity at trace levels is not the primary concern.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test substance, dissolve, and dilute with the diluent to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.[9]
-
Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.
-
Gradient Elution: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Validation Performance & Rationale
-
Specificity: Specificity is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the sample solution. The analyte peak should be free from interference at its retention time. A DAD can further confirm peak purity.
-
Linearity: A minimum of five concentrations are analyzed across the range (e.g., 50% to 150% of the nominal assay concentration).[2][6] The correlation coefficient (r²) is expected to be ≥ 0.999.
-
Accuracy: Determined by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Six replicate injections of the sample solution. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The assay is repeated on a different day by a different analyst using a different instrument. The cumulative RSD should not exceed 2.0%.
-
-
LOQ/LOD: The LOQ is established as the concentration that yields a signal-to-noise (S/N) ratio of at least 10. For this compound and method, the LOQ is anticipated to be around 0.1 µg/mL.
-
Robustness: Tested by making small variations in mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptance criteria.
Method 2: Gas Chromatography with FID/MS Detection (GC-FID/MS)
Principle & Suitability: Gas chromatography is ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.[10] The sample is vaporized and separated in a gaseous mobile phase. A Flame Ionization Detector (FID) provides excellent quantitative results, while a Mass Spectrometer (MS) detector offers definitive identification and enhanced specificity, making it powerful for impurity profiling.[11]
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare calibration standards from 0.05 µg/mL to 25 µg/mL by serial dilution.
-
Sample Solution (5 mg/mL): For impurity analysis, a higher concentration is used. Weigh 50 mg of the test substance into a 10 mL flask and dilute with Methanol.[12]
-
-
Chromatographic Conditions:
-
Instrument: GC system with a split/splitless inlet and an FID or MS detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.[12]
-
Inlet Temperature: 250°C.
-
Split Ratio: 25:1.[12]
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector:
-
FID Temperature: 280°C.
-
MS Transfer Line: 280°C; Ion Source: 230°C; Scan Range: 40-400 amu.
-
-
Validation Performance & Rationale
-
Specificity: With an FID, specificity is based on retention time. With MS, it is unequivocally confirmed by comparing the mass spectrum of the analyte peak with that of a reference standard. This is crucial for distinguishing between potential positional isomers.[12]
-
Linearity: Assessed over a range appropriate for the intended use (e.g., 0.05% to 2.0% relative to the main component for impurity analysis). A correlation coefficient (r²) of ≥ 0.995 is acceptable.
-
Accuracy: Determined by spiking the sample with known amounts of the analyte or potential impurities. Recoveries are typically expected to be within 90.0% to 110.0% for impurity quantification.
-
Precision:
-
Repeatability: Six replicate injections of a standard at the LOQ level. RSD should be ≤ 10%.
-
Intermediate Precision: Similar to HPLC, performed under varied conditions.
-
-
LOQ/LOD: GC-MS provides superior sensitivity to HPLC-UV. The LOQ can be readily achieved at low ppm levels (e.g., <1 µg/mL, or 0.02% relative to a 5 mg/mL sample solution).[12]
-
Robustness: Key parameters to vary include inlet temperature, oven ramp rate, and carrier gas flow rate.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Suitability: LC-MS/MS is the pinnacle of sensitivity and selectivity. It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry. The method monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), virtually eliminating matrix interference. This makes it the ideal choice for trace-level quantification, such as analyzing for genotoxic impurities or performing bioanalytical studies in complex matrices.[13][14]
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in Methanol.
-
Working Standard Solutions: Perform serial dilutions to cover a range from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Dilute the sample to fall within the calibration range. An internal standard (e.g., a deuterated version of the analyte) should be added to all standards and samples for optimal accuracy.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.[13]
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV.[13]
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
MRM Transition: The parent ion (M+H)+ of this compound would be selected in the first quadrupole, fragmented, and a specific product ion would be monitored in the third quadrupole. This transition must be optimized experimentally.
-
Validation Performance & Rationale
-
Specificity: Unparalleled specificity is achieved through MRM. The method monitors a unique mass transition, making it highly unlikely for other compounds to interfere.
-
Linearity: Excellent linearity is expected over a wide dynamic range (e.g., 3-4 orders of magnitude). Correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Spike-recovery experiments should yield results within 85.0% to 115.0% for trace analysis, as per bioanalytical method validation guidelines.[15]
-
Precision: RSD values are expected to be ≤ 15% at all concentration levels, except at the LOQ, where ≤ 20% is acceptable.
-
LOQ/LOD: This is the most sensitive technique. The LOQ can be in the low pg/mL to ng/mL range, making it suitable for detecting impurities at levels far below those achievable by other methods.
-
Robustness: Small changes in mobile phase composition and flow rate are tested. The use of an internal standard provides inherent robustness against many variations.
Comparative Summary of Validation Performance
| Validation Parameter | HPLC-UV | GC-FID/MS | LC-MS/MS |
| Primary Application | Assay, Purity, Content Uniformity | Impurity Profiling, Volatiles | Trace Analysis, Genotoxic Impurities, Bioanalysis |
| Specificity | Good (Peak Purity via DAD) | Excellent (Mass Spectrum) | Outstanding (MRM Transition) |
| Linearity (Typical r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% (for impurities) | 85.0 - 115.0% (for trace levels) |
| Precision (%RSD) | ≤ 2.0% (Intermediate) | ≤ 15% (for impurities) | ≤ 15% |
| Typical LOQ | ~100 ng/mL | ~1 µg/mL (ppm levels) | < 1 ng/mL (ppb/ppt levels) |
| Cost & Complexity | Low | Medium | High |
Choosing the Right Method: A Strategic Decision
The selection of an analytical method is not a one-size-fits-all decision. It must be aligned with the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine quality control , such as batch release testing where the primary goal is to confirm the potency and main purity of this compound, HPLC-UV is the most logical choice. It is cost-effective, robust, and provides the necessary performance for these applications.
-
For identifying and quantifying unknown impurities or when dealing with potential regioisomers, GC-MS offers a significant advantage due to the structural information provided by the mass spectrum.[12] Its sensitivity is also a step-up from HPLC-UV for impurity control.
-
When extreme sensitivity is required , for instance, to control a potential genotoxic impurity to parts-per-million (ppm) levels relative to the active ingredient, or for analyzing samples from pharmacokinetic studies, LC-MS/MS is the only viable option. Its selectivity and low detection limits are unmatched.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR.
- International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. ICH.
- International Council for Harmonisation. (2005). ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology. ICH.
- Jafari, M. T., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH).
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
- Wojciechowska, E., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
- Ahamad, T., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. Preprints.org.
- Neto, A. D. F., et al. (2023). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace.
- Hutt, A. J. (2016). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
- Losada, S., et al. (2021). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- Keylor, M. H., et al. (2019). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation (superseded). EMA.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Ekiert, R. J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- da Silva, G. N., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. MDPI.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA.
- Losada, S., et al. (2021). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate.
- Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. TGA.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
- Dong, M. W. (2000). A Practical Guide to Analytical Method Validation. GMP UA.
- Ribani, M., et al. (2004). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025.
- De Bievre, P., et al. (2015). FDA issues revised guidance for analytical method validation. ResearchGate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Venkateswarlu, V., et al. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.
- Akay, C., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Chloro-5-cyclopropylpyridine-Derived Inhibitors
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a paramount challenge. The conserved nature of the ATP-binding pocket across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. The 3-chloro-5-cyclopropylpyridine scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors derived from this scaffold, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
The Significance of the this compound Scaffold
The this compound moiety offers a unique combination of structural features that contribute to its utility in kinase inhibitor design. The pyridine ring serves as a versatile scaffold for establishing key hydrogen bond interactions within the kinase hinge region. The chloro-substituent can be exploited to enhance binding affinity and modulate selectivity, while the cyclopropyl group can occupy hydrophobic pockets and improve metabolic stability and oral bioavailability. Understanding the inherent cross-reactivity patterns of inhibitors built upon this framework is crucial for optimizing lead compounds and predicting potential clinical outcomes.
Case Study: UNC2025 - A Dual MER/FLT3 Inhibitor
A prominent example of an inhibitor featuring the this compound scaffold is UNC2025 , a potent, ATP-competitive, and orally bioavailable dual inhibitor of Mer and Flt3 tyrosine kinases.[1] Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are frequently observed in acute myeloid leukemia (AML), making it a critical therapeutic target.[2] Similarly, Mer tyrosine kinase (MERTK) is ectopically expressed in various hematological malignancies and solid tumors, where it promotes survival and chemoresistance.[3][4] The dual inhibition of these two kinases by UNC2025 presents a compelling therapeutic strategy.
In Vitro Kinase Selectivity Profile of UNC2025
A comprehensive kinome scan is an indispensable tool for characterizing the selectivity of a kinase inhibitor. UNC2025 was profiled against a panel of over 300 kinases, revealing a distinct cross-reactivity profile.[5][6] The data from these studies are summarized in the table below, highlighting the most potently inhibited on- and off-target kinases.
| Target Kinase | IC50 (nM)[1] | Kinase Family | Biological Relevance |
| MER | 0.74 | TAM Family (Tyrosine Kinase) | Oncogenesis, Immune Regulation |
| FLT3 | 0.8 | Receptor Tyrosine Kinase | Hematopoiesis, AML |
| AXL | 122 | TAM Family (Tyrosine Kinase) | Oncogenesis, Metastasis |
| TYRO3 | 301 | TAM Family (Tyrosine Kinase) | Oncogenesis, Immune Regulation |
| TRKA | 1.67 | Receptor Tyrosine Kinase | Neuronal survival and differentiation |
| TRKC | 4.38 | Receptor Tyrosine Kinase | Neuronal survival and differentiation |
| QIK | 5.75 | CAMK Family (Serine/Threonine Kinase) | Unknown |
| SLK | 6.14 | STE Family (Serine/Threonine Kinase) | Cell motility, Apoptosis |
| Nuak1 | 7.97 | CAMK Family (Serine/Threonine Kinase) | Cellular stress response, Polarity |
| KIT | 8.18 | Receptor Tyrosine Kinase | Hematopoiesis, Mast cell function |
| MET | 364 | Receptor Tyrosine Kinase | Embryogenesis, Wound healing, Cancer |
This table presents a selection of key on- and off-targets of UNC2025. The IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.
Expert Interpretation: The kinome scan data reveals that while UNC2025 is a highly potent dual inhibitor of MER and FLT3, it also exhibits activity against other members of the TAM (TYRO3, AXL, MER) kinase family, albeit with significantly lower potency.[1] This is a common characteristic of inhibitors targeting this family due to the structural similarity of their ATP-binding sites. The off-target activity against other receptor tyrosine kinases like TRKA, TRKC, and KIT, although in the nanomolar range, warrants consideration during preclinical development to anticipate potential neurological or hematological side effects. The inhibition of serine/threonine kinases such as QIK, SLK, and Nuak1, although less potent, underscores the importance of broad kinome profiling to uncover unexpected off-target interactions.
Signaling Pathways Targeted by this compound-Derived Inhibitors
The primary targets of UNC2025, MER and FLT3, are key nodes in signaling pathways that drive cell proliferation, survival, and differentiation. Understanding these pathways is critical to interpreting the biological consequences of their inhibition and the potential impact of off-target effects.
Caption: Simplified signaling pathways of MER and FLT3, highlighting the points of inhibition by UNC2025.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity and reproducibility of cross-reactivity studies, robust and well-validated experimental protocols are essential. Below are two key methodologies for evaluating the selectivity of kinase inhibitors.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Generalized workflow for an in vitro biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Plate Preparation: In a 384-well plate, add the purified recombinant kinase, a specific peptide or protein substrate, and ATP. The concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[7]
-
Inhibitor Addition: Add the this compound-derived inhibitor (e.g., UNC2025) in a series of dilutions to the assay plate. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a known potent inhibitor for the kinase being tested.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a detection method. Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is then converted back to ATP to generate a light signal.[8]
-
Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Radiometric assays: Employ [γ-³³P]ATP and measure the incorporation of the radioactive phosphate into the substrate. This is often considered the "gold standard" for its direct measurement of enzymatic activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Causality Behind Experimental Choices: The use of purified components in this assay allows for the direct assessment of the inhibitor's effect on the kinase without the confounding factors of a cellular environment. The choice of ATP concentration is critical; using physiological ATP concentrations (millimolar range) can significantly alter the apparent potency of ATP-competitive inhibitors compared to assays performed at lower, often arbitrary, ATP levels.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in a more physiologically relevant cellular context. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.
Workflow Diagram:
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the this compound-derived inhibitor or a vehicle control (e.g., DMSO) for a sufficient time to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., MER or FLT3) in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Causality Behind Experimental Choices: CETSA provides direct evidence of target binding within the complex milieu of the cell, accounting for factors such as cell permeability and intracellular inhibitor concentrations. This method does not require any modification of the compound or the target protein, thus preserving their native interactions.
Structure-Activity Relationship (SAR) and Selectivity
The cross-reactivity profile of UNC2025 provides valuable insights into the SAR for selectivity. The high potency against MER and FLT3 is likely driven by optimal interactions of the this compound core within the hinge region and other key residues in the ATP-binding pocket. The reduced activity against AXL and TYRO3, despite being in the same family, suggests that subtle differences in the pocket architecture can be exploited to achieve selectivity. Further chemical modifications to the scaffold, for instance, at positions that are not conserved across the TAM family, could potentially enhance selectivity and reduce off-target effects.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The case of UNC2025 demonstrates that while high potency against primary targets can be achieved, careful characterization of cross-reactivity is essential. A multi-faceted approach, combining comprehensive biochemical profiling with cellular target engagement assays like CETSA, is critical for building a complete picture of an inhibitor's selectivity. Future efforts in this area should focus on leveraging the structural understanding of kinase-inhibitor interactions to rationally design second-generation compounds with improved selectivity profiles, thereby enhancing their therapeutic potential and minimizing the risk of off-target-mediated toxicities.
References
- Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031–7041. [Link]
- Cummings, C. T., et al. (2015). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Oncotarget, 6(19), 17425–17438. [Link]
- Future Medicinal Chemistry. (2025).
- Linger, R. M., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(23), 6398–6404. [Link]
- Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development.
- PubChem. (n.d.). Ast-487.
- The Chemical Probes Portal. (n.d.). UNC2025.
- Klink, T. A., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(5), 359–371. [Link]
- American Society of Hematology. (2014). UNC2025, a Small Molecule MerTK and Flt3 Tyrosine Kinase Inhibitor, Decreases Disease Burden, Prolongs Survival, and Promotes Sensitivity to Chemotherapy in Xenograft Models of Acute Leukemia. Blood. [Link]
- Wikipedia. (n.d.). MERTK.
- MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. [Link]
- BMG LABTECH. (2020). Kinase assays.
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- 8. Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Impurity Analysis of 3-Chloro-5-cyclopropylpyridine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric impurities, which possess the same molecular formula but different structural arrangements, can exhibit distinct toxicological and pharmacological profiles, making their detection and quantification a critical aspect of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the isomeric impurity analysis of 3-Chloro-5-cyclopropylpyridine, a key building block in the synthesis of various pharmaceutical agents.
The Synthetic Landscape and the Genesis of Isomeric Impurities
The synthetic route to this compound often dictates the profile of potential isomeric impurities. A common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.
A plausible synthetic strategy involves the reaction of a dihalopyridine with a cyclopropylboronic acid derivative. For instance, starting from 2,3,5-trichloropyridine, a selective coupling at the 2-position with cyclopropylboronic acid could be envisioned, followed by further synthetic modifications.[1] Alternatively, a starting material like 3,5-dichloropyridine could be reacted with cyclopropylmagnesium bromide in a Kumada-type coupling.[3]
Given these synthetic pathways, several positional isomers of this compound can arise as impurities. These can include, but are not limited to:
-
2-Chloro-3-cyclopropylpyridine
-
2-Chloro-5-cyclopropylpyridine
-
3-Chloro-2-cyclopropylpyridine
-
3-Chloro-4-cyclopropylpyridine
The close structural resemblance and similar physicochemical properties of these isomers present a significant analytical challenge.[4] This guide will compare three powerful analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE)—for their efficacy in resolving and quantifying these critical impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on factors such as the volatility of the analyte, the required sensitivity, and the complexity of the sample matrix. For this compound and its isomers, all three techniques offer distinct advantages and disadvantages.
Gas Chromatography (GC): The Power of Volatility-Based Separation
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5][6] Given the likely volatility of this compound and its isomers, GC presents a robust and high-resolution analytical option.
A Flame Ionization Detector (FID) is an excellent choice for the quantitative analysis of organic compounds. It offers high sensitivity, a wide linear range, and good stability. The response of an FID is proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantification when reference standards for each impurity are available.[7][8]
Experimental Protocol: GC-FID Analysis of this compound
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable starting point. The separation of positional isomers can often be achieved on columns with different polarities, so a polar column like a DB-WAX could also be evaluated.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Separation based on differential migration in an electric field. |
| Typical Column | Capillary column (e.g., DB-5ms, DB-WAX). | Reversed-phase (C18), HILIC, or specialized columns for isomers. | Fused-silica capillary. |
| Resolution | Excellent for volatile isomers. | Highly dependent on column chemistry and mobile phase. | Very high efficiency, excellent for charged species. |
| Sensitivity | High with FID. | Good with UV detector, can be enhanced with MS. | Can be lower, but on-line concentration techniques exist. |
| Sample Derivatization | Generally not required. | Not required. | Not required. |
| Key Advantage | High resolution and robustness for volatile compounds. | Versatility for a wide range of compounds. | Extremely high separation efficiency and low sample consumption. |
| Key Limitation | Limited to thermally stable and volatile compounds. | Separation of closely related isomers can be challenging. | Lower sensitivity without pre-concentration; reproducibility can be a concern. |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most widely used analytical technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[6][9] For the analysis of this compound and its isomers, HPLC offers several strategic approaches.
A UV detector is a standard and robust detector for HPLC. Pyridine and its derivatives contain a chromophore, making them readily detectable by UV spectrophotometry.[10] The key to a successful HPLC separation of isomers lies in the selection of the stationary phase and the optimization of the mobile phase.
For positional isomers, which often have very similar hydrophobicity, a standard reversed-phase C18 column may not provide adequate resolution. In such cases, alternative stationary phases or mobile phase conditions are necessary. The use of specialized columns that offer different separation mechanisms, such as π-π interactions or hydrogen bonding, can be highly effective.[11]
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: A Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) can provide alternative selectivity for aromatic compounds. A column designed for isomer separation, such as one with a pyrenylethyl stationary phase, could also be highly effective.[12]
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier is a good starting point.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: 20% B to 80% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. For pyridine derivatives, which are basic and will be protonated in an acidic buffer, CE offers exceptionally high separation efficiency.
The high efficiency of CE can often resolve closely related isomers that are difficult to separate by HPLC. The separation mechanism in CE is fundamentally different from chromatography, relying on the charge-to-size ratio of the analytes. This provides an orthogonal separation technique that can be invaluable for impurity profiling.
Experimental Protocol: CE-UV Analysis of this compound
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.
Trustworthiness: Method Validation and System Suitability
To ensure the reliability of the analytical data, each method must be validated according to ICH Q2(R1) guidelines.[10][13] Furthermore, a system suitability test (SST) must be performed before each analysis to demonstrate that the chromatographic or electrophoretic system is performing adequately.[14][15][16]
System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 between the main peak and the closest eluting impurity. | Ensures that the peaks are sufficiently separated for accurate quantification. |
| Tailing Factor (T) | 0.8 - 1.5 for the main peak. | Indicates good peak symmetry, which is important for accurate integration. |
| Repeatability (%RSD) | < 2.0% for six replicate injections of a standard solution. | Demonstrates the precision of the analytical system. |
| Signal-to-Noise Ratio (S/N) | > 10 for the limit of quantification (LOQ) standard. | Confirms that the system has sufficient sensitivity to detect impurities at the required level. |
Conclusion: A Multi-faceted Approach to Isomeric Purity
The choice of the optimal analytical method for the isomeric impurity analysis of this compound depends on the specific requirements of the analysis.
-
Gas Chromatography is an excellent choice for a high-resolution, robust method, particularly if the impurities are volatile and thermally stable.
-
High-Performance Liquid Chromatography offers great versatility and is often the first choice in a pharmaceutical setting. The key to success with HPLC is the selection of a column that provides the necessary selectivity to resolve the closely related isomers.
-
Capillary Electrophoresis provides an orthogonal and highly efficient separation mechanism, making it a powerful tool for confirming the purity profile obtained by GC or HPLC, or for resolving impurities that are co-eluting in chromatographic systems.
In a comprehensive impurity profiling strategy, it is often beneficial to employ two orthogonal techniques to gain a complete understanding of the impurity landscape. For this compound, a combination of GC and HPLC, or HPLC and CE, would provide a high degree of confidence in the analytical results, ensuring the quality and safety of this important pharmaceutical intermediate.
References
- Benchchem. (2025). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
- EDQM FAQs. (2024, November 21). System suitability test for LC and GC assays: what does 'as described… with the following modifications' imply for chromatographic procedures described under Assay?.
- ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
- Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- PMC - NIH. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- European Patent Office. (2003, April 2). EP 1206453 B1 - PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE.
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Agency for Toxic Substances and Disease Registry. (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- DergiPark. (n.d.). Setting System Suitability Parameters for Performance Optimization of GC-NPD Detection for Pesticide Residue Analysis.
- ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- OSHA. (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3).
- Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers.
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.
- YouTube. (2023, October 5). HPLC and GC System Suitability Parameters for QC and R & D department I Part 1 #pharmaceutical.
- IJCRT.org. (n.d.). development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation.
- Matrix Scientific. (n.d.). 1256803-11-8 Cas No. | this compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- METER. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID).
- Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Retrieved from Indian Journal of Pharmaceutical Sciences.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Chloro-5-cyclopropylpyridine-Containing Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, establishing a compound's metabolic stability is a cornerstone of preclinical assessment. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a compound that is too stable might accumulate, potentially causing toxicity. The 3-chloro-5-cyclopropylpyridine scaffold and its bioisosteres are prevalent in modern medicinal chemistry, offering a unique combination of structural rigidity and physicochemical properties. However, this promising scaffold also presents specific metabolic challenges that warrant careful investigation.
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of compounds containing this and related scaffolds. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for lead optimization.
Part 1: Deconstructing the Metabolic Liabilities of the this compound Scaffold
The metabolic fate of a this compound-containing compound is largely dictated by its constituent parts: the chlorinated pyridine ring and the cyclopropyl group. Each presents a unique set of potential metabolic pathways.
The Chlorinated Pyridine Ring: The pyridine ring itself is an aza-heterocycle, and the inclusion of nitrogen atoms can sometimes increase metabolic stability by reducing its susceptibility to oxidative metabolism compared to a simple benzene ring. However, pyridine and its derivatives can be substrates for a variety of enzymes. While Cytochrome P450 (CYP) enzymes are major players, it is crucial not to overlook the role of cytosolic enzymes like Aldehyde Oxidase (AO). AO is known to catalyze the oxidation of various heteroaromatic rings, and its activity can vary significantly between species, complicating in vitro-in vivo extrapolation.[1][2] The presence of a chloro-substituent can further influence metabolism by altering the electronic properties of the ring, potentially directing metabolism to other sites on the molecule.
The Cyclopropyl Group: Cyclopropyl groups are often incorporated into drug candidates to improve potency and reduce oxidative metabolism due to the high C-H bond dissociation energy.[3] However, they are not metabolically inert. When attached to an amine (as is common in many drug scaffolds), the cyclopropylamine moiety can be a site of metabolic vulnerability. CYP-mediated oxidation can lead to the formation of reactive intermediates through ring-opening, which can then form adducts with cellular macromolecules like glutathione (GSH) or proteins.[1][3] This bioactivation is a significant safety concern as it can be a precursor to idiosyncratic drug toxicity.
A diagram illustrating the potential metabolic pathways is presented below:
Caption: Potential metabolic pathways for this compound-containing compounds.
Part 2: A Comparative Guide to In Vitro Metabolic Stability Assays
The two most common and informative in vitro assays for assessing metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice between them depends on the specific questions being asked.
| Assay Type | Description | Advantages | Disadvantages |
| Liver Microsomal Stability | Uses subcellular fractions of the liver (microsomes) containing Phase I drug-metabolizing enzymes, primarily CYPs. | Cost-effective, high-throughput, good for assessing CYP-mediated metabolism.[2][4] | Lacks Phase II enzymes and transporters, may not capture the full metabolic profile. |
| Hepatocyte Stability | Uses intact, viable liver cells (hepatocytes) that contain a full complement of Phase I and Phase II enzymes, as well as transporters. | Provides a more complete picture of hepatic metabolism, including the interplay between metabolism and transport.[5][6] | More expensive, lower throughput, can be more variable due to donor differences. |
Senior Application Scientist's Insight: For early-stage drug discovery and rapid screening of analogs, the microsomal stability assay is often the preferred starting point due to its speed and cost-effectiveness. However, for lead candidates or when non-CYP metabolism (like that mediated by AO) or significant Phase II conjugation is suspected, the hepatocyte stability assay is indispensable for a more accurate prediction of in vivo clearance.[5]
Part 3: Experimental Protocols
A generalized workflow for these assays is depicted below. Detailed, step-by-step protocols for both assays follow.
Caption: A generalized workflow for in vitro metabolic stability assays.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound due to Phase I metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human, rat, or other species of interest)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile with an internal standard for quenching
-
96-well plates (suspension or collagen-coated for adherent cells)
-
Incubator/shaker with CO2 supply
Procedure:
-
Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocytes to the desired concentration in incubation medium (e.g., 0.5-1.0 x 10^6 cells/mL).
-
Incubation Mixture: In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration typically 1 µM).
-
Incubation: Place the plate in a CO2 incubator at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a new plate containing cold acetonitrile with an internal standard.
-
Sample Processing: Vigorously mix and then centrifuge the quenched samples to precipitate proteins and cell debris. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Calculate t½ and CLint as described for the microsomal stability assay.
Part 4: Comparative Data and Interpretation
| Compound ID | Modification | % Remaining in Mouse Liver Microsomes (30 min) | Mouse Hepatocyte Intrinsic Clearance (µL/min/10^6 cells) |
| 1a | Parent Compound | 40% | High |
| 1b | Ethylenediamine side chain | 84% | Moderate |
| 1g | Piperazine side chain | 90% | Low |
| 2c | 3S-aminomethyl piperidine | 88% | Moderate |
Data is illustrative and adapted from public research findings.[1][3]
Interpretation of Results:
-
The parent compound 1a shows significant metabolism in mouse liver microsomes, suggesting it is a substrate for CYP enzymes.[3] Its high clearance in hepatocytes confirms its metabolic liability.
-
Modifications to the side chain in compounds 1b , 1g , and 2c lead to a significant increase in stability in liver microsomes, indicating that these changes likely block a key site of CYP-mediated metabolism.[1][3]
-
Interestingly, while microsomal stability is improved, some compounds still exhibit moderate to high clearance in hepatocytes. This suggests the involvement of other metabolic pathways not present in microsomes, such as Phase II conjugation or metabolism by cytosolic enzymes like AO.[1]
-
The piperazine-containing compound 1g demonstrates the best overall metabolic stability in both systems, making it a more promising candidate for further development from a metabolic standpoint.[3]
Senior Application Scientist's Insight: This comparative data underscores a critical principle: high stability in a microsomal assay does not guarantee low clearance in vivo. The discrepancy between microsomal and hepatocyte data often points towards important non-CYP metabolic pathways. Therefore, for compounds containing heteroaromatic systems like pyridine, a hepatocyte assay is crucial for a comprehensive metabolic assessment.
References
- Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CS. (2023). bioRxiv. [Link]
- Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). ACS Medicinal Chemistry Letters. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Protocols. [Link]
- Microsomal Stability Assay.
- Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2015). The AAPS Journal. [Link]
- Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. (2016). Drug Metabolism and Disposition. [Link]
Sources
- 1. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 5. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-Chloro-5-cyclopropylpyridine
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical intermediates like 3-Chloro-5-cyclopropylpyridine demand a meticulous, informed approach. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond simple checklists to explain the critical reasoning behind each procedure. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of this compound is fundamental to its safe management. As a chlorinated pyridine derivative, its hazard profile dictates the stringent disposal requirements.
-
Health Hazards: While specific data for this exact compound is limited, analogous chlorinated pyridines are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] They are known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][3]
-
Physical Hazards: This class of compound can be combustible, and its vapors may form explosive mixtures with air, particularly under heat.[2] Handling procedures must therefore eliminate ignition sources. Firefighting measures for similar compounds recommend dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Environmental Hazards: Pyridine derivatives can be toxic to aquatic life with long-lasting effects.[2] Therefore, preventing release into the environment is a primary directive.[4] Disposal into sewer systems or general waste is strictly prohibited.[5]
-
Incineration Byproducts: The presence of chlorine necessitates a specific disposal pathway. Incomplete combustion of chlorinated organic compounds can generate highly toxic and persistent pollutants, such as dioxins and hydrogen chloride gas.[2][6] This risk is the primary reason that disposal must be conducted via a licensed facility equipped for high-temperature incineration with flue gas scrubbing.[5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following engineering controls and PPE are mandatory.
-
Primary Engineering Control: All handling, including transferring waste into a disposal container, must be performed within a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[7][8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[7]
The table below summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1] | Protects against splashes and accidental contact that can cause serious eye irritation. |
| Hand Protection | Butyl rubber or other chemically resistant gloves. | Provides a sufficient barrier against skin contact. Nitrile gloves may not be suitable for prolonged contact with all pyridine derivatives; always consult the glove manufacturer's compatibility chart.[7] |
| Body Protection | A fully-buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing and minimizes skin exposure.[8] |
| Respiratory | Not typically required when using a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[1][9] | Ensures protection from inhaling harmful vapors in case of ventilation failure or a significant spill. |
In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[4]
Step-by-Step Disposal Protocol: From Bench to Destruction
The disposal of this compound is a multi-stage process that requires careful execution at each step to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
This compound must be treated as a hazardous waste.[10] It is critical to segregate it into the correct waste stream.
-
Identify the Waste Stream: Designate this material for the "Halogenated Organic Waste" stream. Do not mix it with non-halogenated organic solvents or aqueous waste. This segregation is vital for the final disposal facility, as halogenated waste requires specific incineration conditions.
-
Collect Waste:
-
Pure or Concentrated Material: Unused or expired this compound should be kept in its original or a compatible, labeled container for disposal.
-
Dilute Solutions: Solutions containing this compound should be collected in a designated, compatible container for halogenated liquid waste.
-
Contaminated Materials: All disposable items that come into direct contact, such as pipette tips, contaminated gloves, and absorbent pads used for minor cleanups, must be collected in a sealed, labeled container or bag for solid hazardous waste.[3]
-
Step 2: Containment and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling and transport.
-
Select a Container: Use a sealable, airtight container made of a compatible material (e.g., glass or polyethylene) that will not react with or degrade from contact with the chemical.[7]
-
Attach a Hazardous Waste Label: The moment the first drop of waste is added to the container, it must be labeled.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Ignitable).
-
The accumulation start date.
-
-
Storage: Keep the waste container tightly closed except when adding waste.[11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids and oxidizers.[7]
Step 3: Arranging for Final Disposal
Final disposal must be handled by professionals in accordance with all regulations.
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for waste pickup. This typically involves submitting a chemical collection request form.[7]
-
Professional Disposal: Your institution's EHS department will work with a licensed and certified hazardous waste disposal company. This ensures the waste is transported, handled, and destroyed in compliance with federal and state law.[10]
-
Approved Disposal Method: The standard and required method for chlorinated pyridines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like HCl.[5][10][12]
Accidental Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately turn off any nearby heat sources, open flames, or spark-producing equipment.[4]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don PPE: Before attempting cleanup, don the full set of PPE listed in Section 2, including respiratory protection if the spill is large or outside a fume hood.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels.
-
Collect the Waste: Using spark-proof tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office, as required by policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
References
- Pyridine Standard Operating Procedure. Washington State University.
- Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Pyridine for Synthesis - Safety Data Sheet. Loba Chemie.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- Guidelines on the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
- Safe Handling of Hazardous Drugs. Duke University Occupational and Environmental Safety Office.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific.
- Screening-Level Hazard Characterization: Chlorinated Pyridines Category. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA).
- Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ashp.org [ashp.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-cyclopropylpyridine
This document serves as an essential guide for the safe handling of 3-Chloro-5-cyclopropylpyridine, providing procedural and logistical information for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.
A Note on Scientific Diligence: Specific safety data for this compound (CAS No. 1256803-11-8) is not extensively published.[1] Therefore, this guide is built upon the established hazardous properties of structurally similar compounds, primarily 3-Chloropyridine and other substituted pyridines.[2][3][4][5][6] This approach, known as "hazard assessment by analogy," is a standard and prudent practice in chemical safety. It is imperative to treat this compound with the caution afforded to its most hazardous analogs.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the foundation of a robust safety plan. Based on analogous compounds, this compound should be presumed to pose significant health, physical, and environmental hazards.
-
Health Hazards: Substituted chloropyridines are known to be toxic. Acute exposure can be harmful or fatal if the compound is swallowed, comes into contact with skin, or is inhaled.[4][7] These compounds are documented to cause severe skin and eye irritation or damage.[2][4][8] Furthermore, there is a risk of respiratory irritation and potential for genetic defects or organ damage through prolonged or repeated exposure.[2][4]
-
Physical Hazards: The compound is likely a combustible liquid.[2][4] Its vapors can be heavier than air, may travel to an ignition source, and flash back, potentially forming explosive mixtures with air upon heating.[2][4][9]
-
Environmental Hazards: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[4][10] Proper disposal is critical to prevent environmental contamination.[6]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. This begins with engineering controls and extends to personal barriers. The rationale for each component is directly tied to the hazards identified above.
Primary Barrier: Engineering Controls
Your first and most effective line of defense is not worn, but engineered into your workspace.
-
Chemical Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood.[5][8][9] This is to control the inhalation hazard posed by its potential volatility and to contain any accidental releases.
Secondary Barriers: Worn Apparel
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye & Face | Chemical safety goggles with side shields. A face shield worn over goggles is required when there is a risk of splashing. | Protects against splashes and vapors which can cause serious, irreversible eye damage.[2][4][8] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene are recommended for pyridine compounds).[5] Double-gloving is advised. | Prevents skin contact, as the compound is presumed to be toxic and irritating upon absorption.[2][4] Always inspect gloves for tears or degradation before use. |
| Body | A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. | Provides a barrier against incidental skin contact and protects from splashes of a combustible liquid.[2][6] |
| Respiratory | Not typically required if work is performed within a certified fume hood. | For emergencies such as a large spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[2][4][8] |
Procedural Guide: From Lab Bench to Disposal
Adherence to a strict, repeatable workflow minimizes risk and ensures experimental reproducibility.
Pre-Operational Safety Checklist
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble all PPE: Before handling the primary container, ensure all required PPE is available and in good condition.
-
Prepare Waste Containers: Have designated, labeled, and sealed hazardous waste containers ready for liquid and solid waste.[11]
Step-by-Step Handling Protocol
-
Don PPE: Put on all personal protective equipment in the correct order (lab coat, then goggles/face shield, then gloves).
-
Work Within Fume Hood: Conduct all transfers, weighing, and reactions deep within the chemical fume hood with the sash at the lowest practical height.
-
Grounding: When transferring from larger containers, ensure containers are grounded and bonded to prevent static discharge, a potential ignition source.[3][9]
-
Avoid Aerosolization: Pour liquids carefully to avoid splashing and generating aerosols.
-
Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately using a suitable absorbent material.
-
Secure Container: Keep the container for this compound tightly sealed when not in use.[2][5][9]
-
Doff PPE: Remove PPE carefully before leaving the laboratory area to prevent cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Wash Hands: Wash hands and forearms thoroughly with soap and water after handling is complete.[2][3][8][12]
Emergency Procedures: Spills & Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent the spill from entering drains.[9][10] Do not attempt to clean up unless you are trained and equipped for hazardous spill response.
Waste Disposal Plan
-
Segregation: Do not mix this compound waste with other waste streams.[4][11]
-
Containerization: Collect all waste (liquid, contaminated solids like gloves and absorbent pads) in a dedicated, clearly labeled, and sealed container.[11][13]
-
Disposal: The final disposal must be handled by a licensed hazardous waste disposal company, likely via chemical incineration.[2][10] Adhere strictly to your institution's and local environmental regulations.[2][11] Treat empty containers as hazardous.[4]
Visual Workflow for Safe Handling
The following diagram outlines the critical path for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. According to the federal final rule of hazard communication revised on 2012 (HazCom 2012).
- Apollo Scientific. 3-Chloro-5-fluoropyridine Safety Data Sheet. (2022-05-15).
- Sigma-Aldrich. SAFETY DATA SHEET - 3-Chloropyridine. (2024-09-08).
- Apollo Scientific. 3-Chloro-5H-indeno[1,2-c]pyridazine Safety Data Sheet. (2023-08-02).
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-cyanopyridine. (2025-12-19).
- CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 Safety Data Sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-cyanopyridine. (2025-09-12).
- Carl ROTH. Safety Data Sheet: Pyridine. (2025-03-31).
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12).
- Matrix Scientific. 1256803-11-8 Cas No. | this compound.
- Apollo Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet. (2023-06-09).
- GOV.UK. Pyridine: incident management.
- BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- BenchChem. Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals.
Sources
- 1. 1256803-11-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
